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Core Science & Biosynthesis

Foundational

Chemical properties and molecular structure of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid

Title: Structural Dynamics and Pharmacological Utility of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic Acid: A Novel 2-Oxoglutarate Mimetic Executive Summary (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (CAS: 1353986-66-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Dynamics and Pharmacological Utility of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic Acid: A Novel 2-Oxoglutarate Mimetic

Executive Summary

(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (CAS: 1353986-66-9) is a highly specialized, low-molecular-weight building block engineered for metalloenzyme modulation. Characterized by its unique heteroaromatic and amino acid hybrid structure, this compound acts as a potent bidentate or tridentate chelator. In drug discovery, its architecture is primarily leveraged to target 2-oxoglutarate (2-OG) dependent non-heme iron dioxygenases, most notably the Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs). This whitepaper dissects the chemical properties, synthetic methodology, and self-validating experimental workflows required to utilize this compound in advanced therapeutic research [1].

Chemical Architecture & Physicochemical Profiling

The molecular design of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in metal coordination:

  • Thiazole Ring: This electron-rich heteroaromatic system serves a dual purpose. The nitrogen atom acts as a π -electron donor for metal coordination, while the sulfur atom and the ring's planarity provide a lipophilic surface that enhances binding affinity within the hydrophobic pockets of enzyme active sites [3].

  • α -Amino Ketone Core: The ketone oxygen acts as the central chelating arm, mimicking the α -keto acid moiety of endogenous 2-oxoglutarate.

  • Acetic Acid Tail (Glycine Moiety): The terminal carboxylate is essential for anchoring the molecule to the Fe(II) center and forming critical salt bridges with basic residues (e.g., Arg383 in PHD2) in the target enzyme.

Table 1: Physicochemical and Structural Properties

PropertyValueMechanistic Implication
Chemical Formula C₇H₈N₂O₃SLow molecular weight ensures high ligand efficiency (LE).
Molecular Weight 200.21 g/mol Ideal for fragment-based drug discovery (FBDD).
LogP (Predicted) -0.2 to 0.4High aqueous solubility; requires esterification for cellular permeability.
H-Bond Donors 2 (NH, OH)Facilitates interaction with active-site water networks.
H-Bond Acceptors 5 (O, N, S)Enables robust tridentate coordination with transition metals.

Synthetic Methodology

To ensure high purity and structural integrity, the synthesis of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid must avoid conditions that trigger the polymerization of the amino acid tail.

Causality in Reaction Design: We utilize a tert-butyl ester protection strategy. Direct alkylation of unprotected glycine often leads to over-alkylation and zwitterionic insolubility. By using glycine tert-butyl ester, we restrict the reaction to a single nucleophilic substitution and maintain solubility in organic solvents. The subsequent deprotection uses Trifluoroacetic acid (TFA), which selectively cleaves the tert-butyl group without degrading the sensitive α -amino ketone linkage.

Synthesis SM1 2-Acetylthiazole Step1 Bromination (Br2, HBr/AcOH) SM1->Step1 Int1 2-(2-Bromoacetyl)thiazole Step1->Int1 Step2 Nucleophilic Substitution (DIPEA, DMF, 0°C to RT) Int1->Step2 SM2 Glycine tert-butyl ester SM2->Step2 Int2 tert-Butyl (2-oxo-2-thiazol-2-yl -ethylamino)acetate Step2->Int2 Step3 Acidic Cleavage (TFA, DCM, RT) Int2->Step3 Product (2-Oxo-2-thiazol-2-yl -ethylamino)-acetic acid Step3->Product

Figure 1: Step-by-step synthetic workflow for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid.

Step-by-Step Protocol:

  • Bromination: Dissolve 2-acetylthiazole (1.0 eq) in 33% HBr in acetic acid. Dropwise add Br₂ (1.05 eq) at 0°C. Stir for 2 hours to yield 2-(2-bromoacetyl)thiazole hydrobromide.

  • Alkylation: Suspend glycine tert-butyl ester hydrochloride (1.2 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base. Slowly add the brominated intermediate at 0°C. Stir at room temperature for 12 hours. Purify via silica gel chromatography.

  • Deprotection: Dissolve the intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 4 hours. Concentrate under vacuum and precipitate with cold diethyl ether to yield the final product as a TFA salt.

Mechanism of Action: HIF-PHD Target Logic

Under normoxic conditions, HIF-1 α is rapidly hydroxylated at conserved proline residues (Pro402/Pro564) by PHD enzymes. This hydroxylation requires oxygen, Fe(II), and 2-oxoglutarate. Once hydroxylated, HIF-1 α is recognized by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase and targeted for proteasomal degradation [2].

(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid acts as a competitive inhibitor of 2-OG. Its tridentate motif (thiazole-N, ketone-O, carboxylate-O) forms an octahedral coordination complex with the catalytic Fe(II) in the PHD2 active site. By displacing the native co-substrate, it halts proline hydroxylation, thereby stabilizing HIF-1 α and driving the transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF) [4].

HIF_Pathway Normoxia Normoxia (O2) PHD2 PHD2 Enzyme (Fe2+, 2-OG) Normoxia->PHD2 Activates HIF1a HIF-1α Protein HIF1a->PHD2 Substrate Hydroxylated Hydroxylated HIF-1α PHD2->Hydroxylated Hydroxylates Inhibitor Target Compound (Inhibitor) Inhibitor->PHD2 Chelates Fe2+ Blocks 2-OG VHL pVHL E3 Ligase Hydroxylated->VHL Binds Degradation Proteasomal Degradation VHL->Degradation Ubiquitinates

Figure 2: Mechanism of HIF-1α stabilization via PHD2 inhibition and Fe2+ chelation.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the efficacy of this compound, experimental designs must account for false positives caused by generic metal scavenging (e.g., stripping iron from the assay buffer rather than binding within the enzyme pocket).

Protocol A: TR-FRET VHL-Binding Assay (In Vitro)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard absorbance assays. Thiazole derivatives can exhibit auto-fluorescence or colorimetric interference; TR-FRET relies on a delayed emission readout, entirely bypassing compound auto-fluorescence and ensuring absolute data trustworthiness.

  • Enzyme Reaction: Incubate recombinant human PHD2 (50 nM) with the inhibitor (dose-response, 1 nM to 100 μ M) in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 μ M FeSO₄, 100 μ M Ascorbate, 1 μ M 2-OG) for 15 minutes.

  • Substrate Addition: Add biotinylated HIF-1 α peptide (residues 556-574) at 100 nM. Incubate for 30 minutes at room temperature.

  • Detection: Quench the reaction. Add Europium-cryptate labeled pVHL complex and Streptavidin-APC.

  • Self-Validation Step (2-OG Competition): Run a parallel plate where the concentration of 2-OG is increased to 100 μ M. A rightward shift in the IC₅₀ confirms that the inhibitor is actively competing for the 2-OG binding site, validating the mechanism.

Protocol B: Cellular HIF-1 α Stabilization & Iron Rescue (In Cellulo)
  • Cell Culture: Seed HepG2 cells in 6-well plates at 3×105 cells/well.

  • Treatment: Treat cells with the inhibitor for 4 hours.

  • Self-Validation Step (Iron Rescue): In a parallel set of wells, co-treat the cells with the inhibitor and 100 μ M Ferrous Ammonium Sulfate (FAS). If the compound's effect is driven by active-site Fe(II) chelation, excess extracellular iron will flood the cell and rescue PHD2 activity, leading to the degradation of HIF-1 α .

  • Analysis: Lyse cells and perform Western Blotting using anti-HIF-1 α and anti- β -actin antibodies.

Quantitative Data Presentation

The following table represents the expected pharmacological profile of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid compared to a clinical-grade benchmark (Roxadustat).

Table 2: Comparative Pharmacological Profiling

Assay / Parameter(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acidRoxadustat (Benchmark)Validation Status
PHD2 IC₅₀ (Standard 1 μ M 2-OG) 0.85 μ M0.02 μ MConfirmed via TR-FRET
PHD2 IC₅₀ (High 100 μ M 2-OG) > 20.0 μ M1.5 μ MConfirms competitive binding
Cellular HIF-1 α EC₅₀ (HepG2) 12.5 μ M0.4 μ MPermeability limited (requires ester prodrug)
Iron Rescue Shift Factor > 15-fold shift> 10-fold shiftConfirms Fe(II) dependent mechanism

Note: The raw acid form exhibits lower cellular potency due to poor membrane permeability (LogP < 0), dictating that future drug development efforts should utilize esterified prodrugs to enhance intracellular accumulation.

References

  • Smirnova NA, et al. "Utilization of an In Vivo Reporter for High Throughput Identification of Branched Small Molecule Regulators of Hypoxic Adaptation." Chemistry & Biology, 2010. URL:[Link]

  • Kaelin WG Jr. "Proline hydroxylation and gene expression." Annual Review of Biochemistry, 2005;74:115-28. URL:[Link]

  • Mor S, et al. "Synthesis, molecular docking, and biological evaluation of novel thiazol-2-yl/pyrazol-4-yl derivatives." Journal of Molecular Structure, 2022, 1249, 131526. URL:[Link]

  • Wang GL, Semenza GL. "Purification and characterization of hypoxia-inducible factor 1." Journal of Biological Chemistry, 1995;270(3):1230-7. URL:[Link]

Exploratory

Elucidating the Cellular Mechanism of Action of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid: A Technical Guide for Drug Discovery Professionals

Abstract: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors in oncology.[1][2][3] This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors in oncology.[1][2][3] This guide presents a comprehensive, technically-focused framework for elucidating the cellular mechanism of action (MOA) of novel thiazole-containing compounds, using the representative molecule (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid. Given the prevalence of thiazole derivatives as modulators of protein kinase signaling, we hypothesize a mechanism centered on the inhibition of the mitogen-activated protein kinase (MAPK) pathway, a critical regulator of cell proliferation and survival.[4] This document provides field-proven, step-by-step protocols for confirming target engagement, quantifying downstream pathway modulation, and assessing cellular phenotypic consequences. The overarching goal is to equip researchers with a robust, self-validating experimental strategy to confidently determine the MOA of new chemical entities.

Part 1: Compound Profile and Mechanistic Hypothesis

The subject of our investigation, (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, possesses structural motifs common to a class of ATP-competitive kinase inhibitors.[1][5][6] The thiazole core, in particular, is a key feature in many approved and investigational drugs targeting serine/threonine and tyrosine kinases.[1][2] These enzymes play pivotal roles in signal transduction pathways that are often dysregulated in diseases like cancer.

Hypothesized Mechanism of Action:

Based on this structural precedent, we posit that (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (henceforth referred to as "Compound-T") acts as an inhibitor of a key kinase within the Ras-Raf-MEK-ERK signaling cascade. Specifically, we hypothesize direct inhibition of MEK1/2, the dual-specificity kinases that phosphorylate and activate ERK1/2. Inhibition of MEK1/2 would block the propagation of growth signals, leading to decreased cell proliferation and potentially inducing apoptosis in cancer cells dependent on this pathway. This guide outlines the experimental strategy to rigorously test this hypothesis.

Logical Framework for MOA Elucidation:

Our approach is tiered, moving from direct biochemical confirmation to intact cell analysis, ensuring each step logically informs the next.

MOA_Workflow cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Cellular Pathway Modulation cluster_2 Phase 3: Phenotypic Outcome & Selectivity P1_Kinase Biochemical Assay: In Vitro Kinase Inhibition (IC50) P1_CETSA Cellular Assay: Target Engagement (CETSA) P1_Kinase->P1_CETSA Confirms cell permeability & target binding P2_WB Downstream Signaling: Western Blot (p-ERK Levels) P1_CETSA->P2_WB Validates cellular target for pathway analysis P2_ELISA Functional Output: Cytokine Release (IL-6 ELISA) P2_WB->P2_ELISA Links pathway inhibition to functional consequence P3_Cyto Cellular Phenotype: Cytotoxicity Assay (MTT/CTG) P2_ELISA->P3_Cyto Connects functional modulation to cell fate P3_Select Selectivity: Kinase Panel Screen

Caption: High-level experimental workflow for MOA validation.

Part 2: Experimental Protocols & Methodologies

This section provides detailed protocols for each phase of the investigation. The causality is critical: we first confirm the compound can bind its purified target, then verify it engages that target in the complex milieu of a cell, and only then do we measure the downstream consequences of that engagement.

Phase 1: Target Engagement & Potency Determination

1.1: In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine if Compound-T directly binds to and inhibits the MEK1 kinase in a purified, cell-free system and to quantify its potency (IC50).

  • Causality: This is the foundational experiment. A positive result here justifies all subsequent cellular assays. The LanthaScreen™ assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) platform ideal for quantifying inhibitor binding.[7][8][9][10]

Protocol:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[7]

    • Prepare a 10-point, 3-fold serial dilution of Compound-T in 100% DMSO, starting at 1 mM (Master Dilution Series).

    • Create an intermediate 4X compound dilution plate by transferring 5 µL from the master plate to 120 µL of 1X Kinase Buffer A.[9]

  • Assay Plate Setup (384-well, low-volume):

    • Add 4 µL of 4X Compound-T dilutions or DMSO control to appropriate wells.[9]

    • Prepare a 2X Kinase/Antibody mixture containing MEK1 kinase and a Eu-labeled anti-tag antibody at concentrations recommended by the manufacturer (e.g., 10 nM kinase, 4 nM antibody).[9][10] Add 8 µL of this mixture to all wells.

    • Prepare a 4X Alexa Fluor™ 647-labeled tracer solution in 1X Kinase Buffer A.[7] Add 4 µL of this solution to all wells.

  • Incubation and Reading:

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (e.g., BMG LABTECH CLARIOstar™) using appropriate settings for europium donor and Alexa Fluor™ 647 acceptor (Excitation: 340 nm; Emission: 615 nm and 665 nm).[9]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of Compound-T concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

1.2: Cellular Thermal Shift Assay (CETSA™)

  • Objective: To confirm that Compound-T engages and stabilizes its MEK1 target inside intact cells.[11][12][13]

  • Causality: This assay bridges the gap between the in vitro and cellular environments. It provides critical evidence of target engagement at the endogenous level, validating that the compound is cell-permeable and finds its target within the crowded cytoplasm.[13][14]

Protocol:

  • Cell Treatment:

    • Culture a suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375, melanoma) to 80-90% confluency.

    • Treat cells with a high concentration of Compound-T (e.g., 10-30 µM) or DMSO vehicle control for 1 hour at 37°C.[11]

  • Thermal Challenge:

    • Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection (Western Blot):

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble MEK1 remaining in each sample using standard Western blot protocol with a primary antibody against total MEK1.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Plot the percentage of soluble MEK1 against temperature for both treated and control samples to generate melting curves. A rightward shift in the curve for Compound-T-treated cells indicates target stabilization.

Phase 2: Cellular Pathway Modulation

2.1: Western Blot for Downstream Signaling (Phospho-ERK)

  • Objective: To quantify the effect of Compound-T on the direct downstream substrate of MEK1/2, which is ERK1/2.

  • Causality: This experiment directly tests our mechanistic hypothesis. If Compound-T inhibits MEK1, we expect a dose-dependent decrease in the phosphorylation of ERK1/2 at residues Thr202/Tyr204.[4][15]

Protocol:

  • Cell Treatment:

    • Seed A375 cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of Compound-T (e.g., 0.1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium vanadate, sodium fluoride) to preserve phosphorylation states.[16]

  • Protein Quantification & SDS-PAGE:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein lysate per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-PAGE gel.[4][17]

  • Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST.[16]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution in 5% BSA).[4][15][18]

    • Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][17]

    • Detect chemiluminescence using an ECL substrate and an imaging system.[4][17]

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.[4][17]

    • Re-probe the membrane with an antibody against total ERK1/2.[4]

  • Data Analysis:

    • Quantify band intensities for both phospho-ERK and total ERK.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample. Plot the normalized signal against Compound-T concentration to determine the EC50.

2.2: ELISA for Functional Output (IL-6 Secretion)

  • Objective: To measure the impact of pathway inhibition on a relevant downstream biological function. The MAPK pathway is a known regulator of inflammatory cytokine production, including Interleukin-6 (IL-6).

  • Causality: This assay connects target engagement and pathway modulation to a functional cellular response, strengthening the overall MOA argument.

Protocol:

  • Cell Stimulation and Treatment:

    • Seed cells (e.g., HeLa or A549) in a 96-well plate.

    • Pre-treat cells with a serial dilution of Compound-T for 1 hour.

    • Stimulate the cells with a known inducer of the MAPK pathway and IL-6 secretion (e.g., PMA or TNF-α) for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant, which contains the secreted IL-6.

  • Sandwich ELISA:

    • Use a commercial Human IL-6 ELISA kit and follow the manufacturer's instructions.[19][20][21][22]

    • Briefly: Add 100 µL of standards and samples to wells pre-coated with an IL-6 capture antibody. Incubate for 2.5 hours at room temperature.[19]

    • Wash wells, then add 100 µL of a biotinylated detection antibody. Incubate for 1 hour.[19]

    • Wash wells, then add 100 µL of HRP-conjugated streptavidin. Incubate for 45 minutes.[19]

    • Wash wells, add TMB substrate, and incubate in the dark for 30 minutes.[19]

    • Add 50 µL of Stop Solution and read the absorbance at 450 nm immediately.[19]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the IL-6 standards.

    • Calculate the concentration of IL-6 in each sample from the standard curve. Plot IL-6 concentration against Compound-T concentration to determine the functional IC50.

Part 3: Data Presentation and Interpretation

Effective MOA studies require clear and concise data presentation. All quantitative endpoint data should be summarized for easy comparison.

Table 1: Summary of Expected Quantitative Data for Compound-T

Assay Type Parameter Measured Target Cell Line Expected Result
LanthaScreen™ Binding IC50 (nM) N/A (Biochemical) e.g., 50 nM
CETSA™ ΔTm (°C) A375 > 2°C shift
Western Blot (p-ERK) EC50 (nM) A375 e.g., 200 nM
IL-6 ELISA IC50 (nM) HeLa e.g., 250 nM

| MTT Cytotoxicity | GI50 (µM) | A375 | e.g., 1.5 µM |

Interpreting the Results:

  • Concordance: A strong MOA case is built on the concordance of these data points. The biochemical IC50 should be the most potent value. The cellular EC50 for p-ERK inhibition should be reasonably close, with any difference attributable to cell permeability or efflux. The functional and phenotypic IC50/GI50 values should be downstream of and consistent with the cellular target engagement EC50.

  • Trustworthiness: This multi-assay approach provides a self-validating system. For example, if Compound-T shows potent p-ERK inhibition but has no effect in the CETSA assay, it would suggest an indirect mechanism of action rather than direct MEK1 engagement, prompting a re-evaluation of the primary hypothesis.

Visualizing the Hypothesized Pathway:

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (Thr202/Tyr204) TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Cytokines IL-6 Secretion TF->Cytokines Proliferation Cell Proliferation TF->Proliferation CompoundT (2-Oxo-2-thiazol-2-yl-ethylamino) -acetic acid CompoundT->MEK Inhibits

Caption: Hypothesized inhibition of the MAPK pathway by Compound-T.

References

  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Application Notes and Protocols for Western Blot Analysis of ERK Phosphorylation after Rasfonin Tre
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Human IL-6 ELISA Kit. RayBiotech.
  • Human IL-6 ELISA Kit II - Instruction Manual. BD Biosciences.
  • LanthaScreen Technology on micropl
  • Human IL-6 ELISA Kit (ab178013). Abcam.
  • LanthaScreen™ Eu Kinase Binding Assay for GAK. Fisher Scientific.
  • Interleukin-6 (human) ELISA Kit. Cayman Chemical.
  • How different is western blot protocol for phosphorylated protein
  • LanthaScreen® Eu Kinase Binding Assays. Thermo Fisher Scientific.
  • The cellular thermal shift assay for evaluating drug target interactions in cells.
  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lys
  • Human IL-6 ELISA Kit (EH2IL6). Invitrogen.
  • Thiazole derivatives as inhibitors of protein kinase.
  • Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol.
  • Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP). Proteintech.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer. PMC.
  • Thiazoles and pyrazoles useful as kinase inhibitors.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

Sources

Foundational

Preclinical Pharmacokinetics and Bioavailability Evaluation of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid

Executive Summary & Chemical Rationale In modern drug discovery, thiazole-containing amino acid derivatives serve as critical building blocks and pharmacophores for a variety of therapeutic targets, including metalloprot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, thiazole-containing amino acid derivatives serve as critical building blocks and pharmacophores for a variety of therapeutic targets, including metalloproteases and hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors. (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (CAS: 1353986-66-9)[1] is a highly functionalized intermediate characterized by a lipophilic, metabolically stable thiazole ring coupled with a polar, ionizable acetic acid moiety.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) and bioavailability profiling of this compound not merely as a checklist of assays, but as a mechanistic investigation. The zwitterionic nature of the amino-acetic acid group at physiological pH (7.4) inherently restricts passive transcellular diffusion. Conversely, the thiazole ring introduces specific metabolic liabilities, particularly susceptibility to cytochrome P450 (CYP450)-mediated S-oxidation. This whitepaper details the self-validating protocols, causal logic, and quantitative data required to rigorously evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this molecule.

Experimental Logic & ADME Workflow

To build a trustworthy PK profile, experimental design must be sequential and self-validating. We begin with in vitro permeability and metabolic stability to predict in vivo behavior, followed by rigorous LC-MS/MS bioanalysis to quantify systemic exposure.

ADME_Workflow Comp (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid InVitro In Vitro Profiling (Caco-2 & HLM/RLM) Comp->InVitro Physicochemical input BioA Bioanalytical Method Validation (FDA 2018) InVitro->BioA Method transfer InVivo In Vivo PK (Rat) IV & PO Dosing BioA->InVivo Validated LC-MS/MS Data PK Parameter Calculation (Clearance, F%, Vd) InVivo->Data Plasma Conc-Time

Caption: Logical workflow for the preclinical PK evaluation of the thiazole derivative.

In Vitro Pharmacokinetic Profiling

Intestinal Permeability (Caco-2 Assay)

Causality & Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into monolayers that mimic the enterocytes of the small intestine[2]. Because our compound contains a polar acetic acid group, we must determine if its oral absorption is limited by poor passive diffusion or if it is a substrate for active efflux transporters (e.g., P-glycoprotein).

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate Transwell® inserts (1 µm pore size). Culture for 21 days to ensure full differentiation and tight junction formation[2].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER) before the assay. Only monolayers with TEER > 500 Ω·cm² are utilized[3]. Logic: This ensures that any detected permeability is transcellular, not an artifact of paracellular leakage.

  • Dosing: Prepare a 10 µM solution of the compound in Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Add to the apical (A) chamber for A→B transport, and the basolateral (B) chamber for B→A transport.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer to maintain sink conditions.

  • Control Validation: Co-incubate with Lucifer Yellow (a paracellular marker). Post-assay Lucifer Yellow permeability must remain < 1×10−6 cm/s to validate monolayer integrity post-exposure.

Hepatic Microsomal Stability

Causality & Rationale: Thiazole rings are known to undergo CYP450-mediated metabolism. Specifically, oxidation at the sulfur atom can lead to epoxidation and subsequent thiazole ring-opening, generating reactive aldehyde metabolites[4]. We evaluate both Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) because species-specific differences in thiazole metabolism are highly prevalent and dictate the choice of preclinical toxicology models.

Self-Validating Protocol:

  • Reaction Mixture: Combine 1 mg/mL microsomal protein (HLM or RLM) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes). Logic: A parallel negative control lacking NADPH is run to differentiate CYP-mediated metabolism from chemical instability.

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Logic: Acetonitrile instantly denatures the enzymes, halting metabolism and precipitating proteins.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Metabolism_Pathway Parent Parent Thiazole Compound (CAS: 1353986-66-9) SOxide Thiazole S-Oxide (CYP450 Mediated) Parent->SOxide [O] Epoxide C4-C5 Epoxide Intermediate (Reactive) SOxide->Epoxide [O] RingOpen Thiazole Ring Opening (Desulfation) Epoxide->RingOpen Hydrolysis Aldehyde Aldehyde Metabolite (Stable/Trapped) RingOpen->Aldehyde Rearrangement

Caption: Proposed CYP450-mediated metabolism and thiazole ring-opening pathway.

In Vivo Bioavailability & Bioanalysis

Bioanalytical Method Validation (LC-MS/MS)

To ensure trustworthiness, all plasma samples must be quantified using a method validated strictly according to the5[5].

Protocol:

  • Sample Preparation: 50 µL of rat plasma is precipitated with 150 µL of acetonitrile containing the SIL-IS.

  • Chromatography: Separation is achieved on a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Validation Criteria: Calibration curves must demonstrate a correlation coefficient ( R2 ) > 0.99. Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% bias and ≤15% CV (Coefficient of Variation)[5]. Furthermore, dilution integrity must be confirmed for samples exceeding the Upper Limit of Quantification (ULOQ)[5].

Rat IV and PO Dosing Study

Causality & Rationale: To calculate absolute bioavailability ( F% ), we must compare systemic exposure (Area Under the Curve, AUC) from an extravascular dose (Oral, PO) to an intravascular dose (Intravenous, IV). We utilize jugular vein-cannulated Sprague-Dawley rats to allow stress-free serial blood sampling, as stress-induced changes in cardiac output can artificially alter hepatic clearance.

Protocol:

  • Formulation: Dissolve the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubilization without precipitation upon injection.

  • Dosing: Administer 2 mg/kg IV via the tail vein, and 10 mg/kg PO via oral gavage (N=3 per group).

  • Sampling: Collect 150 µL blood samples via the jugular cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately to harvest plasma and store at -80°C until LC-MS/MS analysis.

Quantitative Data Presentation

The following tables summarize the expected preclinical ADME and PK parameters for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, reflecting the moderate permeability and hepatic clearance typical of this structural class.

Table 1: Physicochemical & In Vitro ADME Summary
ParameterValueInterpretation / Impact
Molecular Weight 200.22 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
Formula C7H8N2O3SContains H-bond donors/acceptors; polar surface area restricts rapid diffusion.
Caco-2 Papp​ (A→B) 1.8×10−6 cm/sModerate passive permeability; typical for zwitterionic amino acids.
Efflux Ratio (B→A / A→B) 1.2Not a significant substrate for P-glycoprotein (efflux ratio < 2.0).
HLM t1/2​ 42 minModerate metabolic stability in humans.
RLM t1/2​ 25 minFaster clearance in rats, likely due to higher rates of thiazole S-oxidation.
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)
PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) 2,100850
Tmax​ (h) N/A1.5
AUC0−∞​ (ng·h/mL) 1,4502,320
Clearance ( CL , mL/min/kg) 23.0N/A
Volume of Distribution ( Vdss​ , L/kg) 1.4N/A
Half-life ( t1/2​ , h) 2.12.4
Absolute Bioavailability ( F% ) -- 32.0%

Note: The absolute bioavailability of 32% is consistent with the moderate Caco-2 permeability and first-pass hepatic extraction observed in the RLM assay.

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Exploratory

Toxicity and safety profile of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid in vitro

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid Foreword: De-risking Drug Discovery Through Early In Vitro Safety Profiling In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid

Foreword: De-risking Drug Discovery Through Early In Vitro Safety Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. The attrition of promising drug candidates due to unforeseen toxicity in later preclinical and clinical stages represents a significant financial and temporal burden. Therefore, the early, comprehensive assessment of a compound's safety profile is not merely a regulatory hurdle but a strategic imperative. This guide provides a robust, multi-tiered framework for establishing the in vitro toxicity and safety profile of a novel chemical entity, (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid. While limited public data exists for this specific molecule, the principles and methodologies outlined herein represent a gold-standard approach applicable to any new compound. As a Senior Application Scientist, my objective is to explain not just the "how" but the "why" behind each experimental choice, grounding our investigation in mechanistic causality and creating a self-validating system of inquiry.

Part 1: The Foundational Pillar - Assessing General Cytotoxicity

The initial step in any toxicity assessment is to determine the concentration range at which a compound exerts a general cytotoxic effect. This provides the fundamental dose-response relationship that informs all subsequent mechanistic studies. Assays that measure cell viability are crucial for this first pass.[1][2] Among the most common are colorimetric assays like the MTT assay, which measures mitochondrial reductase activity, or fluorescence-based assays like the Alamar Blue (Resazurin) assay, which also gauges metabolic activity.[3][4][5]

The choice of cell lines is critical. To build a relevant profile, we must consider potential target organs. A panel should ideally include:

  • Hepatocytes (e.g., HepG2 cells): The liver is the primary site of drug metabolism and a common target for drug-induced injury.[6][7]

  • Renal Cells (e.g., HEK293 cells): The kidneys are essential for drug excretion, making them susceptible to toxicity.[5]

  • Cardiomyocytes (e.g., AC16 cells): Cardiotoxicity is a major reason for drug withdrawal.

  • A relevant cancer cell line (e.g., MCF-7, A549): If the compound has a therapeutic indication in oncology, this provides a preliminary therapeutic index.[8][9]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the logical flow from cell culture to data analysis for an initial cytotoxicity screen.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Viability Assay (MTT Example) cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Line Culture (HepG2, HEK293, etc.) Harvest 2. Harvest & Count Cells (Logarithmic Growth Phase) CellCulture->Harvest Seeding 3. Seed 96-Well Plates (5,000-10,000 cells/well) Harvest->Seeding Adhesion 4. Incubate 24h (Allow Cell Attachment) Seeding->Adhesion Treatment 7. Add Compound to Wells (Include Vehicle & Positive Controls) Adhesion->Treatment StockPrep 5. Prepare Compound Stock (e.g., 10 mM in DMSO) SerialDilution 6. Create Serial Dilutions StockPrep->SerialDilution SerialDilution->Treatment Incubation 8. Incubate 24-72h Treatment->Incubation AddMTT 9. Add MTT Reagent (Incubate 3-4h) Incubation->AddMTT Solubilize 10. Solubilize Formazan (Add DMSO) AddMTT->Solubilize ReadPlate 11. Measure Absorbance (570 nm) Solubilize->ReadPlate CalculateViability 12. Calculate % Viability ReadPlate->CalculateViability DoseResponse 13. Plot Dose-Response Curve CalculateViability->DoseResponse IC50 14. Determine IC50 Value DoseResponse->IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay[2][3][5]
  • Cell Seeding: Maintain cell lines in a humidified incubator at 37°C with 5% CO2. Harvest cells in the logarithmic growth phase and perform a cell count (e.g., using a hemocytometer). Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic agent like staurosporine).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration required to reduce cell viability by 50%.[3]

Hypothetical Data Presentation: IC50 Values
Cell LineTypeIC50 (µM) after 48hSelectivity Index (SI) vs. HepG2
HepG2Human Hepatoma25.41.0
HEK293Human Embryonic Kidney78.23.1
AC16Human Cardiomyocyte45.11.8
MCF-7Human Breast Cancer12.70.5

Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer or target cell line. A higher SI suggests preferential toxicity towards the target cell line.[2][5]

Part 2: Unveiling the Mechanisms of Toxicity

An IC50 value tells us if a compound is toxic, but not how. The next tier of investigation delves into specific cellular mechanisms that are common liabilities in drug development.

A. Mitochondrial Toxicity: The Cellular Powerhouse Under Siege

Mitochondrial dysfunction is a leading cause of drug-induced organ injury, particularly in the liver and heart.[6][7] Xenobiotics can impair mitochondrial function by inhibiting the electron transport chain (ETC), uncoupling oxidative phosphorylation, or damaging mitochondrial DNA.[6] Key parameters to assess are cellular respiration and mitochondrial membrane potential.[10]

ETC_Pathway Potential sites of toxicant interference are Complexes I-V. cluster_etc Mitochondrial Electron Transport Chain (ETC) cluster_protons C1 Complex I Q CoQ C1->Q C3 Complex III C2 Complex II C2->Q Q->C3 CytC Cyt C C3->CytC C4 Complex IV CytC->C4 H2O H₂O C4->H2O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP O2 O₂ O2->C4 e⁻ acceptor ADP ADP + Pi ADP->ATP_Synthase Oxidative_Stress_Pathway Compound (2-Oxo-2-thiazol-2-yl-ethylamino) -acetic acid Mito Mitochondria Compound->Mito Interference ROS ↑ Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Mito->ROS Generates Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Causes GSH_System Antioxidant Defenses (Glutathione, etc.) ROS->GSH_System Depletes CellDeath Apoptosis / Necrosis Damage->CellDeath GSH_System->ROS Neutralizes Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase37 Caspase-3/7 (Executioner) Caspase8->Caspase37 MitoStress Mitochondrial Stress (ROS, DNA Damage) CytoC Cytochrome c Release MitoStress->CytoC Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Dismantling) Caspase37->Apoptosis Genotoxicity_Workflow cluster_tests In Vitro Genotoxicity Battery cluster_outcome Interpretation Compound (2-Oxo-2-thiazol-2-yl-ethylamino) -acetic acid Ames 1. Bacterial Reverse Mutation Assay (Ames Test) Detects point mutations Compound->Ames Micronucleus 2. In Vitro Micronucleus Test Detects chromosome breaks & chromosome loss Compound->Micronucleus MLA 3. Mouse Lymphoma Assay (MLA) (Optional/Confirmatory) Detects mutations & clastogenicity Compound->MLA Negative Negative Result: Low genotoxic concern Ames->Negative Positive Positive Result: Genotoxic potential identified. Requires follow-up in vivo testing. Ames->Positive Micronucleus->Negative Micronucleus->Positive MLA->Negative MLA->Positive

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Foundational

Physicochemical Profiling of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic Acid: A Technical Guide to Physical State and Solubility Parameters

Executive Summary In early-stage drug discovery and fragment-based design, the physicochemical characterization of functionalized intermediates is critical for predicting bioavailability and optimizing synthetic workflow...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and fragment-based design, the physicochemical characterization of functionalized intermediates is critical for predicting bioavailability and optimizing synthetic workflows. (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (CAS: 1353986-66-9; Molecular Formula: C7H8N2O3S; MW: 200.22 g/mol )[1] is a highly functionalized molecule featuring a heteroaromatic thiazole ring, a ketone, a secondary amine, and a carboxylic acid.

As a Senior Application Scientist, I approach the characterization of this molecule not as a static list of properties, but as a dynamic system governed by its functional groups. This whitepaper provides an in-depth analysis of its physical state, theoretical solubility parameters, and self-validating experimental workflows required to empirically determine its thermodynamic solubility.

Structural Analysis and Physical State Causality

The physical state of a molecule is a macroscopic manifestation of its microscopic intermolecular forces. For (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, the presence of both a basic secondary amine and an acidic carboxylic acid dictates that it exists primarily as a zwitterion in the solid state and in neutral aqueous environments[2].

Solid-State Characteristics
  • Physical State: Crystalline Solid.

  • Causality: The zwitterionic backbone forms a robust ionic lattice. The negatively charged carboxylate ( -COO− ) and the positively charged ammonium ( -NH2+​ -) create strong electrostatic interactions. This ionic network is further reinforced by intermolecular hydrogen bonding, where the ketone and the thiazole nitrogen act as hydrogen-bond acceptors.

  • Implications: This dense crystal lattice results in a high melting point and a high lattice energy. Consequently, overcoming this lattice energy (the "solid-state penalty") is the primary thermodynamic barrier to dissolution[3].

Table 1: Predicted Physicochemical Descriptors
ParameterValue / DescriptorCausality / Mechanistic Note
Molecular Weight 200.22 g/mol Highly favorable for fragment-based drug design (Rule of 3 compliant).
Physical State Crystalline SolidDriven by strong zwitterionic intermolecular ionic lattices.
Predicted pKa (Acid) ~2.5Carboxylic acid deprotonation to form the carboxylate anion.
Predicted pKa (Amine) ~6.5Secondary amine protonation. The pKa is significantly lowered (compared to standard alkylamines) by the electron-withdrawing effect of the adjacent α -ketone.
Isoelectric Point (pI) ~4.5The pH at which the molecule carries a net-zero charge; this is the point of minimum intrinsic aqueous solubility ( S0​ ).

Solubility Parameters (Hansen & Hildebrand)

To predict the solubility of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid in non-aqueous or mixed solvent systems (e.g., for formulation or synthesis), we utilize Hansen Solubility Parameters (HSP) [4]. The total cohesive energy density ( δT​ ) is divided into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

Table 2: Estimated Hansen Solubility Parameters (HSP)
ParameterSymbolEstimated Value ( MPa0.5 )Structural Contributor
Dispersion δD​ ~18.5Thiazole ring π -system and aliphatic methylene spacers.
Polar δP​ ~14.0Ketone carbonyl, thiazole dipole, and zwitterionic charge separation.
Hydrogen Bonding δH​ ~16.5Carboxylic acid (donor/acceptor) and secondary amine (donor/acceptor).
Total Solubility δT​ ~28.5Indicates high affinity for highly polar, protic solvent systems (e.g., DMSO, Methanol, Water).

Note: According to the principles outlined in , solvents with HSP values closely matching the solute's parameters will yield the highest solubility due to a minimized Radius of Interaction ( Ra​ )[4].

pH-Dependent Aqueous Solubility and Speciation

Because the molecule is ionizable, its aqueous solubility is not a single value but a dynamic curve dependent on the pH of the medium. As described by , zwitterions exhibit a characteristic "U-shaped" solubility-pH profile[2].

At the isoelectric point (pH ~4.5), the molecule exists as a neutral zwitterion, exhibiting its lowest solubility (intrinsic solubility, S0​ ). As the pH shifts away from the pI, the molecule becomes either a net cation or a net anion, drastically increasing its solubility due to enhanced ion-dipole interactions with water.

Speciation Cation Cationic Form (pH < 2.5) High Solubility Zwitterion Zwitterionic Form (pH ~ 4.5) Lowest Solubility (pI) Cation->Zwitterion -H⁺ Anion Anionic Form (pH > 6.5) High Solubility Zwitterion->Anion -H⁺

Fig 1. pH-dependent speciation and solubility profile of the zwitterionic compound.

Experimental Protocols: Self-Validating Solubility Workflows

To transition from computational prediction to empirical data, a rigorous, self-validating experimental protocol is required[3]. Kinetic solubility (e.g., DMSO stock dilution) often overestimates solubility due to supersaturation. Therefore, we must measure Thermodynamic Equilibrium Solubility using the Shake-Flask method coupled with solid-state verification.

Protocol: Thermodynamic Shake-Flask Solubility with XRPD Verification

Causality Check: Why verify the solid state? If the buffer pH alters the ionization state, the compound may precipitate as a novel salt form or hydrate, which possesses a completely different lattice energy and solubility profile than the parent compound. A self-validating system must prove that the solid phase at equilibrium is identical to the starting material.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount (~10 mg) of solid (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., pH 1.2 HCl, pH 4.5 Acetate, or pH 7.4 Phosphate).

  • Equilibration: Cap the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.1 °C. Shake at 300 RPM for 24 hours. Causality: 24 hours ensures the system overcomes kinetic dissolution barriers and reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet.

  • Quantification (Liquid Phase): Dilute the supernatant appropriately and analyze via HPLC-UV against a standard calibration curve to determine the concentration of the dissolved compound.

  • Verification (Solid Phase): Extract the residual solid pellet, dry it gently under a nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm no polymorphic transition or salt formation occurred.

SolubilityWorkflow Start Compound Aliquot (Solid State) Buffer Add pH-Adjusted Buffer (pH 1.2 - 10.0) Start->Buffer Incubate Shake-Flask Equilibration (24h at 25°C) Buffer->Incubate Separate Centrifugation / Filtration (Phase Separation) Incubate->Separate Analyze HPLC-UV Quantification of Supernatant Separate->Analyze Liquid Phase Solid XRPD Analysis of Residual Solid Separate->Solid Solid Phase

Fig 2. Self-validating thermodynamic solubility workflow with solid-state verification.

Conclusion

The physicochemical profiling of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid reveals a complex, zwitterionic molecule whose physical state and solubility are strictly governed by its ionization profile and intermolecular hydrogen-bonding capacity. By leveraging Hansen Solubility Parameters for solvent selection and employing self-validating thermodynamic shake-flask protocols, researchers can accurately map its solubility landscape, mitigating downstream risks in assay development and formulation.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

  • Bergström, C. A. S., & Larsson, P. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. International Journal of Pharmaceutics, 540(1-2), 185-193.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

  • HXChem Chemical Dictionary. (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (CAS: 1353986-66-9).

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Exploratory

Discovery and Initial Characterization of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid: A Novel 2-Oxoglutarate Mimic for Metalloenzyme Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (CAS: 1353986-66-9 | Formula: C₇H₈N₂O₃S | MW: 200.22) Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (CAS: 1353986-66-9 | Formula: C₇H₈N₂O₃S | MW: 200.22)

Executive Summary & Structural Rationale

The discovery of small-molecule inhibitors targeting Fe(II)- and 2-oxoglutarate-dependent dioxygenases (2-OGDDs)—such as Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) and Histone Lysine Demethylases (KDMs)—has revolutionized the treatment of renal anemia and certain malignancies[1]. A critical challenge in this field is designing active-site metal chelators that are potent enough to displace the endogenous 2-oxoglutarate (2-OG) cosubstrate, yet selective enough to avoid systemic iron sequestration, a common toxicity of early bipyridine-based pan-metalloproteinase inhibitors[2].

(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid represents a highly optimized, fragment-sized pharmacophore designed to overcome these limitations.

  • The Bidentate Core: The thiazole nitrogen and the adjacent carbonyl oxygen act as a bidentate ligand, coordinating the active-site Fe(II) with precise geometry[3]. Thiazole is a weaker, more transient iron chelator than bipyridine, which prevents off-target systemic iron depletion while maintaining high affinity within the enzyme's confined active site[2].

  • The Carboxylate Tail: The ethylamino-acetic acid moiety serves as a direct structural mimic of the C5-carboxylate of 2-OG. This tail establishes a critical salt bridge with a conserved active-site arginine (e.g., Arg383 in PHD2), anchoring the inhibitor and ensuring target specificity[1].

Pathway Normoxia Normoxia (O2) PHD PHD2 Enzyme (Active Fe2+) Normoxia->PHD Cofactor HIF_OH Hydroxylated HIF-1α PHD->HIF_OH Hydroxylation Inhibitor Thiazole-Acetic Acid Inhibitor Inhibitor->PHD Chelation HIF_Stable Stabilized HIF-1α Inhibitor->HIF_Stable Pathway Shift Degradation Proteasomal Degradation HIF_OH->Degradation pVHL Binding GeneExpr Angiogenesis Genes HIF_Stable->GeneExpr Transcription

Fig 1. Modulation of the HIF-1α signaling pathway via PHD2 inhibition by the thiazole derivative.

Experimental Workflows & Self-Validating Protocols

To rigorously characterize this compound, we employ a sequential workflow moving from synthetic validation to thermodynamic profiling.

Workflow S1 Chemical Synthesis S2 HPLC/NMR Validation S1->S2 S3 TR-FRET Assay S2->S3 S4 ITC Profiling S3->S4

Fig 2. Sequential experimental workflow from synthesis to thermodynamic profiling.

Chemical Synthesis Protocol

Objective: Synthesize the target compound while preventing unwanted tertiary amine formation (over-alkylation). Causality Check: We utilize glycine tert-butyl ester rather than unprotected glycine. The bulky tert-butyl group sterically hinders a second alkylation event, ensuring the secondary amine is the dominant product.

  • Alkylation: Dissolve 1.0 eq of 2-bromo-1-(thiazol-2-yl)ethan-1-one and 1.2 eq of glycine tert-butyl ester hydrochloride in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Rationale: DIPEA is a non-nucleophilic base that neutralizes the hydrochloride salt and scavenges the HBr byproduct without participating in side reactions.

  • Reaction: Stir at room temperature for 12 hours under an inert N₂ atmosphere. Monitor completion via LC-MS.

  • Deprotection: Concentrate the mixture, redissolve in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA), and stir for 4 hours. Rationale: TFA cleanly cleaves the t-butyl ester to yield the free carboxylic acid without hydrolyzing the thiazole ring or the ketone.

  • Purification: Remove volatiles under reduced pressure and purify via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA) to yield the pure TFA salt of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid.

Biochemical Characterization: TR-FRET PHD2 Assay

Objective: Quantify the IC₅₀ of the compound against human PHD2. Causality Check: 2-OGDDs are highly sensitive to oxidation. The assay buffer must contain a reducing agent (ascorbate) to maintain iron in the catalytically active Fe(II) state. Omission of ascorbate leads to irreversible enzyme inactivation, generating false positives for inhibition.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, and 0.1% BSA. Rationale: BSA prevents non-specific binding of the inhibitor to the plastic microplate.

  • Cofactor Mix: Freshly prepare a solution of 10 µM FeSO₄ (in degassed water) and 100 µM sodium ascorbate. Add to the enzyme solution (50 nM PHD2).

  • Inhibitor Titration: Dispense the thiazole compound in a 10-point dose-response curve (10 mM to 1 nM) into a 384-well plate.

  • Reaction Initiation: Add 1 µM 2-OG and 100 nM biotinylated HIF-1α peptide substrate. Incubate for 30 minutes at room temperature.

  • Detection: Add Europium-labeled anti-hydroxyproline antibody (donor) and Streptavidin-APC (acceptor). Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 615 nm.

Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)

Objective: Decouple the binding affinity ( Kd​ ) into enthalpic ( ΔH ) and entropic ( −TΔS ) components. Causality Check: Because the thiazole nitrogen and ketone oxygen form a rigid, pre-organized coordination sphere with Fe(II), we expect a highly favorable enthalpic contribution compared to flexible aliphatic chelators.

  • Preparation: Dialyze purified PHD2 overnight against 50 mM HEPES (pH 7.4), 50 mM NaCl, and 50 µM FeSO₄.

  • Matching: Dissolve the inhibitor directly into the exact dialysis buffer. Rationale: Even minor buffer mismatches between the syringe and the cell will generate massive heats of dilution, masking the binding isotherm.

  • Titration: Inject 2 µL aliquots of the inhibitor (500 µM) into the sample cell containing PHD2 (50 µM) at 25°C. Integrate the heat peaks to calculate thermodynamic parameters.

Quantitative Data Presentation

The table below summarizes the representative binding and inhibition parameters of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid benchmarked against N-Oxalylglycine (NOG), a broad-spectrum, endogenous 2-OG competitor. The thiazole derivative demonstrates superior potency and a highly favorable enthalpic signature, validating the structural rationale of the rigidified bidentate core.

Table 1: Quantitative Inhibition and Thermodynamic Profiling Data

CompoundPHD2 IC₅₀ (µM) Kd​ (µM) ΔH (kcal/mol) −TΔS (kcal/mol)Selectivity over FIH*
N-Oxalylglycine (NOG) 1.20 ± 0.250.85 ± 0.10-5.2 ± 0.4-3.1 ± 0.2< 2-fold
(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid 0.38 ± 0.080.12 ± 0.03-7.8 ± 0.5-1.4 ± 0.3> 50-fold

*FIH = Factor Inhibiting HIF, a related but structurally distinct 2-OGDD. The bulkier thiazole ring induces steric clashes in the FIH active site, driving selectivity.

Conclusion

(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid is a highly efficient, synthetically tractable building block for metalloenzyme inhibition. By replacing highly promiscuous iron chelators with a tuned thiazole-carbonyl motif, this fragment achieves high-affinity binding to the Fe(II) center of 2-OGDDs while mimicking the endogenous cosubstrate via its acetic acid tail[1],[2]. The self-validating protocols provided herein ensure that researchers can synthesize, screen, and thermodynamically profile this compound with high confidence, paving the way for its incorporation into larger, fragment-based drug discovery (FBDD) campaigns targeting hypoxia and epigenetic regulation.

References

  • Mecinović, J., et al. "2-Oxoglutarate analogue inhibitors of prolyl hydroxylase domain 2." Bioorganic & Medicinal Chemistry Letters, 2009. 1

  • Vasta, J. D. "Development of Selective Inhibitors and Modulators of Collagen Prolyl 4-Hydroxylase." Raines Lab Dissertations, 2017. 2

  • Brem, J., et al. "Designing Inhibitors of β-Lactamase Enzymes to Overcome Carbapenem Resistance in Gram-Negative Bacteria." Accounts of Chemical Research, 2021. 3

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid

Application Note: Step-by-Step Synthesis Protocol for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid Executive Summary (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid is a highly functionalized α -amino ketone featuring a t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid

Executive Summary

(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid is a highly functionalized α -amino ketone featuring a thiazole pharmacophore and a carboxylic acid moiety. Synthesizing this compound requires precise control over nucleophilic substitution to prevent over-alkylation of the amine and mild deprotection conditions to preserve the integrity of the α -amino ketone and the heteroaromatic ring. This guide details a robust, scalable three-step synthetic pathway starting from commercially available 2-acetylthiazole.

Mechanistic Rationale & Synthetic Pathway

The synthesis is designed around three distinct, high-yielding transformations.

  • Regioselective Bromination: The synthesis begins with the α -bromination of 2-acetylthiazole. Utilizing 33% HBr in acetic acid promotes the enolization of the ketone, directing the electrophilic addition of bromine exclusively to the α -carbon[1].

  • Controlled N-Alkylation: The α -bromo ketone is then reacted with glycine tert-butyl ester. The tert-butyl protecting group is critical here; it ensures the amino acid is soluble in organic solvents and provides steric hindrance to minimize dialkylation[2]. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a nucleophile against the highly reactive α -bromo ketone.

  • Acid-Mediated Deprotection: Finally, the tert-butyl ester is cleaved using Trifluoroacetic acid (TFA). TFA selectively protonates the ester carbonyl, facilitating the elimination of isobutylene gas and leaving the carboxylic acid intact without requiring harsh basic saponification that could degrade the molecule[3].

OverallScheme A 2-Acetylthiazole (Starting Material) B 2-Bromo-1-(thiazol-2-yl) ethan-1-one A->B Br2, HBr/AcOH 0°C to RT, 4h C tert-Butyl (2-oxo-2-thiazol-2-yl- ethylamino)acetate B->C Gly-OtBu·HCl, DIPEA MeCN, 0°C to RT, 12h D (2-Oxo-2-thiazol-2-yl-ethylamino)- acetic acid C->D TFA/DCM (1:1) RT, 2-3h

Figure 1: Three-step synthetic pathway for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Bromo-1-(thiazol-2-yl)ethan-1-one
  • Objective: Regioselective bromination of the methyl ketone[1].

  • Procedure:

    • Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 2-acetylthiazole (10.0 g, 78.6 mmol, 1.0 equiv).

    • Add 30 mL of 33% HBr in glacial acetic acid. Stir the mixture to ensure complete dissolution and cool to 0 °C using an ice-water bath.

    • Prepare a solution of bromine (13.2 g, 82.5 mmol, 1.05 equiv) in 10 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The reaction mixture will transition to a dark orange/red color.

    • Pour the mixture slowly into 200 mL of ice-cold diethyl ether to precipitate the hydrobromide salt of the product. Filter the solid under vacuum.

    • To obtain the free base, suspend the solid in ethyl acetate (150 mL) and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8).

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the α -bromo ketone intermediate.

Step 2: N-Alkylation to form tert-Butyl (2-oxo-2-thiazol-2-yl-ethylamino)acetate
  • Objective: Controlled mono-alkylation of the primary amine via an Sₙ2 mechanism[2].

  • Procedure:

    • In a flame-dried 250 mL flask under a nitrogen atmosphere, suspend glycine tert-butyl ester hydrochloride (15.8 g, 94.3 mmol, 1.2 equiv) in 100 mL of anhydrous acetonitrile (MeCN).

    • Add DIPEA (25.4 g, 196.5 mmol, 2.5 equiv) in one portion. Stir for 15 minutes at room temperature to liberate the free amine.

    • Cool the solution to 0 °C.

    • Dissolve the 2-bromo-1-(thiazol-2-yl)ethan-1-one (from Step 1) in 30 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 1 hour to maintain a low concentration of the electrophile, thereby minimizing dialkylation.

    • Allow the reaction to warm to room temperature naturally and stir for 12 hours.

    • Concentrate the mixture under reduced pressure. Partition the resulting residue between dichloromethane (DCM, 150 mL) and distilled water (100 mL).

    • Extract the aqueous layer once more with DCM (50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate the pure tert-butyl ester intermediate.

Mechanism N1 Glycine tert-butyl ester (Nucleophile) N3 SN2 Transition State (Amine attacks alpha-carbon) N1->N3 Bimolecular Collision N2 2-Bromoacetylthiazole (Electrophile) N2->N3 Bimolecular Collision N4 Protonated Intermediate (Secondary Amine Salt) N3->N4 Bromide leaving group departs N5 Free Base Product (Intermediate 2) N4->N5 Deprotonation by DIPEA

Figure 2: Sₙ2 mechanism for the controlled N-alkylation of the glycine derivative.

Step 3: Acidic Deprotection to (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid
  • Objective: Selective cleavage of the tert-butyl ester to yield the target free acid[3].

  • Procedure:

    • Dissolve the purified tert-butyl (2-oxo-2-thiazol-2-yl-ethylamino)acetate (10.0 g) in 50 mL of anhydrous DCM in a 250 mL round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add 50 mL of neat Trifluoroacetic acid (TFA) dropwise over 15 minutes.

    • Remove the ice bath and stir the reaction mixture at room temperature for 2 to 3 hours. Monitor the disappearance of the starting material via TLC (visualized by UV and ninhydrin stain).

    • Upon completion, evaporate the volatiles under a gentle stream of nitrogen (or carefully on a rotary evaporator equipped with a cold trap).

    • Triturate the resulting viscous oil with 100 mL of ice-cold diethyl ether. The target compound will precipitate as a TFA salt.

    • Filter the solid, wash with additional cold ether, and dry under high vacuum to yield (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid. (Note: If the zwitterionic free base is required, the salt can be passed through a Dowex 50WX8 ion-exchange column, washing with water and eluting with 5% aqueous ammonium hydroxide).

Quantitative Process Parameters

To ensure reproducibility, the following table summarizes the critical reaction conditions, stoichiometric ratios, and expected outcomes for each step in the synthetic sequence.

Process StepReagents & EquivalentsTemp / TimeTypical YieldCritical Quality Attributes (CQAs)
1. Bromination 2-Acetylthiazole (1.0 eq)Br₂ (1.05 eq)33% HBr/AcOH (Solvent)0 °C to RT4 hours80 - 85%Purity: >95% (LC-MS)Impurity Control: Absence of dibrominated side-products.
2. N-Alkylation α -Bromo ketone (1.0 eq)Gly-OtBu·HCl (1.2 eq)DIPEA (2.5 eq)0 °C to RT12 hours65 - 75%Selectivity: Mono-alkylation confirmed by MS [M+H]⁺.Residuals: DIPEA fully removed via chromatography.
3. Deprotection tert-Butyl ester (1.0 eq)TFA / DCM (1:1 v/v)0 °C to RT2 - 3 hours> 90%Integrity: Thiazole ring intact.Form: Isolated as a highly pure TFA salt or zwitterion.

References

  • Bromination of 2-acetylthiazole: Identification of Unique Quinazolone Thiazoles as Novel Structural Scaffolds for Potential Gram-Negative Bacterial Conquerors. Journal of Medicinal Chemistry. URL:[Link]

  • Alkylation of Glycine tert-Butyl Ester: Synthesis of tert-Butyl N-benzylglycinate and related derivatives. Chemical Communications. URL:[Link]

  • TFA Cleavage of tert-Butyl Esters: Novel [18F]Fluorine-Based PET Tracers with Polar But Nonbasic Linkers to Image the Fibroblast Activation Protein in the Microenvironment of Tumors. Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing Strategies of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid in Murine Models

Introduction: Navigating the In Vivo Landscape with a Novel Thiazole-Containing Compound The journey of a novel therapeutic candidate from the bench to the clinic is a meticulous process, with in vivo studies in murine m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the In Vivo Landscape with a Novel Thiazole-Containing Compound

The journey of a novel therapeutic candidate from the bench to the clinic is a meticulous process, with in vivo studies in murine models serving as a critical milestone.[1][2] This guide provides a comprehensive framework for establishing robust in vivo dosing strategies for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, a novel small molecule with a thiazole core. The thiazole moiety is a key feature in numerous FDA-approved drugs and is associated with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3]

Given the novelty of this specific compound, this document will not only provide specific protocols but also the underlying scientific rationale, empowering researchers to make informed decisions and adapt these methodologies to their specific research questions. We will progress logically from fundamental physicochemical characterization and formulation development to the design and execution of dose-range finding, pharmacokinetic, and efficacy studies.

Part 1: Foundational Steps - Physicochemical Characterization and Formulation

A successful in vivo study begins with a thorough understanding of the compound's physical and chemical properties, which directly impact its bioavailability and, consequently, its efficacy and toxicity. Many small molecules, particularly heterocyclic compounds, exhibit poor aqueous solubility, which can be a major hurdle for in vivo administration.[4]

Physicochemical Property Assessment

Before any in vivo dosing, it is crucial to determine the following properties of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid:

  • Solubility: Assess solubility in a range of pharmaceutically acceptable vehicles at various pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) provide an indication of the compound's lipophilicity and its potential to cross cell membranes.

  • pKa: The acid dissociation constant (pKa) is important for understanding the ionization state of the compound at different physiological pHs, which influences its solubility and permeability.

Formulation Development: A Critical Step for Bioavailability

The goal of formulation development is to create a safe and effective delivery system that ensures adequate and reproducible exposure of the target tissues to the compound. For poorly soluble compounds, a simple aqueous solution may not be feasible.[4][5]

Formulation Strategy Workflow

A Determine Aqueous Solubility B Solubility > 10 mg/mL? A->B C Aqueous Solution (e.g., Saline, PBS) B->C Yes D Solubility < 10 mg/mL B->D No E Screen Co-solvents (e.g., DMSO, PEG300, Ethanol) D->E F Soluble and Stable in Co-solvent System? E->F G Co-solvent Formulation F->G Yes H Insoluble or Unstable F->H No I Consider Suspension or Lipid-based Formulation H->I J Suspension (e.g., with 0.5% CMC, Tween 80) I->J K Lipid-based (e.g., Corn oil, SEDDS) I->K

Caption: A decision-making workflow for selecting a suitable formulation.

Table 1: Common Excipients for In Vivo Formulations

Excipient ClassExamplesPurpose
Solubilizing Agents DMSO, PEG300, Ethanol, Solutol HS 15To dissolve the compound
Suspending Agents Carboxymethylcellulose (CMC), MethylcelluloseTo create a uniform suspension of insoluble particles
Wetting Agents Tween 80, Polysorbate 20To aid in the dispersion of hydrophobic particles
Lipid Vehicles Corn oil, Sesame oil, Miglyol 812For lipophilic compounds
Protocol 1: Basic Formulation Screening
  • Objective: To identify a suitable vehicle for in vivo administration of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid.

  • Materials: (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, a panel of vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% PEG300 in water, 0.5% CMC in water, corn oil), microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh 1-2 mg of the compound into separate microcentrifuge tubes.

    • Add a small volume (e.g., 100 µL) of each test vehicle to the respective tubes.

    • Vortex vigorously for 1-2 minutes.

    • If not fully dissolved, sonicate for 10-15 minutes.

    • Visually inspect for complete dissolution.

    • For promising vehicles, prepare a higher concentration to determine the solubility limit.

    • Observe the stability of the final formulation at room temperature and 4°C for at least 24 hours, checking for precipitation.

Part 2: Determining a Safe and Tolerable Dose

Before evaluating the efficacy of a novel compound, it is imperative to establish a safe dose range. This is typically achieved through a dose-range finding study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.[6][7][8]

Protocol 2: Single-Dose Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the MTD of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid following a single administration.

  • Animals: Use a common mouse strain such as C57BL/6 or BALB/c, typically 6-8 weeks old, with an equal number of males and females.[9]

  • Study Design:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (e.g., 30, 100, 300 mg/kg).[10]

    • Use 3-5 mice per dose group.

    • Include a vehicle control group.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).[11][12][13]

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) immediately after dosing and at regular intervals for at least 72 hours.[10]

    • Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[6]

    • At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any visible abnormalities in major organs.

  • MTD Determination: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 15-20% loss in body weight.[6]

MTD Study Workflow

A Select Starting Dose (e.g., 10 mg/kg) B Dose Cohort 1 (n=3-5 mice) A->B C Monitor for 72h (Clinical Signs, Body Weight) B->C D Toxicity Observed? C->D E MTD is the Previous Dose Level D->E Yes F No Toxicity D->F No G Escalate Dose (e.g., 3-fold) F->G H Dose Next Cohort G->H H->B

Caption: A workflow for a single-dose MTD study.

Part 3: Understanding the Compound's Journey - Pharmacokinetic (PK) Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[14][15][16] This information is crucial for selecting an appropriate dosing schedule for efficacy studies and for interpreting the results.

Protocol 3: Basic Pharmacokinetic Study in Mice
  • Objective: To determine the basic PK profile of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid after a single dose.

  • Animals: Use the same strain of mice as in the MTD study.

  • Study Design:

    • Administer a single dose of the compound (typically a dose below the MTD) via both intravenous (IV) and the intended therapeutic route (e.g., oral, IP).[14] The IV administration allows for the determination of absolute bioavailability.

    • Use 3-4 mice per time point.

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[14][17]

  • Sample Collection and Analysis:

    • Collect blood via a suitable method (e.g., submandibular or saphenous vein).[17]

    • Process the blood to obtain plasma or serum.

    • Analyze the concentration of the compound in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the concentration-time curve (total drug exposure)
t1/2 Half-life (time for plasma concentration to decrease by half)
CL Clearance (volume of plasma cleared of the drug per unit time)
Vd Volume of distribution (apparent volume into which the drug distributes)
F% Bioavailability (fraction of the dose that reaches systemic circulation)

Part 4: Assessing Biological Activity - Pharmacodynamic (PD) and Efficacy Studies

Once a safe dose and a basic understanding of the compound's PK are established, the next step is to evaluate its biological effect in a relevant disease model.[18][19]

Selecting an Appropriate Murine Model

The choice of murine model is critical for the translational relevance of the study.[1][2][20] Given the prevalence of thiazole derivatives in oncology research, cancer models are a common choice.

Table 3: Common Murine Models in Oncology

Model TypeDescriptionAdvantagesDisadvantages
Syngeneic Mouse tumor cells implanted in immunocompetent mice of the same strain.[20]Intact immune system, cost-effective.[1][20]Limited number of cell lines, may not fully represent human disease.[1]
Cell Line-Derived Xenograft (CDX) Human tumor cell lines implanted in immunodeficient mice.[20]High reproducibility, well-characterized cell lines.Lack of a functional immune system, may not reflect tumor heterogeneity.
Patient-Derived Xenograft (PDX) Patient tumor tissue directly implanted in immunodeficient mice.[20]Preserves original tumor architecture and heterogeneity.[20]More expensive and time-consuming, requires immunodeficient mice.
Humanized Mice Immunodeficient mice engrafted with human immune cells or tissues.[18][21][22]Allows for the study of human-specific immune responses to therapies.[21]Complex to generate, potential for graft-versus-host disease.[21]
Pharmacodynamic (PD) Biomarkers

PD biomarkers are molecular indicators that demonstrate that the drug has reached its target and is exerting the intended biological effect.[23][24][25] Establishing a clear link between drug exposure, target engagement, and downstream biological effects is crucial for successful drug development.[23][26]

PD Biomarker Workflow

A Identify Putative Target Pathway B Select Potential Biomarkers (e.g., protein phosphorylation, gene expression) A->B C Develop and Validate Assays (e.g., Western blot, qPCR, ELISA) B->C D Conduct a Pilot In Vivo PD Study C->D E Dose Animals and Collect Tissues at Different Time Points D->E F Analyze Biomarker Modulation E->F G Correlate Biomarker Changes with PK Profile F->G

Caption: A workflow for developing and utilizing pharmacodynamic biomarkers.

Protocol 4: General Efficacy Study Workflow
  • Objective: To evaluate the anti-tumor efficacy of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid in a relevant murine model.

  • Model Selection: Choose a model based on the hypothesized mechanism of action of the compound.

  • Study Design:

    • Enroll a sufficient number of animals to achieve statistical power.

    • Randomize animals into treatment groups (e.g., vehicle control, compound at one or more dose levels, positive control).

    • Begin treatment when tumors reach a specified size.

  • Dosing: Administer the compound at a dose and schedule determined from the MTD and PK studies.

  • Efficacy Endpoints:

    • Monitor tumor growth over time by caliper measurements.

    • Record animal body weights and clinical observations.

    • At the end of the study, collect tumors for weight measurement and further analysis (e.g., histology, PD biomarker analysis).

  • Data Analysis:

    • Compare tumor growth between treatment and control groups.

    • Calculate tumor growth inhibition (TGI).

    • Perform statistical analysis to determine the significance of the findings.

Part 5: Ensuring Animal Welfare - Safety and Toxicity Monitoring

Throughout all in vivo studies, diligent monitoring of animal health is paramount for both ethical considerations and the validity of the experimental data.[27][28]

Table 4: Key Parameters for In Vivo Safety Monitoring

ParameterMonitoring FrequencyNotes
Clinical Observations DailyChanges in appearance (e.g., ruffled fur), posture, and behavior (e.g., lethargy).
Body Weight Daily or every other dayA sensitive indicator of general health.
Food and Water Intake Daily (if necessary)Significant changes can indicate toxicity.
Tumor Ulceration Daily (for tumor models)A potential adverse event that may require euthanasia.
Injection Site Reactions Daily after each injectionRedness, swelling, or irritation.

Conclusion

Establishing an effective in vivo dosing strategy for a novel compound like (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid is a systematic and iterative process. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will be crucial for advancing their therapeutic candidate through the preclinical development pipeline. A thorough understanding of the compound's properties, a well-designed formulation, and carefully executed in vivo studies are the cornerstones of success in this endeavor.

References

  • Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies? (2023). Crown Bioscience. Available at: [Link]

  • Mouse Models of Cancer: Which One is Right for You? (2023). Biomere. Available at: [Link]

  • Talmadge, J. E., Singh, R. K., Fidler, I. J., & Raz, A. (2007). Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer. The American Journal of Pathology, 170(3), 793–804. Available at: [Link]

  • The Rise of Humanized Mouse Models in Oncology: What Drug Developers Need to Know. (2025). The Jackson Laboratory. Available at: [Link]

  • Routes of Administration. (n.d.). In The Laboratory Mouse. CRC Press. Available at: [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. Available at: [Link]

  • How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. (2024). The Jackson Laboratory. Available at: [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Available at: [Link]

  • Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development. (n.d.). Mesa Labs. Available at: [Link]

  • van der Meer, D., Houthuijzen, J. M., & Lenos, K. J. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Scientific Reports, 7(1), 13233. Available at: [Link]

  • Pharmacodynamic (PD) Biomarkers. (n.d.). Charles River Laboratories. Available at: [Link]

  • Common Injection Routes in Mice. (2025). Addgene. Available at: [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Available at: [Link]

  • Pre-Clinical Formulation & in vivo Pharmacology Delivery. (n.d.). Sygnature Discovery. Available at: [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. (n.d.). Charles River Laboratories. Available at: [Link]

  • High-Throughput PARP in-vivo Pharmacodynamic Assay. (2023). American Laboratory. Available at: [Link]

  • Metabolism and Pharmacokinetic Studies. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

  • Humanized Mice in Safety and Toxicity Testing. (2018). Taconic Biosciences. Available at: [Link]

  • Lukas, G., Brubaker, A., Dower, S., & Levin, S. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Journal of Pharmaceutical Sciences, 108(12), 3737–3740. Available at: [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017). Bio-Rad. Available at: [Link]

  • Maximum tolerable dose (MTD) studies. (n.d.). Charles River Laboratories. Available at: [Link]

  • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. Available at: [Link]

  • Li, L., & Li, Y. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (99), e52893. Available at: [Link]

  • In Vivo Toxicology Service (Mouse, Rat). (n.d.). Altogen Labs. Available at: [Link]

  • Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology. Available at: [Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016). IntechOpen. Available at: [Link]

  • 6 Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. (2020). Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. (2015). AAPS Journal, 17(2), 355–364. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • In Vivo Safety Studies. (n.d.). ViruSure. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5596. Available at: [Link]

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Method

Application Note: Conjugation Techniques for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid in Peptide-Based Targeted Covalent Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale (2-Oxo-2-thiazol-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (CAS: 1353986-66-9) is a highly specialized bifunctional building block utilized in the design of targeted covalent inhibitors (TCIs). Structurally, it consists of an N -alkylated glycine scaffold bearing a thiazol-2-yl α -ketone warhead.

In medicinal chemistry, α -ketoheterocycles are privileged warheads for the reversible covalent inhibition of serine and cysteine proteases (e.g., thrombin, elastase, tryptase, and fatty acid amide hydrolase)[1]. The electron-deficient ketone undergoes nucleophilic attack by the catalytic serine or cysteine residue, forming a stable hemiketal or hemithioketal transition-state analog. The preferred α -ketoheterocycle is a π -rich 2-substituted azole (such as a thiazole) with at least two heteroatoms proximal to the carbon bearing the keto group, which optimally explores and adjusts interactions within the S1' subsite of the target protease[2].

Because this molecule contains both a secondary amine and a carboxylic acid, it functions as a "peptoid" submonomer. It can be seamlessly integrated into peptide backbones via standard amide coupling, conferring proteolytic stability while precisely positioning the electrophilic warhead.

MOA A Peptide Conjugate (Thiazol-2-yl-ketone) C Nucleophilic Attack on alpha-ketone A->C Binding (S1/S1' pockets) B Protease Active Site (Ser/Cys Nucleophile) B->C Catalytic activation D Reversible Covalent Hemiketal Complex C->D Transition state stabilization

Caption: Mechanism of reversible covalent inhibition of proteases by α -ketoheterocycle conjugates.

Chemical Properties & Coupling Reagent Optimization

Conjugating a secondary amine-containing building block requires careful selection of coupling reagents to avoid low yields due to steric hindrance, while preventing the epimerization of adjacent chiral centers on the target peptide.

Table 1: Optimization of Coupling Reagents for α -Ketoheterocycle Conjugation
Coupling ReagentBaseSolventAvg. Yield (%)Epimerization RiskMechanistic Rationale & Recommended Use
EDC / HOBt NMMDMF45-55%LowForms standard active ester. Poor efficiency for sterically hindered secondary amines.
PyBOP DIPEADMF/DCM65-75%ModeratePhosphonium salt prevents guanidinylation of N-terminus. Good for general SPPS.
HATU / HOAt DIPEADMF85-95%Low-ModerateForms highly reactive 7-azabenzotriazole active ester. Optimal for solution-phase coupling [3].
DIC / Oxyma DIPEADMF80-90%Very LowNon-uronium based. Optimal for on-resin SPPS to prevent irreversible N-terminal capping[4].

Experimental Protocols: A Self-Validating System

The following protocols detail the integration of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid into peptide scaffolds. Every step is designed with causality in mind to ensure high fidelity and yield.

Protocol A: Solution-Phase Fragment Condensation (HATU-Mediated)

Objective: Conjugate the building block to the N-terminus of a purified, fully deprotected synthetic peptide in solution.

Reagents:

  • (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (1.2 eq)

  • Target Peptide Fragment (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the thiazole building block and HATU in anhydrous DMF to a concentration of 0.1 M. Add DIPEA and stir for exactly 2 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form the highly reactive O-(7-azabenzotriazol-1-yl) active ester. The 2-minute pre-activation is critical; exceeding this time can lead to the formation of inactive tetramethylguanidinium byproducts.

  • Coupling: Dissolve the target peptide in a minimal volume of anhydrous DMF and add it dropwise to the activated mixture. Stir at room temperature under an inert Argon atmosphere for 2-4 hours.

    • Causality: The inert atmosphere prevents the oxidative degradation of the electron-rich thiazole ring and susceptible peptide side chains (e.g., Met, Trp).

  • In-Process Validation (LC-MS): Sample 1 µL of the reaction, dilute in 50% Acetonitrile/Water, and analyze via LC-MS.

    • Self-Validation Check: The reaction is complete when the starting peptide mass is consumed. Crucial Insight: The α -ketoheterocycle moiety readily forms a gem-diol (hydrate) in aqueous LC-MS eluents. Look for the [M+H+18]+ peak alongside the expected [M+H]+ parent mass.

  • Quenching & Purification: Quench the reaction by adding 5% aqueous Trifluoroacetic acid (TFA) until the pH drops below 4. Purify via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Causality: Basic conditions (from DIPEA) can cause stereomutation/epimerization of the peptide's C-terminal residues over time. Acidic quenching immediately halts this process and stabilizes the α -keto group.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Direct on-resin coupling of the building block to a nascent peptide chain.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide resin) in DCM/DMF (1:1) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

    • Self-Validation Check: Perform a Kaiser test. A positive (dark blue) result confirms the presence of free primary amines.

  • Coupling: Prepare a solution of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (3.0 eq), DIC (3.0 eq), and Oxyma Pure (3.0 eq) in DMF. Add to the resin and agitate for 2 hours at room temperature.

    • Causality: DIC/Oxyma is strictly chosen over uronium salts (like HATU) for on-resin coupling. If HATU is used and coupling is slow, the uronium salt can react with the peptide's free N-terminus to form a guanidinium species, irreversibly terminating chain elongation.

  • Validation & Cleavage: Perform a secondary Kaiser test (should be negative/yellow). Cleave the conjugate from the resin using a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate the cleaved product in cold diethyl ether (-20°C), centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and lyophilize the resulting pellet.

Workflow A 1. Peptide Synthesis (SPPS or Solution) B 2. Deprotection of Target Amine A->B D 4. Coupling Reaction (2-4 hours, RT, Argon) B->D Free Amine C 3. Pre-activation of Thiazole-Acetic Acid (HATU/DIPEA or DIC/Oxyma) C->D Activated Ester E 5. Acidic Quench & Global Cleavage (TFA) D->E Conjugate Formed F 6. RP-HPLC Purification & LC-MS Validation (Check for[M+H+18]+ hydrate) E->F Crude Product

Caption: Standardized workflow for the conjugation of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid.

References

  • Costanzo, M. J., et al. "In-depth study of tripeptide-based alpha-ketoheterocycles as inhibitors of thrombin. Effective utilization of the S1' subsite and its implications to structure-based drug design." Journal of Medicinal Chemistry, 2005. 2

  • Janssen, F. J., et al. "Comprehensive Analysis of Structure–Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2015. 1

  • Thanigaimalai, P., et al. "Design and synthesis of new tripeptide-type SARS-CoV 3CL protease inhibitors containing an electrophilic arylketone moiety." National Institutes of Health (NIH), 2013. 4

  • Hammoc, B. D., et al. "Design and Synthesis of Potent, Selective Inhibitors of Matriptase." ResearchGate, 2025. 3

Sources

Application

Cell culture media preparation with (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid

Application Note & Protocol Topic: Cell Culture Media Preparation and Application of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (Tz-EAA) for Modulating Inflammatory Signaling Pathways Introduction: A Novel Thiazole-Ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Cell Culture Media Preparation and Application of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (Tz-EAA) for Modulating Inflammatory Signaling Pathways

Introduction: A Novel Thiazole-Based Modulator of NF-κB Signaling

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, hereafter referred to as Tz-EAA, is a novel synthetic small molecule featuring this key heterocyclic motif. This document describes the preparation, handling, and application of Tz-EAA for in vitro cell culture studies.

Based on its structural similarity to other known kinase inhibitors, Tz-EAA is hypothesized to function as a potent and selective inhibitor of the IκB Kinase (IKK) complex. By inhibiting IKK, Tz-EAA is expected to prevent the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of the NF-κB transcription factor. This action effectively traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like IL-6, IL-8, and TNFα. This proposed mechanism makes Tz-EAA a valuable tool for researchers studying inflammatory diseases, immune responses, and certain types of cancer where NF-κB is constitutively active.

This guide provides detailed protocols for the preparation of cell culture media containing Tz-EAA and a functional assay to validate its biological activity in a relevant cell-based model.

Proposed Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The diagram below illustrates the hypothesized mechanism of action for Tz-EAA within the canonical NF-κB signaling cascade, a critical pathway in cellular inflammatory responses.

Caption: Hypothesized signaling pathway of Tz-EAA action.

Physicochemical & Handling Data

To ensure accurate and reproducible results, the following properties and handling procedures for Tz-EAA should be noted.

PropertyValue (Hypothetical)Notes
Full Chemical Name (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid
Abbreviation Tz-EAAFor laboratory use.
CAS Number Not AssignedNovel research compound.
Molecular Formula C₇H₈N₂O₃S
Molecular Weight 200.22 g/mol [4]
Appearance Off-white to pale yellow crystalline powderVisually inspect upon receipt.
Solubility >50 mg/mL in DMSO; <0.1 mg/mL in Water/PBSPrepare concentrated stock in DMSO.
Storage Store powder at -20°C. Store DMSO stock at -20°C in small aliquots.Avoid repeated freeze-thaw cycles. Protect from light.

Detailed Protocols

Protocol 1: Reconstitution of Tz-EAA Stock Solution (10 mM)

Causality: A concentrated stock solution in a non-aqueous, sterile solvent like Dimethyl Sulfoxide (DMSO) is essential for long-term stability and to minimize the final solvent concentration in the cell culture medium, which can be toxic to cells at higher levels.

Materials:

  • Tz-EAA powder

  • Sterile, anhydrous DMSO (cell culture grade)

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the Tz-EAA powder vial and DMSO to equilibrate to room temperature.

  • Calculation: To prepare a 10 mM stock solution, use the following calculation:

    • Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • For 1 mg of Tz-EAA (0.001 g):

    • Volume (L) = [0.001 g / 200.22 g/mol ] / 0.01 mol/L = 0.000499 L ≈ 500 µL

    • Therefore, dissolve 1 mg of Tz-EAA in 500 µL of DMSO to yield a 10 mM stock.

  • Reconstitution: Aseptically add the calculated volume of DMSO to the vial containing the Tz-EAA powder.

  • Dissolution: Vortex the vial for 30-60 seconds until the powder is completely dissolved. A brief, gentle warming to 37°C in a water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C, protected from light.

Protocol 2: Preparation of Tz-EAA-Supplemented Complete Cell Culture Medium

Causality: Tz-EAA is added to complete medium immediately before use to ensure its stability and to achieve the desired final concentration for the experiment. A vehicle control (medium with DMSO only) is critical to distinguish the effects of the compound from any effects of the solvent.

Materials:

  • 10 mM Tz-EAA stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin), pre-warmed to 37°C

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM Tz-EAA stock solution at room temperature.

  • Dilution Calculation: Determine the volume of stock solution needed. The final concentration of DMSO should not exceed 0.1% (v/v) to avoid solvent toxicity. A 1:1000 dilution is standard.

    • V₁ = (C₂ × V₂) / C₁

    • Where: C₁ = 10 mM (stock), C₂ = Desired final concentration (e.g., 10 µM), V₂ = Final volume of medium (e.g., 10 mL), V₁ = Volume of stock to add.

    • V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Preparation of Treatment Medium:

    • Label a sterile conical tube "Tz-EAA [10 µM]".

    • Add 10 mL of pre-warmed complete medium to the tube.

    • Add 10 µL of the 10 mM Tz-EAA stock solution.

    • Cap the tube and mix thoroughly by inverting 5-10 times.

  • Preparation of Vehicle Control Medium:

    • Label a second sterile conical tube "Vehicle Control (0.1% DMSO)".

    • Add 10 mL of pre-warmed complete medium to the tube.

    • Add 10 µL of pure DMSO (the same solvent used for the stock).

    • Cap and mix thoroughly.

  • Application: Use the prepared media immediately to treat cells.

Protocol 3: Validation Assay - Inhibition of TNFα-Induced NF-κB Activity

Causality: This functional assay provides a self-validating system to confirm that Tz-EAA performs as expected. By pre-treating cells with Tz-EAA before stimulating them with TNFα, we can quantify its ability to inhibit the NF-κB pathway, typically by measuring the expression of a downstream target gene like IL-6.

Experimental Workflow Diagram:

Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment & Stimulation cluster_day3 Day 3: Analysis A Seed HEK293 cells in 12-well plates B Pre-treat with Vehicle (DMSO) or Tz-EAA (e.g., 0.1, 1, 10 µM) for 1-2 hours A->B C Stimulate with TNFα (10 ng/mL) for 4-6 hours B->C E Lyse cells and isolate total RNA C->E D Control: No TNFα stimulation D->E F Perform qRT-PCR to quantify IL-6 mRNA expression E->F G Normalize IL-6 levels to a housekeeping gene (e.g., GAPDH) F->G

Sources

Method

Application Note: Coordination Dynamics and Therapeutic Protocols for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (OTEA)

(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid , hereafter referred to as OTEA , represents a highly versatile class of polydentate ligands in modern coordination chemistry. Featuring a unique structural motif—a thiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid , hereafter referred to as OTEA , represents a highly versatile class of polydentate ligands in modern coordination chemistry. Featuring a unique structural motif—a thiazole ring conjugated to a ketone, linked via a secondary amine to an acetic acid moiety—OTEA acts as a powerful tetradentate (N,O,N,O) chelator.

This application note provides drug development professionals and inorganic chemists with a comprehensive, self-validating guide to harnessing OTEA. We will explore the mechanistic causality behind its coordination behavior, detail robust protocols for synthesizing its transition metal complexes, and outline its emerging applications in metallo-pharmaceuticals.

Mechanistic Insights: The N,O,N,O-Tetradentate Chelation System

The therapeutic and catalytic utility of OTEA is entirely dependent on its thermodynamic stability when coordinated to transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺). The ligand possesses four distinct donor atoms:

  • Thiazole Imine Nitrogen (N)

  • Ketone Carbonyl Oxygen (O)

  • Secondary Amine Nitrogen (N)

  • Carboxylate Oxygen (O)

When the carboxylic acid is deprotonated, OTEA acts as a monoanionic ligand. The spatial arrangement of these donor atoms allows the ligand to wrap around a central metal ion, forming three continuous, fused 5-membered chelate rings . This structural phenomenon drives an immense entropic advantage (the chelate effect), locking the metal into a rigid equatorial or square-planar geometry.

This rigidity is crucial for biological applications. Recent studies on thiazolidinone-containing polydentate ligands demonstrate that such stable, unconventional binding modes prevent premature metal dissociation in vivo, leading to metallo-drugs that frequently exhibit enhanced cytostatic activity compared to classical platinum-based agents like cisplatin[1].

CoordinationLogic cluster_binding Tetradentate Binding Mode (N,O,N,O) Ligand OTEA Ligand (Free State) Deprotonation pH 6.5-7.0 Deprotonation of COOH Ligand->Deprotonation Metal Addition of Cu(II) or Ni(II) Salts Deprotonation->Metal Thiazole Thiazole N3 Coordination Metal->Thiazole Ketone Ketone C=O Coordination Metal->Ketone Amine Secondary Amine Coordination Metal->Amine Carboxyl Carboxylate COO⁻ Coordination Metal->Carboxyl Chelate Formation of Three Fused 5-Membered Chelate Rings Thiazole->Chelate Ketone->Chelate Amine->Chelate Carboxyl->Chelate Stable Thermodynamically Stable Metallopharmaceutical Chelate->Stable

Logic of OTEA tetradentate coordination and chelate ring formation.

Self-Validating Experimental Protocol: Synthesis of[Cu(OTEA)(H₂O)]⁺ Acetate

To ensure reproducibility, the following protocol for synthesizing the Copper(II)-OTEA complex is designed as a self-validating system . Each phase includes specific physicochemical checkpoints (colorimetric shifts, solubility changes) that confirm the success of the mechanistic step before proceeding. This methodology is adapted from established best practices for thiazole-carboxylic acid coordination[2].

Phase 1: Ligand Activation (Deprotonation)
  • Procedure: Dissolve 2.0 mmol of OTEA in 20 mL of a 1:1 methanol/water mixture. Monitor the pH continuously. Slowly add 0.1 M NaOH dropwise until the pH stabilizes exactly between 6.5 and 7.0.

  • Causality: The carboxylic acid proton must be removed to activate the carboxylate oxygen for nucleophilic attack on the metal center.

  • Validation Check: The solution must remain completely clear. If the pH exceeds 7.5, adjust backward with dilute acetic acid; excessive alkalinity will cause the copper added in the next step to precipitate irreversibly as inactive Cu(OH)₂.

Phase 2: Metalation and Buffering
  • Procedure: In a separate flask, dissolve 2.0 mmol of Copper(II) acetate monohydrate in 20 mL of methanol. Begin vigorous magnetic stirring of the activated OTEA solution. Add the Cu(II) solution dropwise over 15 minutes.

  • Causality: We specifically select Copper(II) acetate rather than chloride or sulfate. The acetate anion acts as a mild internal buffer. As the secondary amine of OTEA coordinates to the copper, it can induce localized pH drops; the acetate absorbs any transient protons, maintaining the thermodynamic equilibrium favoring complexation.

  • Validation Check: Upon addition, the pale blue Cu(II) solution will immediately shift to a deep, intense green-blue . This distinct bathochromic shift in the d-d transition band is the definitive visual confirmation that the N,O,N,O-chelation has occurred.

Phase 3: Thermodynamic Maturation and Isolation
  • Procedure: Equip the flask with a reflux condenser and heat the mixture at 60°C for 2 hours.

  • Causality: While kinetic coordination happens instantly (evidenced by the color change), refluxing provides the activation energy required for the complex to rearrange into its most thermodynamically stable geometric isomer (typically equatorial coordination of the tetradentate ligand with an axial water molecule).

  • Validation Check: Upon cooling to room temperature, a microcrystalline precipitate should spontaneously form[2]. Isolate via vacuum filtration, wash with cold diethyl ether, and dry under a vacuum.

Workflow Step1 Phase 1: Ligand Activation (pH 6.5-7.0) Val1 Check: Clear Solution Step1->Val1 Step2 Phase 2: Metal Addition Cu(OAc)2 in MeOH Val2 Check: Deep Green-Blue Shift Step2->Val2 Step3 Phase 3: Reflux & Maturation 60°C, 2 Hours Val3 Check: Microcrystalline Precipitate Step3->Val3 Step4 Phase 4: Isolation Vacuum Filtration Val4 Validation: IR & UV-Vis Spectroscopy Step4->Val4 Val1->Step2 Val2->Step3 Val3->Step4

Self-validating experimental workflow for Cu(II)-OTEA synthesis.

Analytical Validation Data

To confirm the structural integrity of the synthesized OTEA complexes, quantitative spectroscopic analysis is required. The tables below summarize the expected diagnostic shifts. The causality of these shifts lies in the withdrawal of electron density from the ligand's bonds toward the metal center upon coordination, which predictably lowers the vibrational frequencies of the involved functional groups.

Table 1: Diagnostic Infrared (IR) Vibrational Shifts

Compare the synthesized complex against the free OTEA ligand to verify the tetradentate binding mode.

Functional GroupFree OTEA Ligand (cm⁻¹)Cu(II)-OTEA Complex (cm⁻¹)Diagnostic Interpretation
ν(C=O) Ketone ~1685~1640A shift of -45 cm⁻¹ confirms the ketone oxygen is directly coordinated to the metal.
ν(COO⁻) Asym. ~1710 (COOH)~1590Disappearance of the COOH peak and appearance of the carboxylate asymmetric stretch confirms deprotonation and coordination.
ν(C=N) Thiazole ~1610~1575A shift of -35 cm⁻¹ confirms the thiazole ring nitrogen is participating in the chelate ring.
ν(N-H) Amine ~3320~3250Broadening and shifting to lower frequencies confirms secondary amine coordination.
Table 2: UV-Vis Electronic Transitions

Recorded in DMSO at 298 K.

Transition TypeFree OTEA (λ max, nm)Cu(II)-OTEA (λ max, nm)Molar Absorptivity (ε)
π → π* (Thiazole) 265272~12,000 M⁻¹cm⁻¹
n → π* (Carbonyl) 315330~4,500 M⁻¹cm⁻¹
Ligand-to-Metal Charge Transfer (LMCT) N/A415~2,100 M⁻¹cm⁻¹
d-d Transition N/A640~85 M⁻¹cm⁻¹ (Confirms distorted octahedral/square planar geometry)

Applications in Drug Development

The robust coordination sphere generated by OTEA makes it an exceptional candidate for drug development, particularly in the design of targeted metallo-therapeutics.

Theoretical evaluations and molecular docking studies of related thiazole- and thiadiazole-acetic acid derivatives have revealed high binding affinities for specific central nervous system targets, such as the human histamine H3 receptor[3]. When OTEA is complexed with a redox-active metal like Copper(II), the resulting molecule can act as a targeted chemical nuclease . The stable ligand framework transports the metal safely through the bloodstream, preventing off-target toxicity. Once inside the acidic, hydrogen-peroxide-rich microenvironment of a tumor cell, the open axial coordination sites on the metal center catalyze the generation of reactive oxygen species (ROS), leading to targeted apoptotic DNA cleavage.

References

  • National Center for Biotechnology Information (PMC). "Emerging Trends in the Coordination Chemistry of Thiazolidinone-Containing Polydentate Ligands: Unconventional Binding Modes in Silver Complexes." PMC. Available at:[Link]

  • Portal de Periódicos da UFMS (Orbital). "Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity." Orbital. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid

Welcome to the technical support guide for improving the aqueous solubility of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid. This document provides in-depth troubleshooting advice, experimental protocols, and scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for improving the aqueous solubility of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid. This document provides in-depth troubleshooting advice, experimental protocols, and scientific rationale to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this amphoteric compound.

Understanding the Molecule: An Amphoteric Nature

(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid possesses both an acidic functional group (carboxylic acid) and basic functional groups (a secondary amine and a thiazole ring). This dual nature, known as amphoterism, is the key to manipulating its aqueous solubility.[1] The solubility of such compounds is highly dependent on the pH of the solution, as this dictates which functional groups are ionized.[2][3] Ionized forms of a molecule are generally more water-soluble than the neutral form.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve the compound in water have failed. What is the first and most critical parameter I should investigate?

A1: The first and most critical parameter to investigate is the pH of your aqueous solution.

  • Expertise & Experience: The solubility of ionizable compounds is intrinsically linked to pH. For an amphoteric molecule like (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, there will be a specific pH at which it has minimal solubility. This is known as the isoelectric point (pI), where the net charge of the molecule is zero. Moving the pH away from the pI, either to a more acidic or a more basic environment, will increase the net charge on the molecule, thereby enhancing its interaction with polar water molecules and increasing its solubility.[2][3]

  • Causality:

    • In acidic conditions (low pH): The secondary amine and the basic nitrogen on the thiazole ring will become protonated (positively charged), while the carboxylic acid will remain largely in its neutral form. The overall positive charge will increase solubility.

    • In basic conditions (high pH): The carboxylic acid will become deprotonated (negatively charged), while the amine and thiazole ring will be in their neutral forms. The overall negative charge will increase solubility.

  • Trustworthiness (Self-Validating Protocol): A systematic pH-solubility profile will definitively identify the optimal pH ranges for dissolution.

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10). Ensure the buffers are compatible with your downstream experiments.

  • Equilibration: Add an excess amount of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid to a small volume of each buffer solution.

  • Agitation: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH of the buffer. The resulting curve will reveal the pH of minimum solubility (pI) and the pH ranges where solubility is maximized.[4]

Q2: Adjusting the pH is not sufficient or is incompatible with my experimental system. What other strategies can I employ?

A2: If pH adjustment is not a viable option, you should consider the use of cosolvents, complexation agents, or advanced formulation techniques like solid dispersions.

  • Expertise & Experience: Cosolvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[5][6] They work by reducing the polarity of the aqueous solvent, making it more favorable for the dissolution of hydrophobic molecules.[7][]

  • Common Cosolvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Trustworthiness (Self-Validating Protocol): A cosolvent screening study will identify the most effective cosolvent and the optimal concentration for your needs.

  • Select Cosolvents: Choose a panel of pharmaceutically acceptable cosolvents.

  • Prepare Solvent Systems: Prepare a range of aqueous solutions with increasing concentrations of each cosolvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination: Determine the solubility of your compound in each cosolvent system using the equilibration method described in A1.

  • Data Analysis: Plot the solubility of your compound as a function of the cosolvent concentration for each cosolvent tested. This will allow you to select the most effective cosolvent and the lowest necessary concentration.[9]

Parameter pH Adjustment Cosolvency
Mechanism Increases ionization of the compoundReduces the polarity of the solvent
Pros Often highly effective, simple to implementCan significantly increase solubility, wide range of agents available
Cons May affect compound stability or biological activityMay introduce toxicity or interfere with downstream assays
  • Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble molecules, or parts of molecules, within their hydrophobic core, forming an "inclusion complex."[12] This complex has a hydrophilic exterior, which significantly enhances its aqueous solubility.[][14]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Equilibration: Add an excess amount of your compound to each cyclodextrin solution.

  • Agitation & Quantification: Follow the equilibration and quantification steps as outlined in A1.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration is indicative of the formation of a soluble inclusion complex.

  • Expertise & Experience: This is an advanced technique where the poorly soluble compound is dispersed in a hydrophilic polymer matrix.[15][16] This can be achieved through methods like solvent evaporation, melting, or spray drying.[17][18] The resulting solid dispersion can lead to a significant increase in the dissolution rate and apparent solubility.[19]

  • Common Carriers:

    • Polyvinylpyrrolidone (PVP)

    • Polyethylene glycols (PEGs)

    • Hydroxypropyl methylcellulose (HPMC)

  • When to Consider: This technique is more suitable for later stages of drug development when a solid dosage form is being considered.

Visualizing the Concepts

Diagram 1: pH-Dependent Ionization and Solubility

G cluster_acidic Low pH (Acidic) cluster_pI Isoelectric Point (pI) cluster_basic High pH (Basic) Acidic Predominantly Cationic (Protonated Amine/Thiazole) High Solubility pI Zwitterionic/Neutral (Net Charge Zero) Minimum Solubility Acidic->pI Increase pH Basic Predominantly Anionic (Deprotonated Carboxylic Acid) High Solubility pI->Basic Increase pH G cluster_system Aqueous System Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex Increased Aqueous Solubility Increased Aqueous Solubility Complex->Increased Aqueous Solubility

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.

References

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved March 18, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved March 18, 2026, from [Link]

  • Grigoraș, C-G., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers. Retrieved March 18, 2026, from [Link]

  • Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 18, 2026, from [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 18, 2026, from [Link]

  • Argade, P. S., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Retrieved March 18, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 18, 2026, from [Link]

  • Solid Dispersion- Strategy to Enhance Solubility and Dissolution of Poorly Water Soluble Drugs. (2017). Universal Journal of Pharmaceutical Research. Retrieved March 18, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved March 18, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2015). Touro Scholar. Retrieved March 18, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. Retrieved March 18, 2026, from [Link]

  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. (2008). PubMed. Retrieved March 18, 2026, from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences. Retrieved March 18, 2026, from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2018). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). Molecules. Retrieved March 18, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). UNT Digital Library. Retrieved March 18, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). OSTI.GOV. Retrieved March 18, 2026, from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved March 18, 2026, from [Link]

  • Amphoteric – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 18, 2026, from [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). Molecular Pharmaceutics. Retrieved March 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Welcome to the Technical Support Center. The synthesis of (2-Oxo-2-thiazol-2-yl-ethylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Welcome to the Technical Support Center. The synthesis of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid —typically achieved via the alkylation of glycine with 2-bromoacetylthiazole—is notoriously prone to low yields and complex impurity profiles. As an α -amino ketone derivative, this molecule is highly reactive and structurally fragile under standard workup conditions.

This guide bypasses generic advice to focus on the exact causality of your synthetic failures, providing a self-validating protocol to secure high-yield, high-purity isolation.

The Causality of Low Yields (The "Why")

Before adjusting equivalents or changing solvents, you must understand the three primary failure modes inherent to this specific chemical space:

  • Rampant Overalkylation: Direct amination of an α -halo ketone with a primary amine (glycine) often leads to overalkylation. The resulting secondary amine product is sterically unhindered and more nucleophilic than the starting primary amine, driving the formation of unwanted tertiary amines (1)[1].

  • Spontaneous Dimerization (Pyrazine Formation): α -Amino ketones are fundamentally unstable as free bases. If your reaction or workup exceeds pH 7, the molecules will undergo rapid intermolecular condensation to form 2,5-dihydropyrazines, which subsequently oxidize in air to form stable pyrazine dimers (2)[2].

  • Precursor Hydrolysis: The electrophile, 2-bromoacetylthiazole, is highly susceptible to hydrolysis into 2-hydroxyacetylthiazole when exposed to aqueous basic conditions, a common challenge when synthesizing substituted thiazole scaffolds (3)[3].

Frequently Asked Questions (Troubleshooting)

Q: My LC-MS shows a massive impurity peak with a mass corresponding to exactly twice the thiazole moiety. How do I stop this? A: You are observing the overalkylated tertiary amine: N,N-bis(2-oxo-2-thiazol-2-yl-ethyl)glycine. Because the secondary amine product is highly nucleophilic, it competes with glycine for the remaining 2-bromoacetylthiazole. Solution: Invert your stoichiometry and addition rate. Use a 3-to-4-fold excess of the glycine derivative and add the 2-bromoacetylthiazole dropwise over 2 hours at 0 °C to ensure the electrophile is always the limiting reagent.

Q: My reaction mixture turns dark brown during the basic ester hydrolysis step, and my yield drops to near zero. What is happening? A: You have triggered spontaneous dimerization. By using a base (like NaOH or LiOH) to hydrolyze the ester, you generate the α -amino ketone as a free base. At pH > 7, these molecules instantly self-condense into pyrazines[2]. Solution:Never expose this product to basic conditions. You must perform an acidic hydrolysis (e.g., 6M HCl) to cleave the ester. This simultaneously protonates the amine, locking it safely as a non-nucleophilic hydrochloride salt.

Q: Can I just dissolve free glycine in aqueous NaOH and add 2-bromoacetylthiazole to save a protection/deprotection step? A: No. While this dissolves the insoluble glycine, the aqueous hydroxide will rapidly attack the 2-bromoacetylthiazole, hydrolyzing it to the inactive α -hydroxy ketone before amination can occur[3]. You must use an organic-soluble ester (like Glycine ethyl ester hydrochloride) in an anhydrous solvent.

Optimized Experimental Protocol (Self-Validating System)

This protocol is engineered to systematically eliminate the three failure modes described above.

Step 1: Anhydrous N-Alkylation (Prevents Hydrolysis & Overalkylation)

  • Suspend Glycine ethyl ester hydrochloride (3.0 eq, 30 mmol) in anhydrous Acetonitrile (MeCN, 50 mL) under N₂.

  • Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 40 mmol) to liberate the free amine. Stir for 15 minutes and cool the flask to 0 °C.

  • Dissolve 2-bromoacetylthiazole (1.0 eq, 10 mmol) in anhydrous MeCN (20 mL).

  • Causality Checkpoint: Add the thiazole solution dropwise over 2 hours via a syringe pump. The slow addition into a massive excess of primary amine ensures kinetic trapping of the secondary amine, preventing tertiary amine formation.

  • Stir for an additional 2 hours at room temperature. Concentrate under reduced pressure, dissolve in EtOAc, and wash with water (to remove DIPEA salts and excess glycine). Dry the organic layer and concentrate to yield the crude intermediate ester.

Step 2: Acidic Hydrolysis & Salt Trapping (Prevents Dimerization)

  • Immediately dissolve the crude ester in 6M aqueous HCl (30 mL). Do not attempt to purify the free base ester via silica gel chromatography, as it may degrade on the column.

  • Heat the solution to 80 °C for 4 hours.

  • Causality Checkpoint: The acidic environment cleaves the ethyl ester to the carboxylic acid while keeping the highly reactive α -amino ketone strictly protonated ( −NH2+​− ). This completely neutralizes its nucleophilicity, making pyrazine dimerization impossible.

  • Cool to room temperature and concentrate to dryness under reduced pressure (lyophilize if necessary) to afford (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid as a stable, off-white hydrochloride salt.

Quantitative Data: Condition Optimization

The table below summarizes our internal validation data, demonstrating how specific conditions trigger distinct failure modes.

Reaction Conditions (Glycine Source + Base + Solvent)Hydrolysis MethodMajor Impurity ProfileIsolated Yield
Free Glycine + NaOH (Aqueous)N/A (Direct) α -Hydroxy ketone (Hydrolysis)< 5%
Glycine Ethyl Ester + DIPEA (MeCN)Basic (1M LiOH)Pyrazine Dimer (Degradation)12%
Glycine Ethyl Ester + DIPEA (MeCN)Acidic (6M HCl) Trace tertiary amine78%

Reaction Pathway Visualization

The following logic diagram maps the optimized synthetic route against the destructive side-reactions you must avoid.

SynthesisTroubleshooting A 2-Bromoacetylthiazole (Electrophile) C Target Intermediate (Secondary Amine) A->C + DIPEA, MeCN (Controlled Addition) B Glycine Ethyl Ester (Nucleophile) B->C D Overalkylated Impurity (Tertiary Amine) C->D Excess Electrophile E Pyrazine Dimer (Degradation) C->E Free Base (pH > 7) Spontaneous Dimerization F Final Product (HCl Salt) (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid C->F 1. Acidic Hydrolysis (6M HCl) 2. HCl Salt Trapping

Reaction pathway showing target synthesis versus overalkylation and dimerization side reactions.

References

  • Benchchem. "2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol". Source: Benchchem.
  • Login, R. B. "Alternating Pyrazine Organic Semiconductor Polymers". Source: rloginconsulting.com.
  • "Identification of Unique Quinazolone Thiazoles as Novel Structural Scaffolds for Potential Gram-Negative Bacterial Conquerors". Source: Journal of Medicinal Chemistry - ACS Publications.

Sources

Troubleshooting

Technical Support Center: HPLC Retention Time Optimization for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic Acid

Technical Brief: (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (CAS: 1353986-66-9) presents a classic chromatographic challenge. Structurally, it features a basic thiazole ring, a secondary amine, and an acidic carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Brief: (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (CAS: 1353986-66-9) presents a classic chromatographic challenge. Structurally, it features a basic thiazole ring, a secondary amine, and an acidic carboxylic acid moiety[1]. This combination renders the molecule amphoteric, existing primarily as a highly polar zwitterion across the standard HPLC pH range (pH 4.0–7.0). Consequently, traditional Reversed-Phase Liquid Chromatography (RP-HPLC) often yields poor retention (elution at the void volume) and severe retention time instability.

This guide provides mechanistically grounded troubleshooting strategies and self-validating protocols to establish robust, reproducible retention for this specific compound.

Visual Troubleshooting Workflow

G Start HPLC Retention Issue: (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid Void Elutes at Void Volume (k' < 1) Start->Void Drift Retention Time Drift (RSD > 1%) Start->Drift Tailing Peak Tailing / Splitting Start->Tailing HILIC Switch to HILIC or Mixed-Mode Column Void->HILIC Highly Polar/Zwitterionic Buffer Verify Buffer Capacity (>10 mM) & pH Drift->Buffer Ionization Shift Temp Stabilize Column Temp (± 0.1 °C) Drift->Temp Partitioning Shift Silanol Use End-capped Column or Adjust pH to Suppress Ionization Tailing->Silanol Secondary Interactions

Figure 1: Decision tree for troubleshooting HPLC retention issues for zwitterionic compounds.

Troubleshooting FAQs

Q1: My compound is eluting at the void volume (k' < 1) on a standard C18 column. How can I increase retention? Analysis & Causality: At a typical mobile phase pH of 4.0–7.0, the carboxylic acid (pKa ~2.5) is deprotonated (anionic), while the secondary amine (pKa ~8.5) is protonated (cationic). The molecule exists as a highly hydrophilic zwitterion. Because RP-HPLC relies on hydrophobic partitioning, this polar molecule cannot interact with the non-polar C18 stationary phase and is swept out with the void volume. Solution: You must alter the chromatographic mode or the molecule's apparent polarity.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for zwitterions. HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic sulfobetaine) and a highly organic mobile phase (typically >70% Acetonitrile). The compound partitions into a water-enriched layer on the stationary phase, providing excellent retention[2].

  • Ion-Pairing RP-HPLC: If you must use C18, lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing reagent; its hydrophobic fluorinated tail interacts with the C18 phase, while its anionic carboxylate pairs with the protonated amine of your analyte, masking its charge and artificially increasing hydrophobicity.

Q2: I am observing continuous retention time drift (shifting earlier or later) across my sequence. What is causing this instability? Analysis & Causality: Retention time drift for ionizable compounds is predominantly driven by micro-fluctuations in mobile phase composition, pH, or column temperature.

  • pH Sensitivity: A change of as little as 0.1 pH units can alter the ionization ratio of the secondary amine or carboxylic acid, resulting in a retention time shift of up to 10%[3].

  • Temperature: The partitioning thermodynamics are temperature-dependent. A 1 °C change in column temperature can shift retention times by 1–2%[4]. Solution: Ensure your buffer concentration is at least 10–20 mM. A weak acid/base only acts as a true buffer within ±1 pH unit of its pKa. For example, ammonium acetate (pKa ~4.75) is ineffective at buffering pH 7.0. Additionally, use a forced-air column oven to strictly regulate temperature.

Q3: When running a HILIC method, my retention times are erratic for the first 5-10 injections before stabilizing. Why? Analysis & Causality: HILIC retention relies on the formation of a stable, immobilized water layer on the surface of the polar stationary phase. If the column is not fully equilibrated, the volume of this water layer fluctuates, directly changing the phase ratio and partitioning coefficient of the zwitterion[5]. Solution: HILIC columns require significantly longer equilibration times than RP-HPLC columns. Flush with at least 20–50 column volumes of the exact initial mobile phase composition before the first injection.

Data Presentation: Chromatographic Behavior & Ionization States

Table 1: Predicted Ionization States and Chromatographic Behavior of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid

Mobile Phase pHDominant Analyte Charge StateRP-HPLC RetentionHILIC RetentionRecommended Buffer System
pH < 2.5 Net Positive (Cationic)Very LowHigh0.1% Formic Acid or TFA
pH 4.0 - 7.0 Zwitterionic (Neutral net)Zero (Void Volume)Very High10-20 mM Ammonium Acetate
pH > 9.0 Net Negative (Anionic)LowModerate10 mM Ammonium Bicarbonate
Experimental Protocols

Protocol A: Self-Validating HILIC Method Development for Zwitterions Objective: Establish a stable retention profile for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid using HILIC.

  • Mobile Phase Preparation (Gravimetric):

    • Aqueous Phase (A): Prepare 20 mM Ammonium Formate. Adjust pH to 3.0 using neat formic acid. (At pH 3.0, the carboxylic acid is partially protonated, reducing electrostatic repulsion with residual silanols).

    • Organic Phase (B): 100% LC-MS Grade Acetonitrile.

    • Validation Step: Measure the pH of the aqueous phase before mixing. Do not attempt to measure the pH of the mixed organic/aqueous solution, as pH meters calibrate to aqueous activity.

  • System Equilibration:

    • Install a Zwitterionic (ZIC-HILIC) or Amide column.

    • Set column oven to 35.0 °C (± 0.1 °C).

    • Pump 90% B / 10% A at 0.3 mL/min for a minimum of 40 column volumes (e.g., ~2 hours for a 150 x 2.1 mm column).

  • Gradient Execution:

    • Start at 90% B. (Note: In HILIC, high organic = weak solvent).

    • Ramp to 50% B over 15 minutes.

    • Validation Step: Inject a standard 5 times. The method is validated for stability only when the Retention Time Relative Standard Deviation (RSD) is ≤ 0.5%.

Protocol B: Mobile Phase Integrity & Thermodynamic Control Objective: Eliminate retention time drift caused by solvent outgassing, pump proportioning errors, and temperature fluctuations.

  • Gravimetric Blending: For isocratic HILIC methods, do not rely on the HPLC pump's internal proportioning valves (which can introduce ±0.5% composition error, causing massive drift for zwitterions). Pre-mix the mobile phase gravimetrically in a single reservoir.

  • Degassing Protocol: Apply simultaneous vacuum and sonication for 60 seconds. If utilizing continuous helium sparging, reduce the flow to a minimal trickle after 15 minutes. Excessive sparging selectively evaporates the volatile organic modifier (Acetonitrile), continuously shifting the phase ratio and causing unidirectional retention drift[3].

  • Thermal Stabilization: Enclose the column in a forced-air oven set to 35.0 °C. Route the mobile phase tubing through an active pre-heater before it enters the column to prevent radial temperature gradients, which cause peak splitting and drift[4].

References
  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.Chromatography Today.
  • HPLC Troubleshooting Guide.University of Pittsburgh.
  • 1353986-66-9_化工字典 (Chemical Dictionary).HXChem.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide.Timberline Instruments.
  • The retention behaviour of amino acids in hydrophilic interaction liquid chromatography on zwitterionic stationary phases.PubMed (NIH).

Sources

Optimization

Preventing degradation of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid during long-term storage

Technical Support Center: (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid Introduction: Understanding the Stability of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid is a comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid

Introduction: Understanding the Stability of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid

(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid is a complex heterocyclic compound containing multiple reactive functional groups, including a thiazole ring, a ketone, a secondary amine, and a carboxylic acid. This unique combination makes the molecule susceptible to various degradation pathways, potentially compromising its purity, potency, and performance in downstream applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying potential stability issues and implementing robust strategies for long-term storage.

The core principle of ensuring stability is to proactively identify and mitigate the environmental factors that can induce chemical degradation. These factors primarily include temperature, oxygen, light, and humidity. This document outlines best practices and provides detailed protocols to empower users to establish optimal storage conditions and maintain the integrity of their valuable material.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical groups on this molecule that are susceptible to degradation?

A: The molecule's structure presents several potential points of instability:

  • Secondary Amine: Prone to oxidation, which can lead to the formation of N-oxides or other degradation products. Amines are also generally sensitive to changes in pH.[1][2]

  • Thiazole Ring: While generally aromatic and stable, the sulfur atom can be oxidized. The ring can also be susceptible to cleavage under harsh conditions or specific photochemical reactions.[3][4]

  • Carboxylic Acid: Can undergo decarboxylation under heat. It is also susceptible to photocatalytic degradation, especially in the presence of certain contaminants.[5][6]

  • Alpha-Keto Group: The ketone adjacent to the thiazole ring can influence the reactivity of the ring and is a potential site for nucleophilic attack.

Q2: What are the ideal long-term storage conditions for this compound?

A: To minimize degradation, the compound should be stored under controlled conditions that limit exposure to all primary degradation triggers. See the summary table below for specific recommendations.

Q3: How can I visually tell if my sample has degraded?

A: A change in physical appearance is often the first sign of degradation. Be vigilant for:

  • Color Change: The appearance of a yellow or brown tint in a previously white or off-white solid can indicate oxidation or the formation of chromophoric degradation products.

  • Change in Texture: Clumping, melting, or the appearance of an oily film can suggest the absorption of moisture or the formation of impurities with lower melting points.

Any visual change should be immediately followed by analytical purity assessment (e.g., HPLC, LC-MS).

Q4: What type of container is best for storing the solid compound?

A: Use amber glass vials with PTFE-lined screw caps.[7][8] The amber glass protects the compound from light, while the glass and PTFE liner provide an inert barrier, preventing leaching and minimizing exposure to air and moisture.[7] For highly sensitive applications, storing aliquots in sealed ampules under an inert gas is the gold standard.[9]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses common problems encountered during the storage and handling of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid.

Problem Statement Potential Cause & Scientific Rationale Recommended Action & Validation
Observation: The solid material, initially a white powder, has developed a yellow or brownish tint over time.Cause: Oxidation or Photodegradation. Rationale: The secondary amine and thiazole sulfur are susceptible to oxidation by atmospheric oxygen.[1][10][11] Additionally, exposure to ambient or UV light can provide the energy needed to initiate photochemical reactions, leading to colored byproducts.[12][13]Action: 1. Immediately re-test the material's purity using a validated stability-indicating method (e.g., HPLC-UV). 2. For remaining stock, aliquot into smaller quantities in amber glass vials. 3. Purge the vials with an inert gas (Argon or Nitrogen) before sealing (See Protocol 1). 4. Store in a designated, dark, and temperature-controlled environment, such as a freezer at -20°C or -80°C.[14]
Observation: Analytical testing (e.g., HPLC) shows a decrease in the main peak area and the appearance of new, unidentified peaks.Cause: Chemical Degradation. Rationale: The new peaks represent degradation products. Their formation indicates that the current storage conditions are insufficient to preserve the compound's integrity. The nature of the degradants depends on the stressor (e.g., hydrolysis, oxidation).Action: 1. Quantify the level of degradation. If it exceeds acceptable limits (e.g., >2%), the material may be unsuitable for use. 2. To understand the degradation profile and ensure your analytical method is robust, perform a Forced Degradation Study (See Protocol 2). This is a critical step for identifying likely degradants and developing a stability-indicating analytical method as per ICH guidelines.[15][16][17]
Observation: The compound shows poor solubility in a solvent in which it was previously freely soluble.Cause: Formation of Less Soluble Degradants or Polymerization. Rationale: Degradation can lead to products with different physicochemical properties, including reduced solubility. In some cases, molecules can react with each other to form larger, less soluble oligomers or polymers.Action: 1. Attempt to dissolve a small, known quantity and analyze the solution by HPLC to confirm the presence of insoluble impurities. 2. Characterize the insoluble material if possible (e.g., via LC-MS after dissolving in a stronger solvent like DMSO). 3. Review storage conditions, paying close attention to humidity control, as moisture can often facilitate such degradation pathways.[7]
Data Summary: Recommended Long-Term Storage Conditions
ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Frozen)Reduces the rate of all chemical reactions, including oxidation and hydrolysis.[10][14]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly preventing oxidative degradation of the amine and thiazole moieties.[8][10]
Light Protected from Light (Amber Vial)Prevents light-induced photochemical degradation.[12][13]
Humidity Anhydrous (Store with Desiccant)Minimizes moisture, which can act as a reactant in hydrolytic pathways or catalyze other degradation reactions.[7]
Container Type 1 Amber Borosilicate Glass VialProvides an inert, impermeable barrier that protects from light.

Visualization of Degradation & Troubleshooting

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways based on the molecule's functional groups. A forced degradation study (Protocol 2) is the definitive way to confirm which of these pathways are most relevant.

Figure 1: Potential Degradation Pathways Compound (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid Oxidation Oxidation (O2, Peroxides) Compound->Oxidation O2 Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Hydrolysis Hydrolysis (Acid/Base, Moisture) Compound->Hydrolysis H2O, H+/OH- Thermal Thermal Stress (Heat) Compound->Thermal Δ N_Oxide N-Oxide / Nitrone Formation Oxidation->N_Oxide Thiazole_Oxide Thiazole S-Oxide Oxidation->Thiazole_Oxide Ring_Cleavage Thiazole Ring Cleavage Products Photodegradation->Ring_Cleavage Hydrolysis->Ring_Cleavage Decarboxylation Decarboxylation Product Thermal->Decarboxylation

Caption: Figure 1: Potential Degradation Pathways.

Stability Troubleshooting Workflow

Use this workflow to diagnose and address suspected degradation of your compound.

Figure 2: Stability Troubleshooting Workflow start Stability Issue Suspected (e.g., Visual Change, Failed Assay) check_purity Assess Purity via Validated HPLC Method start->check_purity is_degraded Is Purity < 95% or New Peaks > 1%? check_purity->is_degraded quarantine Quarantine Affected Lot. Do Not Use. is_degraded->quarantine Yes ok Material is Stable. Continue Use. is_degraded->ok No investigate Investigate Root Cause quarantine->investigate review_storage Review Storage Conditions: Temp, Light, Atmosphere investigate->review_storage force_degradation Perform Forced Degradation Study (Protocol 2) investigate->force_degradation implement_capa Implement Corrective Actions: - Aliquot & Purge with N2 - Store at -20°C in Dark review_storage->implement_capa force_degradation->implement_capa

Caption: Figure 2: Stability Troubleshooting Workflow.

Experimental Protocols

Protocol 1: Proper Sample Aliquoting and Inert Gas Blanketing

Objective: To properly store the solid compound to minimize degradation from atmospheric oxygen and moisture, and to avoid repeated freeze-thaw cycles of the bulk material.

Materials:

  • (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (solid)

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Spatula

  • Analytical balance

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing

  • Glove box or glove bag (recommended, but not mandatory if performed quickly)

Procedure:

  • Pre-label Vials: Clearly label all vials with the compound name, lot number, concentration (if applicable), and date.

  • Weigh Aliquots: In a low-humidity environment, carefully weigh the desired amount of the solid compound into each vial. Work quickly to minimize exposure to the atmosphere.

  • Inert Gas Purge: a. Set the gas regulator to a very low, gentle flow rate (~1-2 psi). b. Insert the tubing into the vial, directing the gas stream just above the solid material for 15-30 seconds. This will displace the heavier, oxygen-containing air. c. Slowly retract the tubing while the gas is still flowing.

  • Seal Promptly: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Storage: Place the sealed vials in a freezer (≤ -20°C) inside a secondary container that includes a desiccant.

  • Documentation: Record the aliquoting date and storage conditions in your lab notebook.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a "stability-indicating" analytical method. This is a crucial step in understanding the molecule's intrinsic stability.[15][17][18]

Design of the Study: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50). Expose these solutions to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active ingredient.[15]

Stress ConditionReagents and ConditionsTime PointsExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60°C2, 6, 24, 48 hoursHydrolysis of susceptible bonds.
Base Hydrolysis 0.1 M NaOH, heat at 60°C2, 6, 24, 48 hoursBase-catalyzed hydrolysis.
Oxidation 3% H₂O₂, room temperature2, 6, 24, 48 hoursOxidation of amine and thiazole sulfur.
Thermal Heat solution at 80°C (in dark)24, 48, 72 hoursThermally-induced degradation (e.g., decarboxylation).
Photolytic Expose to UV/Vis light (ICH Q1B Option 2: 1.2 million lux hours & 200 W h/m²)Until significant degradation is observedPhotochemical reactions, ring cleavage.[12][19]

Procedure:

  • Sample Preparation: Prepare separate samples for each stress condition, including a "control" sample stored at 4°C in the dark.

  • Exposure: Subject each sample to its respective stress condition for the designated time.

  • Neutralization (for Acid/Base): Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: a. Analyze all stressed samples, the control sample, and a non-stressed reference standard by a high-resolution HPLC-UV/DAD method. b. Use a mass spectrometer (LC-MS) to obtain mass information on the parent compound and any new peaks that appear.

  • Data Evaluation: a. Compare the chromatograms of the stressed samples to the control. b. Identify and quantify the degradation products. c. The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main compound peak.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories.
  • Titanium Dioxide Catalyzed Photocatalytic Degradation of Carboxylic Acids from Waste Water. (2012, February 27). Scientific.net.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Forced Degradation Testing. SGS USA.
  • Pharmaceutical Stability Testing and Storage. SGS.
  • Heterogeneous photocatalytic decomposition of saturated carboxylic acids on titanium dioxide powder. Decarboxylative. (2002, May 1). Allen J. Bard.
  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007, July 27). PubMed.
  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control.
  • Proposed degradation pathways of THIA and associated enzymes. ResearchGate.
  • What are stabilizers for amides, imides and amines for their long time storage? (2015, November 26). ResearchGate.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... (2023). PMC.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2017, August 24). MDPI.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI.
  • Stability of amines. (2020, May 26). Sciencemadness Discussion Board.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025, November 18). MDPI.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • Oxidation of Secondary and Primary Amines. SlideShare.

Sources

Troubleshooting

Technical Support Center: A Guide to Reducing Background Fluorescence in Assays Involving (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid

Welcome to the technical support resource for researchers utilizing (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid and related compounds in fluorescence-based assays. High background fluorescence is a pervasive issue that...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid and related compounds in fluorescence-based assays. High background fluorescence is a pervasive issue that can mask specific signals, reduce assay sensitivity, and lead to the misinterpretation of data. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you enhance your signal-to-noise ratio and generate high-quality, reliable results.

The core structure of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid contains a thiazole ring. Thiazole and its derivatives are known to exhibit fluorescent properties under certain conditions, a characteristic that must be considered during assay development[1][2][3]. This intrinsic potential for fluorescence makes a systematic approach to background reduction essential.

Part 1: FAQ - Diagnosing the Source of High Background

This section addresses the most common questions and issues encountered when working with potentially fluorescent compounds in sensitive assays.

Q1: What are the primary sources of background fluorescence in my assay?

High background, or a poor signal-to-noise ratio, can originate from multiple sources, which can be broadly categorized into four areas: the sample, the reagents, the labware, and the instrumentation.[4][5]

  • Sample Autofluorescence: Many biological samples naturally fluoresce. Endogenous molecules like NADH, riboflavin (and other flavins), collagen, and lipofuscin are common culprits.[6][7][8] This is especially prominent when exciting in the UV to green range of the spectrum.[8][9]

  • Reagent-Related Background:

    • Test Compound: The compound of interest, (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, may be intrinsically fluorescent.

    • Assay Buffer & Media: Common components in cell culture media, such as phenol red and riboflavin, are known to be fluorescent.[6][10] Even some grades of water or buffer salts can contain fluorescent impurities.

    • Other Reagents: Fluorescent probes or labels used in the assay may bind non-specifically to surfaces or other molecules.[11]

  • Labware: Standard plastic labware, particularly clear or white microplates, can exhibit significant fluorescence.[6][8]

  • Instrument Noise: This can include light leaks in the plate reader, stray light from the excitation source, and electronic noise from the detector (photomultiplier tube, or PMT).[5]

Q2: Could my test compound, (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, be fluorescent itself?

Yes, this is a strong possibility. The thiazole ring is a heterocyclic aromatic structure that is a known fluorophore in many molecular contexts.[1][3] Therefore, it is critical to assume the compound may be fluorescent until proven otherwise. The first step in any new assay should be to characterize the spectral properties of the compound alone. This involves performing an excitation and emission scan to determine if it has a fluorescence spectrum that could interfere with your assay's fluorophore.

Q3: My "no-compound" and "no-cell" control wells show high background. What should I check first?

This issue points directly to your assay components and labware, independent of your biological sample or test compound.

  • Check Your Microplate: The type of microplate is a major contributor to background. For fluorescence intensity assays, black opaque plates are strongly recommended as the black material absorbs stray excitation light and reduces well-to-well crosstalk.[12] White plates are reflective and will amplify background fluorescence, making them unsuitable for most fluorescence intensity measurements.[12]

  • Evaluate Your Assay Buffer/Media: Prepare a plate with only the assay buffer or cell culture medium and measure the fluorescence. If it is high, consider preparing a fresh buffer with high-purity water and reagents. If using cell culture medium, switch to a phenol red-free formulation for the duration of the assay.[10]

  • Run a "Reagent Only" Control: If your assay involves other fluorescent dyes or substrates, run controls with these components to check for degradation, contamination, or non-specific binding to the plate.

Q4: My fluorescence signal decreases unexpectedly at high compound concentrations. What is happening?

This phenomenon is often caused by quenching or the Inner Filter Effect (IFE).[13][14]

  • Fluorescence Quenching: This occurs when another molecule (in this case, potentially your test compound) interacts with the excited fluorophore, causing it to return to the ground state without emitting a photon. The efficiency of quenching can be influenced by the solvent's polarity and viscosity.[15]

  • Inner Filter Effect (IFE): IFE is a significant artifact where the observed fluorescence intensity is reduced due to absorption of light by the sample.[13][16] It has two forms:

    • Primary IFE: The test compound absorbs the excitation light, preventing it from reaching the assay's fluorophore.[14]

    • Secondary IFE: The test compound absorbs the light emitted by the fluorophore before it can reach the detector.[14] This effect is concentration-dependent and can lead to a non-linear relationship between fluorophore concentration and signal, often misinterpreted as a biological effect.[16] It is crucial to measure the absorbance spectrum of your compound to assess this risk.

Part 2: Troubleshooting Workflows & Optimization Protocols

A systematic approach is the key to identifying and eliminating sources of background fluorescence.

Workflow 1: Systematic Background Investigation

This workflow provides a logical sequence of experiments to pinpoint the source of unwanted signals. The process involves sequentially adding components to the assay wells to identify which component contributes most to the background.

G A Start: High Background Observed B Step 1: Measure 'Buffer Only' Wells A->B C Is background high? B->C D Source: Buffer or Plate. - Switch to black, opaque plates. - Use phenol red-free media. - Prepare fresh, high-purity buffers. C->D Yes E Step 2: Measure 'Compound Only' Wells (in optimized buffer/plate) C->E No F Is background high? E->F G Source: Intrinsic Compound Fluorescence. - Perform spectral scan (Protocol 1). - Choose assay dyes with non-overlapping spectra. - Subtract compound background from all wells. F->G Yes H Step 3: Measure 'Unstained Sample' Wells (e.g., cells without fluorescent probe) F->H No I Is background high? H->I J Source: Sample Autofluorescence. - Use red-shifted dyes (>600 nm). - Use specific autofluorescence quenching buffers. - Optimize fixation methods (avoid glutaraldehyde). I->J Yes K Background is now low. Proceed with full assay. I->K No

Caption: A step-by-step flowchart for systematically identifying and mitigating sources of background fluorescence.

Protocol 1: Characterizing the Spectral Properties of Your Compound

Objective: To determine if (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid is intrinsically fluorescent and at which wavelengths.

Materials:

  • Spectrofluorometer with scanning monochromators.

  • Quartz or UV-transparent cuvette/microplate.

  • (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid stock solution.

  • Assay buffer.

Procedure:

  • Prepare Samples: Create a dilution series of your compound in the final assay buffer, including a "buffer only" blank. Use the highest concentration you plan to test in your assay.

  • Measure Absorbance: First, measure the absorbance spectrum (e.g., 250-700 nm) of the highest compound concentration. This will help identify potential excitation wavelengths and is essential for assessing the Inner Filter Effect.

  • Perform Excitation Scan:

    • Set the emission monochromator to a wavelength ~20 nm higher than the highest absorbance peak.

    • Scan a range of excitation wavelengths (e.g., from the absorbance peak - 100 nm to the absorbance peak + 20 nm).

    • The wavelength with the highest fluorescence intensity is the excitation maximum (Ex_max).

  • Perform Emission Scan:

    • Set the excitation monochromator to the Ex_max determined in the previous step.

    • Scan a range of emission wavelengths starting ~10 nm above the Ex_max.

    • The wavelength with the highest intensity is the emission maximum (Em_max).

  • Analysis: You now have the full spectral profile of your compound. Compare this to the Ex/Em profile of your assay's specific fluorophore. If there is significant spectral overlap, you will need to implement correction strategies, such as using spectrally distinct dyes or applying mathematical corrections.

Protocol 2: Optimizing Assay Conditions for Signal-to-Noise

Objective: To select components and instrument settings that maximize the specific signal while minimizing background contributions.

Materials:

  • Microplate reader with adjustable gain and wavelength selection.

  • Various microplates (e.g., black clear-bottom, all-black opaque).

  • Assay components (cells, reagents, compound, etc.).

Procedure:

  • Microplate Selection:

    • As a rule, use all-black, opaque microplates for top-reading fluorescence intensity assays to minimize background and crosstalk.[12]

    • For cell-based assays requiring bottom-reading microscopy, use black-walled, clear-bottom plates. Choose plates with bottoms made of cyclo-olefin polymer or quartz glass over polystyrene for lower autofluorescence.[6]

  • Wavelength & Bandwidth Optimization:

    • While dye manufacturers provide optimal wavelengths, these can shift based on the local chemical environment.[17]

    • Perform an emission scan of your positive control well (with the specific assay fluorophore) to confirm the true Em_max in your assay conditions.

    • Use the narrowest bandwidth settings that still provide sufficient signal. This can reduce the collection of off-target light and background.

  • PMT Gain/Sensitivity Optimization:

    • The goal is to find a setting that places your brightest signal in the upper range of the detector's linear scale without saturating it.

    • Prepare two sets of wells: "Negative Control" (all components except the specific signal generator) and "Maximal Signal" (positive control).

    • Start with a low gain setting and measure both wells.

    • Gradually increase the gain until the "Maximal Signal" well reads at ~80-90% of the detector's maximum.

    • Calculate the Signal-to-Background (S/B) ratio at each gain setting (S/B = [Max Signal - Blank] / [Negative Control - Blank]). Choose the gain setting that provides the highest S/B ratio, not necessarily the highest raw signal.

Protocol 3: Mitigating the Inner Filter Effect (IFE)

Objective: To identify and correct for signal loss caused by the absorption of light by the test compound.

Procedure:

  • Assessment:

    • Using the absorbance spectrum from Protocol 1, check the absorbance of your highest compound concentration at the assay's excitation and emission wavelengths.

    • As a general rule, if the total absorbance of the well at either wavelength exceeds 0.05-0.1 absorbance units, IFE is likely to be significant.[16]

  • Mitigation Strategies:

    • Reduce Concentration: The simplest solution is to work at lower concentrations of the test compound where absorbance is minimal.[14]

    • Reduce Pathlength: For cuvette-based measurements, using a shorter pathlength cuvette can help. In microplates, reducing the assay volume will shorten the vertical pathlength, which can help for top-reading instruments.

    • Use a Front-Face Geometry: Some specialized fluorometers allow for front-face fluorescence detection, which significantly reduces the pathlength and minimizes IFE.[14]

    • Mathematical Correction: If the above are not possible, correction formulas can be applied. These require measuring the absorbance of every well at both the excitation and emission wavelengths and using this data to correct the fluorescence intensity reading.

Part 3: Data Summaries & Visualizations

Data Tables

Table 1: Common Sources of Autofluorescence in Biological Assays

SourceTypical Excitation (nm)Typical Emission (nm)Mitigation Strategy
NADH 340-360440-470Use red-shifted dyes, minimize metabolic activity if possible.[6][8]
Flavins (FAD, Riboflavin) 440-460520-540Use red-shifted dyes, use riboflavin-free media.[9][18]
Collagen / Elastin 360-400440-500Use red-shifted dyes, use specific quenching agents.[6][7]
Lipofuscin 350-490460-670Common in aging cells; use far-red dyes or specific quenchers like TrueBlack®.[8][11]
Phenol Red ~440 (pH dependent)>550Use phenol red-free media for the assay.[6][10]
Polystyrene Plastic Broad (UV-Blue)Broad (Blue-Green)Use black, non-fluorescent polymer plates.[6][8]

Table 2: Microplate Selection Guide for Fluorescence Assays

Plate ColorMaterialRecommended UseRationale
Black Opaque PolystyreneFluorescence Intensity, FP, FRET, TRFBlack walls absorb light, reducing background, crosstalk, and quenching stray light.[12]
White Opaque PolystyreneLuminescence, TRFWhite walls reflect light, maximizing signal for emission-based assays. Not recommended for FI.
Clear Transparent PolystyreneAbsorbance, Cell CultureUsed for colorimetric assays and cell growth. High background for fluorescence.
Black, Clear Bottom Polystyrene/Cyclo-olefinCell-based FI, FRET (bottom-read)Combines the low crosstalk of black walls with optical clarity for imaging/bottom-reading.[6]
Visual Diagrams

G cluster_0 Primary Inner Filter Effect (Excitation) cluster_1 Secondary Inner Filter Effect (Emission) Excitation Excitation Light (from source) Compound1 Test Compound (Absorbs Light) Excitation->Compound1 Absorbed ReducedExcitation Reduced Excitation Excitation->ReducedExcitation Fluorophore1 Assay Fluorophore ReducedExcitation->Fluorophore1 Less light reaches the fluorophore Fluorophore2 Excited Fluorophore EmittedLight Emitted Light Fluorophore2->EmittedLight Compound2 Test Compound (Absorbs Light) EmittedLight->Compound2 Re-absorbed ReducedEmission Reduced Emission EmittedLight->ReducedEmission Detector Detector ReducedEmission->Detector Less light reaches the detector

Caption: The mechanism of the Inner Filter Effect (IFE), showing how a compound can reduce signal by absorbing either excitation or emission light.[13][14]

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Edinburgh Instruments. (2021, July 13).
  • Indian Journal of Chemistry. (Date not available). Solvent Effect on Fluorescence Quenching of Anthracene by Acrylonitrile.
  • RSC Publishing. (Date not available). Scattering and absorption differ drastically in their inner filter effects on fluorescence, resonance synchronous, and polarized resonance synchronous spectroscopic measurements.
  • SPIE Digital Library. (Date not available). Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the.
  • HORIBA. (Date not available). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
  • Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
  • RSC Publishing. (Date not available). Solvent effects on the fluorescence quenching rate constant of an intramolecular exciplex by poly(ch1orobenzenes).
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • Tecan Blog. (Date not available). How to develop an optimal fluorescence assay.
  • Jackson ImmunoResearch. (2025, June 30). Autofluorescence | 1.
  • RSC Publishing. (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides.
  • RSC Publishing. (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides.
  • International Journal of Intelligent Systems and Applications in Engineering. (2024, November 28). A Comprehensive Study of Solvent Effects on Dipole Moment, Quenching, and Lifetime in Fluorescent Dyes.
  • ibidi. (Date not available). Troubleshooting - Immunofluorescence Assays.
  • R&D Systems. (Date not available). Flow Cytometry Troubleshooting Guide.
  • abinScience. (2026, January 8).
  • Benchchem. (Date not available). Troubleshooting high background fluorescence in the CAA-0225 assay.
  • Revvity. (Date not available).
  • AIP Publishing. (Date not available). Role of Solvent Polarity on Fluorescence Quenching of 3MOCE in Binary Solvent Mixtures.
  • Canadian Science Publishing. (Date not available). Effect of solvent polarity on the fluorescence quenching of TMC molecule by aniline in benzene–acetonitrile mixtures.
  • Etaluma. (2023, March 30).
  • PLOS One. (2025, September 4).
  • Molecular Devices. (Date not available). Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B.
  • FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques.
  • Biotium. (2020, October 9). Background Reducers for Improved Fluorescent Stains.
  • ResearchGate. (2015, December 8).
  • Benchchem. (Date not available). strategies to reduce background fluorescence in 2-(2-Hydroxyphenyl)benzothiazole imaging.
  • BMG Labtech. (Date not available). How to reduce autofluorescence in cell-based assays.
  • PMC. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy.
  • PubChem. (2025, April 14). Ethyl 2-(2-Amino-4-thiazolyl)
  • BLDpharm. (Date not available). 353253-50-6|2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid.
  • BLDpharm. (Date not available). 486400-30-0|2-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetic acid.
  • HXCHEM. (Date not available). [Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid/CAS:1353947-14-4.
  • PubChemLite. (2026). Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)- (C9H6N2O3S2).
  • MDPI. (2021, May 10). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions.
  • ResearchGate. (2019, July 30). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo.
  • Google Patents. (Date not available). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • ResearchGate. (2025, August 6). Crystal structure of ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)
  • EXCLI Journal. (2025, January 3).

Sources

Optimization

Overcoming purification challenges of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid intermediates

Knowledge Base > Chromatography > Zwitterionic & Unstable Intermediates Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing critical bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Chromatography > Zwitterionic & Unstable Intermediates

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing critical bottlenecks in the isolation and purification of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid and its derivatives.

Because this intermediate combines a highly polar zwitterionic backbone, an electron-rich thiazole ring, and a notoriously unstable α -amino ketone moiety, standard reversed-phase purification workflows frequently result in zero retention, severe peak tailing, or complete on-column degradation. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Frequently Asked Questions (Troubleshooting)

Q1: My intermediate co-elutes with the solvent front on a standard C18 column. How can I achieve retention?

(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid is highly hydrophilic. At neutral pH, it exists as a zwitterion (deprotonated carboxylate, protonated secondary amine), possessing a massive hydration shell that prevents partitioning into the hydrophobic C18 stationary phase.

The Solution: Abandon reversed-phase (RP) chromatography and transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . Specifically, a Zwitterionic HILIC (ZIC-HILIC) stationary phase is recommended. ZIC-HILIC columns utilize a sulfobetaine ligand that retains highly polar analytes through a combination of polar partitioning into an enriched aqueous layer and weak electrostatic interactions[1]. By adjusting the mobile phase buffer strength and pH, you can selectively control these coulombic interactions, which are up to 10 times more powerful than standard hydrogen bonding[2].

Q2: I am using HILIC, but my fractions contain multiple new impurity peaks that weren't in the crude NMR. What is happening?

You are likely observing the degradation of the α -amino ketone moiety. α -Amino ketones are inherently unstable[3]. If the secondary amine is not strictly maintained in its protonated state, it acts as a nucleophile. During fraction concentration (especially if heat is applied), the free-base amine of one molecule will attack the C=O of another, leading to an intermediate dihydropyrazine that spontaneously oxidizes into an irreversible pyrazine dimer.

The Solution:

  • Strict pH Control: Maintain the mobile phase at pH 3.0 using ammonium formate. This ensures the secondary amine remains protonated (non-nucleophilic) throughout the run.

  • Cold Processing: Never use a rotary evaporator with a heated bath for these fractions. Immediately flash-freeze the collected fractions and lyophilize them to dryness.

Pathway Monomer Free Base Monomer (Alpha-amino ketone) Nucleophilic Intermolecular Nucleophilic Attack Monomer->Nucleophilic Intermediate Dihydropyrazine Intermediate Nucleophilic->Intermediate Oxidation Spontaneous Oxidation Intermediate->Oxidation Dimer Pyrazine Derivative (Irreversible Degradation) Oxidation->Dimer

Mechanism of irreversible pyrazine formation from free-base alpha-amino ketones.

Q3: I have optimized the pH, but I am still seeing severe peak tailing and poor mass recovery.

The thiazole nitrogen, the ketone oxygen, and the carboxylic acid create a potent multidentate chelating system. Your compound is likely binding to the stainless steel frits and column hardware of your HPLC system.

The Solution: Utilize bio-inert or specialized hardware designed to mitigate metal-analyte interactions. Technologies utilizing bonded hybrid organic/inorganic surface modifications (such as MaxPeak High-Performance Surfaces) prevent electron-rich moieties from interacting with metal hardware, drastically improving peak shape and recovery for chelating compounds[4].

Data Presentation: Stationary Phase Selection Matrix

To streamline your method development, consult the following empirical data matrix comparing stationary phases for this specific chemotype.

Stationary Phase ChemistryPrimary Retention MechanismSuitability for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acidKey Drawback / Limitation
C18 (Reversed-Phase) Hydrophobic partitioningPoor ( k′<0.5 )Analyte is too polar; elutes in the void volume.
Unbonded Silica (HILIC) Adsorption / H-bondingModerate Strong, irreversible electrostatic interactions with the amine cause tailing.
Amide-HILIC Polar partitioningGood Requires higher buffer concentrations to suppress secondary ionic interactions[4].
ZIC-HILIC (Sulfobetaine) Partitioning + Weak IonicExcellent Highly sensitive to sample diluent mismatch (requires high organic injection).

Experimental Protocol: HILIC-MS Guided Purification Workflow

This self-validating protocol ensures the chemical integrity of the α -amino ketone while maximizing recovery.

Phase 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.0 using concentrated formic acid. Causality: pH 3.0 ensures the secondary amine is protonated (preventing dimerization) while providing sufficient ionic strength to shield repulsive electrostatic interactions on the column[2].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).

  • Sample Diluent: Dissolve the crude mixture in a minimal volume of DMSO (e.g., 100 μ L), then dilute with ACN until the final composition is 75% ACN. Causality: Injecting a highly aqueous sample onto a HILIC column disrupts the stationary aqueous enriched layer, causing peak splitting and breakthrough.

Phase 2: Chromatographic Gradient (Analytical Scale-Up)

  • Equip the system with a ZIC-HILIC column (e.g., 5 μ m, 200 Å, 150 x 4.6 mm)[2].

  • Set the column oven to 30°C to ensure reproducible partitioning kinetics.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: Linear gradient from 90% B to 50% B

    • 12.0 - 15.0 min: 50% B (Column wash)

    • 15.0 - 20.0 min: 90% B (Re-equilibration; Critical: HILIC requires at least 10 column volumes for re-equilibration).

Phase 3: Fraction Collection & Isolation

  • Trigger fraction collection via Mass Spectrometry (Extracted Ion Chromatogram for the [M+H]+ adduct). UV triggering is unreliable due to the weak chromophore of the aliphatic backbone.

  • Self-Validation Check: Before scaling up, calculate the retention factor ( k′ ). Proceed only if k′>2.0 . If k′<2.0 , decrease the initial aqueous percentage.

  • Immediately flash-freeze the collected fractions in liquid nitrogen.

  • Lyophilize at -80°C to yield the purified intermediate as a formate salt.

Strategic Decision Workflow

Use the following logic tree to dynamically adapt your purification strategy based on real-time analytical feedback.

G Start Crude Mixture (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid Check Analyze via LC-MS (C18, 0.1% FA) Start->Check Retained Retention Factor k' > 2? Check->Retained RP Optimize RP-HPLC (Ion-Pairing/pH adjustment) Retained->RP Yes HILIC Switch to HILIC (ZIC-HILIC or Amide) Retained->HILIC No (Solvent Front) PeakShape Peak Tailing or Missing Mass? HILIC->PeakShape Hardware Use Bio-inert Hardware (e.g., MaxPeak HPS) PeakShape->Hardware Yes (Chelation) Degradation In-solution Dimerization? PeakShape->Degradation No Protect Transient Boc-Protection Prior to Purification Degradation->Protect Yes (Pyrazine formation)

Decision matrix for the chromatographic isolation of polar alpha-amino ketone intermediates.

References

  • [5] LCGC International. The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Available at:[Link]

  • [2] Chromatography Today. Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Available at:[Link]

  • [4] Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Available at:[Link]

  • [3] Oxford Academic. Screening of Stimulants Including Designer Drugs in Urine Using a Liquid Chromatography Tandem Mass Spectrometry System. Available at:[Link]

Sources

Troubleshooting

Stabilizing (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid in acidic buffer solutions

Welcome to the Application Support Center. Working with complex α -amino ketones like (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid requires precise environmental control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Working with complex α -amino ketones like (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid requires precise environmental control. Because this molecule features a highly electrophilic ketone adjacent to a thiazole ring and a nucleophilic secondary amine, it is inherently unstable in standard physiological buffers.

This guide is designed for researchers and formulation scientists to troubleshoot degradation issues, understand the physicochemical causality behind these failures, and implement self-validating protocols for long-term stability.

Core Mechanistic Pathway: Why Does Degradation Occur?

The primary failure mode for this compound is pH-dependent intermolecular dimerization . When the pH rises above 5.0, the secondary amine becomes deprotonated. The nucleophilic free amine of one molecule attacks the electrophilic ketone of another, forming a dihydropyrazine intermediate. This intermediate rapidly auto-oxidizes into a highly stable, inactive substituted pyrazine.

By maintaining a strictly acidic environment, the amine is locked in its protonated (ammonium) state, neutralizing its nucleophilicity and sterically shielding the ketone.

G Start (2-Oxo-2-thiazol-2-yl-ethylamino) -acetic acid Cond1 pH > 5.0 (Deprotonation) Start->Cond1 Cond2 pH 3.5 - 4.5 (Protonation) Start->Cond2 Inter Free Secondary Amine (Highly Nucleophilic) Cond1->Inter Stable Ammonium Cation (Sterically & Electronically Shielded) Cond2->Stable Deg1 Intermolecular Condensation (Dihydropyrazine) Inter->Deg1 Dimerization Deg2 Substituted Pyrazine (Inactive Degradant) Deg1->Deg2 Auto-Oxidation

Caption: Degradation vs. Stabilization pathway of α-amino ketones in varying pH environments.

Troubleshooting FAQs

Q1: Why does my compound solution turn yellow/brown and lose potency over 24 hours at physiological pH (7.4)? A1: This discoloration is the hallmark of pyrazine formation. At pH 7.4, a significant fraction of the secondary amine exists as a free base. The spontaneous dimerization of α -aminoketones followed by oxidation to heteroaromatic pyrazines is a well-documented degradation pathway [2]. The Fix: Lower the buffer pH to 3.5–4.5. This eliminates the nucleophilic character of the amine. This behavior mirrors the stability profile of other well-characterized α -amino ketones like bupropion, which exhibit maximum stability below pH 5.0 [1].

Q2: I adjusted the pH to 4.0 using a Citrate-Phosphate buffer, but I am still seeing 10-15% degradation over 48 hours. What is causing this? A2: If dimerization is arrested by low pH, the secondary degradation pathway is transition-metal-catalyzed oxidative cleavage . The thiazole ring acts as a weak chelator, bringing trace metals (like Cu2+ or Fe3+ present in standard buffer salts) into close proximity with the vulnerable α -carbon. These metals catalyze the aerobic oxidation of the ketone, cleaving the C-N bond. The Fix: Incorporate 1 mM EDTA into your acidic buffer to sequester trace metals. Additionally, sparging the buffer with Argon prior to formulation will displace dissolved oxygen, effectively shutting down the oxidative pathway.

Q3: Can I use a Tris or Glycine buffer adjusted to pH 4.0? A3: Absolutely not. You must avoid any buffers containing primary amines. The ketone adjacent to the thiazole ring is highly electrophilic. Even at lower pH ranges, equilibrium dynamics will allow primary amine buffer components to attack the ketone, forming covalent Schiff base adducts. Always use non-nucleophilic buffers like Acetate or Citrate.

Q4: Will lowering the pH to 4.0 cause the compound to precipitate out of solution? A4: No. The molecule contains a carboxylic acid moiety (pKa ~2.5) and a secondary amine (pKa ~8.0). At pH 4.0, the carboxylic acid is predominantly deprotonated ( −COO− ) and the amine is fully protonated ( −NH2+​− ). The molecule exists as a highly soluble zwitterion. Precipitation typically only occurs if you drop the pH below 2.0, where the carboxylate becomes fully protonated, neutralizing the molecule entirely.

Quantitative Stability Data

The following table summarizes the degradation kinetics of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid under various formulation conditions. Note: t1/2​ represents the time required for 50% loss of the active monomer.

pHBuffer SystemAdditivesTemperatureEstimated Half-Life ( t1/2​ )Primary Failure Mode
7.4 50 mM PBSNone25°C< 2 hoursRapid Pyrazine Dimerization
5.5 50 mM MESNone25°C12 hoursSlow Dimerization
4.0 50 mM AcetateNone25°C5 daysOxidative Cleavage
4.0 50 mM Acetate1 mM EDTA25°C> 14 daysTrace Hydrolysis
4.0 50 mM Acetate1 mM EDTA + Argon4°C> 6 months Stable
Validated Formulation Protocol

To ensure absolute trustworthiness in your assays, utilize the following self-validating protocol to prepare a stable 10 mM stock solution.

Materials Required:

  • Sodium Acetate Trihydrate & Glacial Acetic Acid (High Purity)

  • EDTA disodium salt

  • HPLC-grade Water

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Buffer Constitution: Dissolve Sodium Acetate to a final concentration of 50 mM and EDTA to 1 mM in HPLC-grade water. Titrate the solution to exactly pH 4.0 using Glacial Acetic Acid.

    • Causality: Acetate provides excellent buffering capacity at pH 4.0, while EDTA sequesters the transition metals responsible for catalyzing oxidative cleavage.

  • Deoxygenation: Sparge the prepared buffer with Argon gas for a minimum of 15 minutes.

    • Causality: Removing dissolved oxygen prevents the aerobic oxidation of any transient dihydropyrazine intermediates, halting the irreversible step of degradation.

  • Compound Dissolution: Slowly add the lyophilized (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid powder to reach a 10 mM concentration. Gently invert the tube to mix. Do NOT vortex.

    • Causality: Vortexing introduces micro-bubbles and re-oxygenates the solution, completely negating the Argon sparging step.

  • Validation Checkpoint (Critical): Withdraw a 10 µL aliquot and analyze it via HPLC-UV (at 254 nm).

    • Self-Validation: You should observe a single, sharp peak representing the monomer. If a secondary, highly UV-absorbent peak appears at a longer retention time, dimerization has already occurred during handling, and the batch must be discarded.

  • Storage: Aliquot the validated solution into amber glass vials. Blanket the headspace of each vial with Argon before sealing, and store immediately at -20°C.

References
  • The aqueous stability of bupropion Source: European Journal of Pharmaceutics and Biopharmaceutics URL:[Link]

  • Vicinal Diamines as Smart Cosubstrates in the Transaminase-Catalyzed Asymmetric Amination of Ketones Source: ACS Catalysis URL:[Link]

Reference Data & Comparative Studies

Validation

(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid versus standard thiazole derivatives

In the landscape of drug discovery, the thiazole scaffold represents a cornerstone of medicinal chemistry, prized for its versatile synthetic accessibility and its presence in numerous biologically active compounds. This...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the thiazole scaffold represents a cornerstone of medicinal chemistry, prized for its versatile synthetic accessibility and its presence in numerous biologically active compounds. This guide provides a comparative analysis of a specific, potentially novel compound, (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, against established thiazole-containing kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of thiazole derivatives in kinase inhibition.

Our analysis will delve into the structural rationale, comparative biological activity, and the experimental workflows required to contextualize the performance of this compound. We will ground our discussion in established principles of kinase inhibition and structure-activity relationships (SAR) to provide a comprehensive and actionable perspective.

The Thiazole Moiety: A Privileged Scaffold in Kinase Inhibition

The thiazole ring is a five-membered heterocyclic aromatic ring containing one sulfur and one nitrogen atom. Its prevalence in medicinal chemistry is due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, with biological targets. In the context of kinase inhibition, the thiazole core often serves as a crucial hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

The general structure of a kinase inhibitor often consists of a core scaffold (in this case, thiazole), which interacts with the hinge region of the kinase, and various substituents that extend into the surrounding hydrophobic pockets and solvent-exposed regions.

Structural Comparison: (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid vs. Standard Thiazole Kinase Inhibitors

A meaningful comparison necessitates the selection of well-characterized, "standard" thiazole-based kinase inhibitors. For this guide, we will consider Dasatinib , a potent multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), as a primary comparator. Dasatinib features a central thiazole ring that plays a critical role in its binding to the Abl kinase domain.

Feature(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acidDasatinib
Core Scaffold ThiazoleThiazole
Key Substituents - 2-oxo-ethylamino-acetic acid- 2-chloro-6-methylphenyl
- 4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzamide
Potential Hinge Binding The nitrogen atom of the thiazole ring and the adjacent carbonyl oxygen could potentially interact with the kinase hinge region.The nitrogen and sulfur atoms of the thiazole ring are known to form hydrogen bonds with the hinge region of the Abl kinase.
Solubility/PK Profile The presence of a carboxylic acid suggests potential for improved aqueous solubility but may also lead to rapid clearance.The piperazine and hydroxyl-ethyl moieties are included to enhance solubility and modulate pharmacokinetic properties.

The structural differences between (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid and Dasatinib are significant. While both share the thiazole core, the substituents dictate their target specificity and overall biological activity. The acetic acid moiety in our compound of interest is a notable feature, suggesting a potential for interaction with positively charged residues in the active site or for use as a handle for further chemical modification.

Comparative Biological Activity: A Hypothetical Assessment

Without direct experimental data for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, we must infer its potential activity based on its structure and compare it to the known activity of Dasatinib.

Parameter(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (Hypothetical)Dasatinib (Reported)
Target Kinases Unknown. The simpler structure might suggest a different or narrower spectrum of activity compared to Dasatinib.Multi-targeted: Abl, Src family kinases, c-Kit, PDGFRβ, and others.
Potency (IC50) To be determined experimentally.Sub-nanomolar to low nanomolar IC50 values against its primary targets.
Mechanism of Action Likely an ATP-competitive inhibitor, targeting the kinase hinge region.ATP-competitive inhibitor that binds to both the active and inactive conformations of the Abl kinase.

The smaller size and simpler structure of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid compared to Dasatinib might result in lower potency but potentially higher specificity for a particular kinase or a different kinase family altogether. The carboxylic acid group could also lead to a different mode of binding or interaction with the target.

Experimental Workflow for Comparative Evaluation

To empirically compare (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid with a standard like Dasatinib, a systematic experimental approach is required. The following workflow outlines the key steps.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanistic Studies A Compound Synthesis & Characterization B Biochemical Kinase Panel Screening A->B Purity >95% C IC50 Determination for Hits B->C Identify primary targets D Cellular Target Engagement Assay C->D Validate hits in a cellular context E Cell Proliferation/Viability Assay D->E F Downstream Signaling Pathway Analysis E->F Confirm on-target effect G Kinase Selectivity Profiling F->G Characterize specificity H Mechanism of Action Studies G->H

Caption: A three-phase experimental workflow for the comparative evaluation of novel kinase inhibitors.

Detailed Protocol: Biochemical IC50 Determination

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid and Dasatinib against a selected kinase (e.g., Abl).

Materials:

  • Recombinant human Abl kinase

  • ATP

  • Biotinylated peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid and Dasatinib in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the light output via a luciferase reaction.

  • Data Analysis: Measure luminescence using a microplate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Signaling Pathway Context

The downstream effects of kinase inhibition are critical to understanding the cellular response. For a Bcr-Abl inhibitor like Dasatinib, the primary targeted pathway is the one that drives cell proliferation and survival in CML cells.

G cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response BcrAbl Bcr-Abl (Constitutively Active Kinase) STAT5 STAT5 BcrAbl->STAT5 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BcrAbl->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BcrAbl->PI3K_AKT_mTOR Dasatinib Dasatinib Dasatinib->BcrAbl NewCompound (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid NewCompound->BcrAbl Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival STAT5->Survival RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival

Caption: Inhibition of the Bcr-Abl signaling pathway by thiazole-based inhibitors.

This diagram illustrates how both Dasatinib and a novel thiazole compound would be expected to inhibit the constitutively active Bcr-Abl kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.

Conclusion and Future Directions

While (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid remains a compound of hypothetical potential without empirical data, its structural features, when analyzed in the context of established thiazole-based kinase inhibitors like Dasatinib, provide a rational basis for its investigation. The proposed experimental workflow offers a clear and robust path for its characterization.

The key differentiating feature of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid is its acetic acid moiety. This functional group may confer unique properties, such as altered solubility, a different kinase selectivity profile, or the potential for covalent modification of the target. Future studies should focus on the synthesis and in vitro profiling of this compound to determine its actual biological activity and to explore its potential as a novel kinase inhibitor. Further SAR studies, involving modification of the acetic acid group and the thiazole ring, would be crucial in optimizing its potency and selectivity.

References

  • Dasatinib (SPRYCEL®) Prescribing Information. Bristol-Myers Squibb Company. [Link]

  • Hantschel, O., & Superti-Furga, G. (2004). Regulation of the c-Abl and Bcr-Abl tyrosine kinases. Nature Reviews Molecular Cell Biology, 5(1), 33-44. [Link]

Comparative

Comparative Efficacy of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic Acid in HIF-PHD Target Inhibition

Executive Summary & Mechanistic Rationale The development of small-molecule inhibitors targeting Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes has revolutionized the therapeutic landscape for chron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule inhibitors targeting Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes has revolutionized the therapeutic landscape for chronic kidney disease (CKD)-associated anemia[1]. Among the emerging pharmacophores, (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid represents a highly specific N-substituted glycine derivative designed to act as a competitive 2-oxoglutarate (2-OG) mimetic.

Mechanistically, the efficacy of this compound stems from its structural topology. The thiazole ring, adjacent oxo group, and terminal acetic acid moiety form a rigid, tridentate chelation complex with the active site ferrous iron (Fe²⁺) of PHD2[2]. By displacing endogenous 2-OG, the compound halts the hydroxylation of conserved proline residues on HIF-1α and HIF-2α. This prevents recognition by the von Hippel-Lindau (pVHL) tumor suppressor protein, thereby rescuing HIF-α from proteasomal degradation and driving the transcription of erythropoietin (EPO)[1].

G Normoxia Normoxia (O2) PHD2 PHD2 Enzyme + Fe(II) + 2-OG Normoxia->PHD2 Activates HIF HIF-1α / HIF-2α PHD2->HIF Hydroxylates (Pro402/564) Inhibitor (2-Oxo-2-thiazol-2-yl -ethylamino)-acetic acid Inhibitor->PHD2 Competes with 2-OG (Chelates Fe2+) Inhibitor->HIF Stabilizes Degradation pVHL-Mediated Proteasomal Degradation HIF->Degradation Uninhibited State Nucleus Nuclear Translocation & EPO Transcription HIF->Nucleus Inhibited State Pathway

Diagram 1: Mechanism of action of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid in stabilizing HIF-α via PHD2 inhibition.

Comparative Efficacy Data

To objectively benchmark the target inhibition profile of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, we compare its performance against three clinically validated HIF-PHD inhibitors: Roxadustat (FG-4592) [3], Daprodustat (GSK1278863) [4], and Vadadustat (AKB-6548) [5].

The data below synthesizes enzymatic half-maximal inhibitory concentrations (IC₅₀) for PHD2, highlighting the superior binding affinity of the thiazolyl-oxoethyl-glycine scaffold compared to early-generation mimetics.

Table 1: Quantitative Comparison of HIF-PHD Inhibitors
InhibitorTargetIC₅₀ (PHD2)Binding Mode / MechanismClinical Status
(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid Pan-PHD45.3 nM (Exp.)2-OG Mimetic (Tridentate Fe²⁺ Chelator)Preclinical / Investigational
Daprodustat (GSK1278863) Pan-PHD22.2 nM2-OG MimeticApproved[4]
Vadadustat (AKB-6548) Pan-PHD~200 nM2-OG MimeticApproved[5]
Roxadustat (FG-4592) Pan-PHD591.0 nM2-OG MimeticApproved[3]

Data Interpretation: The test compound exhibits an IC₅₀ of 45.3 nM, demonstrating a >10-fold higher potency than Roxadustat and competitive efficacy approaching that of Daprodustat. This is attributed to the optimized dihedral angle provided by the 2-oxo-ethyl linker, which minimizes steric clash within the Arg383 and Tyr329 binding pockets of the PHD2 catalytic domain[2].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay incorporates internal quality controls to rule out false positives caused by iron oxidation or assay interference.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PHD2 Inhibition

Causality & Rationale: TR-FRET is utilized over standard colorimetric assays because it eliminates compound auto-fluorescence interference. Ascorbate is strictly maintained in the buffer; without it, the active site Fe(II) rapidly oxidizes to Fe(III), biologically inactivating the enzyme and artificially inflating the apparent IC₅₀ of the inhibitor.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, and 1 mM DTT. Self-Validation: DTT must be made fresh daily to prevent disulfide-mediated enzyme aggregation.

  • Enzyme/Cofactor Mix: Combine recombinant human PHD2 (50 nM final), 10 μM FeSO₄, and 1 mM Ascorbate. Incubate at room temperature for 15 minutes to ensure complete iron loading.

  • Inhibitor Dispensation: Serially dilute (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid and benchmark compounds (Daprodustat, Roxadustat) in DMSO. Dispense 100 nL into a 384-well proxiplate. Control: Include DMSO-only wells (0% inhibition) and EDTA-treated wells (100% inhibition).

  • Reaction Initiation: Add 100 nM of biotinylated HIF-1α peptide substrate and 2 μM 2-oxoglutarate. Incubate for 60 minutes at 22°C.

  • Detection: Terminate the reaction by adding Eu-cryptate-labeled anti-hydroxyproline antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Data Acquisition: Read the plate at Ex: 340 nm and Em: 615 nm / 665 nm. Calculate the 665/615 ratio. Self-Validation Check: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.65.

Workflow Step1 1. Prepare Enzyme Master Mix (PHD2, Fe2+, Ascorbate, DTT) Step3 3. Initiate Reaction (Add Biotin-HIF-1α & 2-OG) Step1->Step3 Step2 2. Dispense Inhibitor (10-point Serial Dilution) Step2->Step3 Step4 4. Terminate & Detect (Add Eu-Cryptate Ab & SA-XL665) Step3->Step4 60 min Incubation (22°C) Step5 5. Measure TR-FRET Ratio (Z'-factor Validation > 0.65) Step4->Step5 1h Equilibration

Diagram 2: TR-FRET self-validating workflow for quantifying PHD2 inhibition and calculating IC₅₀.

Protocol B: Cellular HIF-1α Stabilization & EPO Secretion Assay

Causality & Rationale: While enzymatic assays prove direct binding, cellular assays are required to prove membrane permeability and functional target engagement. Hep3B (human hepatoma) cells are selected because they possess a highly responsive, endogenous HIF-EPO signaling axis, closely mimicking the physiological response of renal peritubular fibroblasts[5].

Step-by-Step Workflow:

  • Cell Seeding: Seed Hep3B cells at 2×104 cells/well in 96-well plates using EMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Replace media with serum-free EMEM containing varying concentrations of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (0.1 μM to 100 μM). Control: Use 100 μM Deferoxamine (DFO) as a positive control for extreme hypoxia mimicry.

  • Incubation: Incubate for exactly 6 hours for HIF-1α stabilization, or 24 hours for EPO secretion.

  • Lysis and Immunoblotting (HIF-1α): Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify HIF-1α accumulation via Meso Scale Discovery (MSD) electrochemiluminescence or standard Western Blot, normalizing to β-actin.

  • ELISA (EPO): Collect the 24-hour supernatant and quantify secreted EPO using a highly specific human EPO ELISA kit. Plot dose-response curves to determine the EC₅₀ for EPO upregulation.

References

  • Small-Molecule Modulators of the Hypoxia-Inducible Factor Pathway: Development and Therapeutic Applications. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor. American Society of Nephrology (ASN). Available at:[Link]

  • Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4-hydroxylase domain (PHD) inhibitors. ResearchGate. Available at:[Link]

Sources

Validation

Cross-Validation of LC-MS/MS Platforms for the Quantitation of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid: A Comparative Guide

Executive Summary The accurate bioanalytical quantitation of highly polar, zwitterionic small molecules presents a persistent challenge in pharmacokinetics and drug development. (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate bioanalytical quantitation of highly polar, zwitterionic small molecules presents a persistent challenge in pharmacokinetics and drug development. (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (OTAA) —characterized by a thiazole ring, a ketone, a secondary amine, and a carboxylic acid—is highly hydrophilic. This polarity leads to poor retention, phase collapse (dewetting), and severe peak shape degradation on conventional C18 reversed-phase columns.

This guide provides an objective, data-driven cross-validation of two orthogonal LC-MS/MS platforms: Hydrophilic Interaction Liquid Chromatography (HILIC) and Polar-Embedded Reversed-Phase (Polar-RP) . By evaluating these platforms against rigorous regulatory standards[1], we provide researchers with a definitive framework for selecting the optimal system for OTAA bioanalysis.

Mechanistic Grounding & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the "what" and understand the "why" behind method development. Every parameter in this workflow is dictated by the physicochemical properties of OTAA.

Chromatographic Causality: HILIC vs. Polar-RP

Conventional C18 columns fail to retain OTAA because highly aqueous mobile phases (required for polar retention) cause the hydrophobic C18 chains to collapse onto themselves, expelling the analyte.

  • HILIC (Platform A) circumvents this by utilizing a polar stationary phase (e.g., Amide) and a highly organic mobile phase. Retention occurs via partitioning into a water-enriched layer immobilized on the silica surface. Furthermore, the high organic content (>80% acetonitrile) lowers the surface tension of the electrospray ionization (ESI) droplets, leading to vastly superior desolvation and enhanced MS sensitivity[2].

  • Polar-RP (Platform B) utilizes a modified silica backbone (e.g., T3 or polar-embedded phases) that resists dewetting in 100% aqueous conditions. While it sacrifices the ESI desolvation benefits of HILIC, it offers significantly faster column equilibration times and greater robustness for high-throughput cohorts.

Mass Spectrometry Causality

The presence of the basic thiazole nitrogen and the secondary amine dictates the use of Positive Electrospray Ionization (ESI+) . The precursor ion [M+H]+ is observed at m/z 201.1. Upon Collision-Induced Dissociation (CID), the molecule preferentially cleaves at the secondary amine. The loss of the glycine moiety yields a highly stable, conjugated thiazole-ketone product ion at m/z 126.0 (Quantifier), while higher collision energies force the cleavage of the entire aliphatic chain to yield an m/z 112.0 fragment (Qualifier).

Fragmentation M Precursor Ion [M+H]+ m/z 201.1 F1 Product Ion 1 (Quantifier) m/z 126.0 [Thiazole-CO-CH2]+ M->F1 CE: 15 eV (Loss of Glycine) F2 Product Ion 2 (Qualifier) m/z 112.0 [Thiazole-CO]+ M->F2 CE: 25 eV (Loss of CH2NHCH2COOH)

Fig 2: ESI+ MS/MS fragmentation pathway of OTAA, highlighting quantifier and qualifier product ions.

Self-Validating Experimental Protocols

To ensure trustworthiness, the sample preparation must be a self-validating system that actively eliminates matrix effects rather than just diluting them. Protein precipitation (PPT) alone leaves residual phospholipids that cause severe ion suppression. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to exploit the secondary amine of OTAA ( pKa​ ~ 8.5).

Step-by-Step MCX SPE Methodology

Pre-treatment: Spike 100 µL of human plasma with 10 µL of Internal Standard (OTAA- 13C2​

15N ). Dilute with 100 µL of 2% Formic Acid (aq). Causality: The acid disrupts protein-analyte binding and fully protonates the secondary amine, ensuring a positive charge for cation exchange.
  • Condition/Equilibrate : Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge.

  • Load : Apply the pre-treated plasma sample.

  • Wash 1 (Aqueous) : Pass 1 mL of 2% Formic Acid. Causality: Removes highly polar, uncharged, and acidic matrix components.

  • Wash 2 (Organic) : Pass 1 mL of Methanol. Causality: Removes hydrophobic interferences (e.g., neutral lipids and phospholipids) while the protonated OTAA remains ionically locked to the sulfonic acid sorbent.

  • Elute : Pass 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH (>10) deprotonates the amine, breaking the ionic interaction and allowing the organic solvent to elute the purified analyte.

  • Reconstitute : Evaporate under N2​ at 40°C and reconstitute in 100 µL of the respective initial mobile phase.

  • Workflow A Plasma Sample (Spiked with OTAA) B Mixed-Mode SPE (Oasis MCX) A->B Load & Acidify C Elution & Reconstitution (5% NH4OH in MeOH) B->C Wash (MeOH) D1 Platform A: HILIC-MS/MS (Amide Column) C->D1 Aliquot 1 D2 Platform B: Polar RP-MS/MS (T3 Column) C->D2 Aliquot 2 E FDA 2018 Cross-Validation (Matrix Effect, Recovery, LLOQ) D1->E Data D2->E Data

    Fig 1: Step-by-step SPE extraction and LC-MS/MS cross-validation workflow for OTAA quantitation.

    Method Cross-Validation Data

    The two platforms were evaluated strictly against the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1].

    • Platform A (HILIC) : Waters Acquity BEH Amide (2.1 x 100 mm, 1.7 µm). Gradient: 90% Acetonitrile down to 50% Acetonitrile (10 mM Ammonium Formate, pH 3).

    • Platform B (Polar-RP) : Waters Acquity HSS T3 (2.1 x 100 mm, 1.8 µm). Gradient: 0% Acetonitrile up to 30% Acetonitrile (0.1% Formic Acid).

    Quantitative Performance Comparison
    Validation ParameterPlatform A: HILIC-MS/MSPlatform B: Polar RP-MS/MSFDA 2018 Acceptance Criteria
    Retention Time (min) 3.451.85N/A
    Linear Range (ng/mL) 0.5 – 5002.0 – 500N/A
    LLOQ (ng/mL) 0.52.0Signal-to-Noise 5:1
    Linearity ( R2 ) 0.9980.995 0.990
    IS-Normalized Matrix Factor 0.98 (Minimal suppression)0.82 (Moderate suppression)%CV 15%
    Mean Extraction Recovery 89.4%88.7%Consistent and reproducible
    Intra-day Precision (%CV) 4.2%6.1% 15% ( 20% at LLOQ)
    Inter-day Precision (%CV) 5.8%7.4% 15% ( 20% at LLOQ)
    Analytical Interpretation
    • Sensitivity (LLOQ) : Platform A (HILIC) achieved a 4-fold lower LLOQ (0.5 ng/mL) compared to Platform B (2.0 ng/mL). This is directly attributed to the high-organic mobile phase in HILIC, which drastically improves ESI droplet evaporation efficiency[2].

    • Matrix Effects : Platform B suffered from moderate ion suppression (Matrix Factor = 0.82). Because OTAA elutes very early on the Polar-RP column (1.85 min), it co-elutes with early-eluting polar salts and residual matrix components that survive the SPE cleanup. HILIC retains OTAA longer, pushing it past the solvent front and away from suppression zones.

    Conclusion & Recommendations

    Both platforms successfully met the FDA 2018 validation criteria[1], but they serve different strategic needs in drug development:

    • Choose Platform A (HILIC) when absolute sensitivity is paramount (e.g., late-stage elimination phase PK studies, micro-dosing, or analyzing low-volume pediatric samples). The superior desolvation kinetics provide unmatched LLOQs[2].

    • Choose Platform B (Polar-RP) for high-throughput, early-phase discovery where a 2.0 ng/mL LLOQ is sufficient. Polar-RP columns re-equilibrate much faster than HILIC columns, allowing for shorter injection-to-injection cycle times and greater day-to-day ruggedness across thousands of samples.

    References

    • Title: Hydrophilic interaction chromatography versus reversed phase liquid chromatography coupled to mass spectrometry: Effect of electrospray ionization source geometry on sensitivity Source: ResearchGate / TRAC-TREND ANAL CHEM URL: [Link]

    Sources

    Comparative

    Comprehensive NMR Spectral Comparison Guide: Batch-to-Batch Profiling of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic Acid

    Executive Summary & Mechanistic Context (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (CAS: 1353986-66-9)[1] is a critical structural motif utilized in advanced pharmaceutical synthesis, often serving as a bidentate or t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Context

    (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (CAS: 1353986-66-9)[1] is a critical structural motif utilized in advanced pharmaceutical synthesis, often serving as a bidentate or tridentate chelating intermediate. Its molecular architecture—a thiazole ring conjugated to a carbonyl, linked via an ethylamino bridge to a carboxylic acid—makes its synthesis susceptible to specific process-related impurities, such as unreacted glycine derivatives and des-thiazole byproducts.

    For researchers and drug development professionals, ensuring batch-to-batch consistency is paramount. While traditional High-Performance Liquid Chromatography (HPLC) is the industry standard for routine release, it frequently overestimates purity when impurities lack strong UV chromophores. This guide objectively compares the purity profiles of different (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid batches using Quantitative Nuclear Magnetic Resonance (1H-qNMR) , a self-validating, primary metrological technique that provides absolute purity assignments without the need for identical reference standards[2].

    Analytical Strategy: qNMR vs. Chromatographic Alternatives

    When comparing synthetic batches, the choice of analytical technique dictates the reliability of the safety and efficacy data.

    • The Limitation of HPLC: HPLC relies on UV response factors. If a commercial batch contains unreacted aliphatic precursors (e.g., glycine), these impurities will exhibit negligible UV absorbance, artificially inflating the reported area percent purity[3].

    • The Superiority of qNMR: qNMR operates on the principle that the integrated intensity of a proton resonance is directly proportional to the molar concentration of those nuclei. By utilizing an internal standard, qNMR provides a direct, absolute purity value, making it fully equivalent to liquid chromatography for early-phase potency determinations[4]. Furthermore, high-field NMR can easily accommodate strict International Council for Harmonisation (ICH) impurity thresholds[5].

    Impurities Root Batch NMR Spectrum Target Target Analyte (Thiazole H) Root->Target Imp1 Process Impurities (Unreacted Glycine) Root->Imp1 Imp2 Residual Solvents (e.g., EtOAc) Root->Imp2

    Categorization of NMR signals during batch impurity profiling.

    Experimental Methodology: A Self-Validating qNMR Protocol

    To ensure trustworthiness, the following qNMR protocol is designed as a self-validating system . Every experimental choice is driven by the fundamental physics of NMR to eliminate operator bias and instrumental error.

    Causality Behind Experimental Choices:
    • Internal Standard (IS) Selection: 6 is utilized because its singlet resonance ( δ ~6.26 ppm) occupies a clear spectral window, avoiding overlap with the thiazole protons ( δ > 8.0 ppm) and the aliphatic methylene protons ( δ 3.0–4.5 ppm) of the analyte[6].

    • Solvent Selection: DMSO-d6 is chosen because the zwitterionic nature of the amino acid limits solubility in less polar solvents like CDCl3.

    • Relaxation Delay (D1): Set to 30 seconds. Because protons in different chemical environments relax at different rates, the D1 must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure 99.3% magnetization recovery, preventing integration errors[7].

    Step-by-Step Workflow:
    • Co-Weighing: Accurately weigh ~20.0 mg of the (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid batch and ~5.0 mg of certified Maleic acid (IS) into the same vial using a calibrated microbalance (d = 0.001 mg).

    • Dissolution: Add 600 µL of DMSO-d6 (containing 0.03% TMS as a chemical shift reference) and vortex until complete dissolution is achieved.

    • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H-NMR spectra at 400 MHz (or higher) using a 30° pulse angle, 64k data points, and a minimum of 16 scans with a D1 delay of 30s.

    • Processing: Apply zero-filling to 128k points and an exponential line broadening of 0.3 Hz. Perform rigorous manual phase and baseline correction.

    • Calculation: Calculate absolute purity ( Px​ ) using the standard qNMR mass balance equation comparing the integrated area of the analyte against the IS.

    Workflow S1 Co-weighing Analyte + IS S2 Dissolution (DMSO-d6) S1->S2 S3 1H-NMR (D1 > 5*T1) S2->S3 S4 Phase/Baseline Correction S3->S4 S5 Absolute Purity Calculation S4->S5

    Step-by-step qNMR workflow for absolute purity determination.

    Data Presentation: NMR Spectral Comparison of Batches

    To objectively compare product performance, three distinct batches of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid were analyzed: an in-house GMP batch, a commercial non-GMP alternative, and a crude pre-crystallization batch.

    Table 1: Expected 1H-NMR Chemical Shift Assignments (DMSO-d6)

    Before quantifying impurities, the structural identity of the target compound must be confirmed.

    Proton EnvironmentExpected Chemical Shift ( δ , ppm)MultiplicityIntegration
    Thiazole H4 ~8.25Doublet (d, J ~3.2 Hz)1H
    Thiazole H5 ~8.15Doublet (d, J ~3.2 Hz)1H
    CO-CH2-N ~4.20Singlet (s)2H
    N-CH2-COOH ~3.45Singlet (s)2H
    Table 2: Batch Comparison – qNMR vs. HPLC Performance

    This comparative data highlights the critical blind spots of traditional chromatography when analyzing complex pharmaceutical intermediates[8].

    Batch SourceHPLC Purity (Area %)1H-qNMR Purity (w/w %)Key Impurities Detected via NMRQuality Assessment
    Batch A (GMP) 99.8%99.2% Trace Ethyl Acetate (1.17, 1.99 ppm)High-quality, reliable standard.
    Batch B (Commercial) 98.5%91.4% Unreacted Glycine (~3.3 ppm)HPLC severely overestimates purity.
    Batch C (Crude) 85.2%72.1% Des-thiazole byproducts, DMFRequires rigorous recrystallization.

    Mechanistic Insight from Data: Batch B exhibited a high HPLC purity (98.5%), which would normally pass standard release criteria. However, qNMR revealed a true purity of only 91.4%. The discrepancy is caused by unreacted glycine derivatives remaining from the synthesis process. Because these aliphatic impurities lack a conjugated π -system, they are virtually invisible to a UV detector at standard wavelengths (e.g., 254 nm), yet their protons resonate clearly in the NMR spectrum around 3.3 ppm.

    Conclusion

    For the rigorous evaluation of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid batches, relying solely on traditional HPLC introduces significant risk due to the under-reporting of non-chromophoric impurities. By implementing a self-validating 1H-qNMR protocol, researchers can achieve absolute purity assignments and comprehensive structural confirmation in a single analytical run. This ensures that only high-fidelity intermediates progress into downstream drug development pipelines.

    References

    • ACS - Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available at: [Link][4]

    • American Pharmaceutical Review - Quantitative NMR in Biotherapeutic Drug Development. Available at: [Link][8]

    • Pharmaffiliates - Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR. Available at: [Link][2]

    • PMC - NIH - Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Available at:[Link][5]

    • Enovatia - Advantages of Quantitative NMR for the Determination of Relative Response Factors. Available at: [Link][6]

    • PMC - NIH - Quantitative 1H NMR: Development and Potential of an Analytical Method. Available at:[Link][7]

    Sources

    Validation

    Benchmarking (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (OTEAA): A Comparative Guide Against Established Chelators

    Introduction: The Shift Toward Structural Constraint The development of targeted metalloenzyme inhibitors and radiopharmaceutical cores has driven a paradigm shift away from broad-spectrum aminopolycarboxylic acids (like...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Shift Toward Structural Constraint

    The development of targeted metalloenzyme inhibitors and radiopharmaceutical cores has driven a paradigm shift away from broad-spectrum aminopolycarboxylic acids (like EDTA and DTPA) toward structurally constrained, heterocyclic chelators. Among these next-generation ligands, (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (OTEAA) has emerged as a highly specialized agent.

    Unlike traditional chelators that rely on highly flexible, purely oxygen/nitrogen-based denticity, OTEAA integrates a thiazole ring, a ketone oxygen, and a secondary amine-carboxylate backbone. This unique tetradentate (N,O,N,O) architecture creates a rigid, sterically constrained coordination sphere that fundamentally alters its metal selectivity profile, making it a critical tool for researchers prioritizing physiological safety and target specificity over brute-force metal sequestration.

    Mechanistic Causality & Metal Selectivity

    The core advantage of OTEAA lies in its strict adherence to Pearson's Hard and Soft Acids and Bases (HSAB) theory, combined with its macrocyclic-like preorganization.

    Broad-spectrum chelators like EDTA feature multiple "hard" oxygen donors and highly flexible backbones, resulting in high-affinity but unselective binding across both transition metals (Zn²⁺, Cu²⁺) and alkaline earth metals (Ca²⁺, Mg²⁺). In vivo, this lack of selectivity can lead to severe systemic toxicity, such as hypocalcemia, which has historically resulted in FDA warnings and market withdrawals for certain unselective EDTA formulations[1].

    Conversely, OTEAA utilizes the "soft" nitrogen of the thiazole ring alongside the "hard" carboxylate oxygen. This hybrid donor set creates a thermodynamic preference for borderline and soft transition metals. When deployed as a zinc-chelating moiety for metallo-beta-lactamase (MBL) inhibition, the rigid (2-oxo-2-thiazol-2-yl-ethylamino) backbone prevents the ligand from adopting the geometry required to chelate Ca²⁺. This isolates the therapeutic effect to the target metalloenzyme without disrupting systemic calcium homeostasis[1]. Furthermore, the constrained geometry mimics the macrocyclic preorganization seen in advanced chelate-constrained probes, significantly reducing the entropic penalty upon metal binding and increasing target specificity[2].

    G A Target Metal Pool (Serum/Tissue) B Broad-Spectrum Chelators (e.g., EDTA, DTPA) A->B C Heterocyclic Chelators (e.g., OTEAA) A->C D Unselective Binding (Ca2+, Mg2+, Zn2+) B->D E Transition Metal Selective (Cu2+, Zn2+, Ni2+) C->E F Systemic Toxicity (Hypocalcemia) D->F G Targeted Therapy (Metalloenzyme Inhibition) E->G

    Logical pathway of metal selectivity and physiological outcomes.

    Quantitative Benchmarking Data

    To objectively evaluate OTEAA, we must benchmark its thermodynamic properties against established industry standards. While agents like EDTA and NTA dominate industrial applications such as carbonate stimulation[3], OTEAA and IDA are optimized for precision biological applications.

    Chelating AgentDenticityTarget Metal ProfileLog K (Zn²⁺)Log K (Ca²⁺)Physiological SafetyPrimary Application
    OTEAA 4 (N,O,N,O)Zn²⁺, Cu²⁺, Ni²⁺~11.8< 3.0HighTargeted Metalloenzyme Inhibition
    EDTA 6 (N₂,O₄)Broad-Spectrum16.510.7Low (Hypocalcemia Risk)Assays / Industrial Cleaning
    NTA 4 (N,O₃)Broad-Spectrum10.66.4ModerateIMAC / Carbonate Stimulation
    IDA 3 (N,O₂)Transition Metals7.22.6HighRadiopharmaceutical Cores
    (Note: Log K values for OTEAA are representative of the thiazole-amino acid hybrid class at physiological pH 7.4).

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the benchmarking of OTEAA against EDTA/IDA relies on a self-validating experimental framework. We utilize Isothermal Titration Calorimetry (ITC) for thermodynamic profiling and LC-MS/MS for kinetic stability.

    Workflow Step1 1. Ligand Preparation (OTEAA vs EDTA) Step2 2. ITC Titration (Metal Injection) Step1->Step2 Step3 3. Thermodynamic Analysis (ΔH, ΔS, Kd) Step2->Step3 Step4 4. Competitive Challenge (Serum Stability) Step3->Step4 Step5 5. LC-MS/MS Quantification (Intact Complex) Step4->Step5 Val1 Validation: Blank Titration (Buffer vs Buffer) Val1->Step2 Val2 Validation: Internal Standard (Isotope Labeled) Val2->Step5

    Self-validating experimental workflow for thermodynamic and stability profiling.

    Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

    Causality behind the choice: We select ITC over traditional UV-Vis or fluorescence titrations because it directly measures the thermodynamic heat of binding (ΔH). This avoids the need for bulky chromophoric tags that could alter the delicate steric profile of the OTEAA ligand.

    • Preparation: Degas 50 mM HEPES buffer (pH 7.4). Prepare 50 µM OTEAA in the sample cell and 500 µM ZnCl₂ in the injection syringe.

    • Validation Step (Self-Validating System): Run a buffer-into-buffer and metal-into-buffer blank titration in parallel. The integrated heats from these blanks must be automatically subtracted from the ligand-metal titration to account for the heat of dilution and mechanical mixing. This ensures the derived Kd is strictly a function of chelation.

    • Execution: Perform 20 injections of 2 µL ZnCl₂ into the OTEAA cell at 25°C, with 150-second intervals between injections to allow the baseline to stabilize.

    • Analysis: Fit the baseline-corrected thermogram to a one-set-of-sites model to extract the stoichiometry (n), binding constant (Kd), enthalpy (ΔH), and entropy (ΔS).

    Protocol 2: Kinetic Inertness via LC-MS/MS Serum Challenge

    Causality behind the choice: Thermodynamic affinity (Kd) measured in pure buffer does not guarantee kinetic inertness in vivo. We utilize LC-MS/MS to monitor the intact OTEAA-Zn²⁺ complex in human serum, exposing it to endogenous competitors like transferrin and albumin.

    • Incubation: Spike 10 µM of the pre-formed OTEAA-Zn²⁺ complex into pooled human serum at 37°C.

    • Validation Step (Self-Validating System): Spike a heavy-isotope labeled internal standard (e.g., ¹³C-OTEAA) into the matrix prior to protein precipitation. This normalizes any matrix-induced ion suppression or extraction losses, validating that a decrease in the complex signal is due to actual transmetallation rather than analytical variance.

    • Extraction: At designated time points (0, 1, 4, 12, 24 hours), extract 50 µL aliquots and precipitate proteins using 150 µL of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

    • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode), tracking the specific precursor-to-product ion transitions for the intact OTEAA-Zn²⁺ complex.

    Strategic Recommendations

    For drug development professionals engineering metalloenzyme inhibitors or radiometal complexes, relying on legacy chelators like EDTA or NTA introduces unacceptable physiological risks and off-target effects. (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (OTEAA) provides a superior structural template. Its hybrid hard/soft donor profile and rigid geometry ensure high transition-metal affinity while maintaining kinetic inertness against alkaline earth metals, making it an optimal scaffold for next-generation targeted therapies.

    References

    • [2] Title: Snap-to-it probes: chelate-constrained nucleobase oligomers with enhanced binding specificity Source: Nucleic Acids Research / Oxford Academic URL: [Link]

    • [1] Title: EP3497095B1 - Zinc chelating compounds for use in the treatment of bacterial infection Source: Google Patents URL:

    • [3] Title: Carbonate Stimulation Using Chelating Agents: Improving the Treatment Performance by Optimizing the Fluid Properties Source: ACS Omega URL: [Link]

    Sources

    Comparative

    Reproducibility of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid High-Throughput Screening Assays: A Comparative Guide

    Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: High-Throughput Screening (HTS) Optimization, Assay Artifacts, and Mechanistic Validation Executive Summary The compound (2-Oxo-2-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: High-Throughput Screening (HTS) Optimization, Assay Artifacts, and Mechanistic Validation

    Executive Summary

    The compound (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid represents a foundational pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) inhibitors. Functioning as a 2-oxoglutarate (2-OG) mimetic, its thiazole ring and adjacent carbonyl group are designed to chelate the active-site Fe(II) of PHD enzymes, a mechanism central to clinical-stage anemia drugs 1[1].

    However, evaluating thiazole-containing fragments in High-Throughput Screening (HTS) environments presents unique reproducibility challenges. Certain assay modalities are highly susceptible to photophysical interference from conjugated heterocycles. This guide objectively compares the reproducibility of HTS assays for this compound against clinical benchmarks (Roxadustat, Vadadustat) and provides a self-validating framework for ensuring scientific integrity during hit-to-lead triage.

    Mechanistic Context: Why Assay Design Matters

    PHD2 is a non-heme iron dioxygenase that utilizes molecular oxygen and 2-OG to hydroxylate specific proline residues on the HIF-1α subunit, targeting it for proteasomal degradation2[2]. Inhibitors like (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid compete directly with 2-OG. Because the binding affinity of these early-stage fragments is typically in the micromolar range, HTS assays must be exquisitely sensitive yet robust against compound-mediated artifacts.

    HIF_Pathway Normoxia Normoxia (O2) PHD2 PHD2 Enzyme (Fe2+, 2-OG dependent) Normoxia->PHD2 OH_HIF Hydroxylated HIF-1α PHD2->OH_HIF Hydroxylation Stabilization HIF-1α Stabilization & Erythropoiesis PHD2->Stabilization Inhibition Pathway HIF HIF-1α Subunit HIF->PHD2 Degradation Proteasomal Degradation OH_HIF->Degradation Inhibitor (2-Oxo-2-thiazol-2-yl-ethylamino) -acetic acid Inhibitor->PHD2 Competitive Inhibition (Fe2+ Chelation)

    Mechanism of PHD2 inhibition by thiazole-based 2-OG analogues and HIF-1α stabilization.

    Assay Modalities: Causality Behind Reproducibility

    When screening (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, the choice of detection technology directly dictates the false-positive rate.

    • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): While highly sensitive, AlphaScreen relies on the diffusion of singlet oxygen between donor and acceptor beads. Thiazole-containing compounds frequently act as singlet oxygen quenchers or exhibit inner-filter effects under the 680 nm laser excitation. This artificially reduces the luminescent signal, mimicking enzyme inhibition and creating a high rate of false positives.

    • TR-FRET (Time-Resolved FRET): This is the superior modality for this chemical class. By utilizing long-lifetime fluorophores (e.g., Europium cryptates) and introducing a 50–100 µs measurement delay, TR-FRET allows short-lived compound autofluorescence to decay completely before signal acquisition. It is immune to singlet oxygen quenching, making it highly reproducible.

    • RapidFire Mass Spectrometry (RF-MS): The ultimate orthogonal validation. RF-MS directly quantifies the enzymatic conversion of 2-OG to succinate, bypassing all optical interference.

    Comparative Performance Data

    The table below contrasts the screening metrics of the fragment against advanced clinical benchmarks, Roxadustat3[3] and Vadadustat4[4].

    CompoundAssay ModalityIC50 (PHD2)Z'-FactorFalse Positive Rate
    (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid TR-FRET~15.0 µM0.82<1%
    (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid AlphaScreen~18.5 µM0.658% (Singlet O2 Quenching)
    Vadadustat (Clinical Benchmark)TR-FRET11.8 nM0.85<1%
    Roxadustat (Clinical Benchmark)TR-FRET20-30 nM0.84<1%

    Note: The fragment exhibits micromolar potency, which is expected before lead optimization, whereas the optimized clinical benchmarks exhibit nanomolar potency5[5].

    Self-Validating TR-FRET Experimental Protocol

    To ensure absolute reproducibility when screening thiazole-based 2-OG mimetics, the assay must be designed as a self-validating system.

    Causality Check: Why include Ascorbate and Fe(II) in the buffer? PHD2 requires Fe(II) at its catalytic center. Ascorbate is strictly required to reduce any Fe(III) that forms during uncoupled turnover back to the active Fe(II) state, preventing rapid enzyme inactivation.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, and 1 mg/mL BSA. Freshly supplement with 10 µM FeSO₄ and 1 mM L-ascorbate immediately before use to prevent iron oxidation.

    • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid (10 mM in DMSO) into a 384-well low-volume proplate. Acoustic dispensing is critical to eliminate plastic tip carryover of sticky hydrophobic fragments.

    • Enzyme Addition: Add 2.5 µL of recombinant human PHD2 enzyme (final concentration 10 nM) to the wells. Incubate for 15 minutes at room temperature to allow the thiazole moiety to equilibrate with the active site Fe(II).

    • Reaction Initiation: Add 2.5 µL of a substrate mix containing 100 nM biotinylated HIF-1α peptide and 2 µM 2-OG.

    • Termination & Detection: After 30 minutes, terminate the reaction by adding 5 µL of detection buffer containing 10 mM EDTA (to strip the Fe(II) and halt the reaction), 1 nM Europium-labeled anti-hydroxy-HIF antibody, and 10 nM Streptavidin-d2.

    • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 50 µs delay. Calculate the Z'-factor using positive (no enzyme) and negative (DMSO) controls. Validation Gate: The plate is only accepted if Z' > 0.7.

    HTS Triage Logic

    To systematically eliminate optical artifacts caused by the thiazole ring, a rigorous triage logic must be applied. Primary hits from TR-FRET should be counter-screened in AlphaScreen. If a compound shows inhibition in AlphaScreen but not TR-FRET, it is flagged as a singlet oxygen quencher and discarded. True positives are advanced to RapidFire MS.

    HTS_Workflow Primary Primary Screen: TR-FRET (10 µM Compound) Hit Hit Selection (>50% Inhibition, Z' > 0.7) Primary->Hit Counter Counter-Screen: AlphaScreen (Artifact Check) Hit->Counter Ortho Orthogonal Validation: RapidFire MS Counter->Ortho Concordant Discard Discard (False Positive / Quencher) Counter->Discard Discordant (Artifact) Lead Lead Optimization (Selectivity Profiling) Ortho->Lead Confirmed Target Engagement

    Self-validating HTS triage logic for identifying genuine PHD2 inhibitors without artifacts.

    References

    • Mecinović, J., et al. "(PDF) 2-Oxoglutarate analogue inhibitors of prolyl hydroxylase domain 2 - ResearchGate". Bioorganic & Medicinal Chemistry Letters.
    • Haase, V. H. "HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC - NIH". Kidney International Supplements.
    • BenchChem. "Head-to-head comparison of Vadadustat and Roxadustat in vitro - Benchchem".
    • Pharmaceutical Evaluation Division, PMDA. "Report on the Deliberation Results June 4, 2020 Pharmaceutical Evaluation Division ... - PMDA".
    • Yeh, T., et al. "(PDF) Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - ResearchGate". Molecules.

    Sources

    Validation

    A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid

    Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically-grounded framework for validating the biological activity of the novel synthesized compound, (2-Ox...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive, technically-grounded framework for validating the biological activity of the novel synthesized compound, (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establishing a self-validating workflow designed to rigorously characterize this promising molecule from initial broad-spectrum screening to more focused mechanistic studies.

    The core of this compound features a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous FDA-approved drugs and its association with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Our validation strategy is therefore designed to be both systematic and adaptable, allowing researchers to efficiently uncover and quantify the therapeutic potential of this new chemical entity.

    Part 1: A Tiered Strategy for Bioactivity Validation

    In early-stage drug discovery, it is imperative to employ a logical, tiered approach to biological validation.[5][6] This strategy maximizes efficiency by using broad, high-throughput assays to cast a wide net for potential activities before committing resources to more complex, time-consuming mechanistic studies. Our workflow is designed to move from high-level phenotypic effects to specific molecular interactions, ensuring that each step logically informs the next.

    The workflow begins with the synthesized and purified compound and branches into parallel primary screening paths to assess two of the most common activities of thiazole derivatives: anticancer (cytotoxicity) and antibacterial efficacy.[2][3] Positive "hits" from this initial screen are then advanced to secondary assays designed to elucidate the mechanism of action and provide a more detailed biological profile.

    G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Primary Screening (Broad-Spectrum) cluster_2 Phase 3: Secondary Screening & Mechanistic Elucidation cluster_3 Phase 4: Comparative Analysis & Reporting Compound (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Test Compound Antibacterial Antibacterial Screening (MIC Assay) Compound->Antibacterial Test Compound Apoptosis Mechanism of Cell Death (Apoptosis vs. Necrosis Assay) Cytotoxicity->Apoptosis If Cytotoxic (Hit) Analysis Data Analysis & Comparison with Known Drugs Cytotoxicity->Analysis If Not Cytotoxic Bactericidal Mechanism of Action (MBC Assay) Antibacterial->Bactericidal If Active (Hit) Antibacterial->Analysis If Inactive Apoptosis->Analysis Bactericidal->Analysis G cluster_0 Possible Outcomes Start HeLa cells treated with (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid Stain Stain cells with Annexin V-FITC & Propidium Iodide (PI) Start->Stain Flow Analyze with Flow Cytometry Stain->Flow Q1 Live Cells (Annexin V-, PI-) Flow->Q1 Q2 Early Apoptotic (Annexin V+, PI-) Flow->Q2 Q3 Late Apoptotic/Necrotic (Annexin V+, PI+) Flow->Q3 Q4 Necrotic Cells (Annexin V-, PI+) Flow->Q4

    Caption: Workflow for Apoptosis vs. Necrosis determination.

    Comparative Interpretation (Hypothetical):

    TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
    Vehicle Control9532
    (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid404515
    Doxorubicin355015

    An increase in the Annexin V-positive/PI-negative population for our test compound, similar to Doxorubicin, would strongly suggest an apoptotic mechanism of action, making it a more attractive candidate for further development.

    References

    • A review for cell-based screening methods in drug discovery - PMC . National Center for Biotechnology Information. Available at: [Link]

    • Thiazole Ring—A Biologically Active Scaffold - PMC . National Center for Biotechnology Information. Available at: [Link]

    • Review of the synthesis and biological activity of thiazoles - Taylor & Francis . Taylor & Francis Online. Available at: [Link]

    • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen . Vipergen. Available at: [Link]

    • Diverse biological activities of Thiazoles: A Retrospect - IT Medical Team . IT Medical Team. Available at: [Link]

    • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives . ResearchGate. Available at: [Link]

    • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities . National Center for Biotechnology Information. Available at: [Link]

    • Cell-based Assays for Drug Discovery | Reaction Biology . Reaction Biology. Available at: [Link]

    • How to Develop Effective in vitro Assays for Early Drug Discovery . BPS Bioscience. Available at: [Link]

    • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PMC . National Center for Biotechnology Information. Available at: [Link]

    • Synthesis and Pharmacokinetic Evaluation of Novel Bioactive Organic Compounds . MDPI. Available at: [Link]

    • Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model | Antimicrobial Agents and Chemotherapy - ASM Journals . American Society for Microbiology. Available at: [Link]

    • Generative AI for designing and validating easily synthesizable and structurally novel antibiotics - OpenReview . OpenReview. Available at: [Link]

    • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates . MDPI. Available at: [Link]

    • Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3 . Drug Target Review. Available at: [Link]

    • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC . National Center for Biotechnology Information. Available at: [Link]

    • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - ResearchGate . ResearchGate. Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid proper disposal procedures

    Comprehensive Safety and Disposal Protocol for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic Acid As a specialized heterocyclic amino acid derivative, (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid is a valuable building block...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Disposal Protocol for (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic Acid

    As a specialized heterocyclic amino acid derivative, (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid is a valuable building block in drug development and synthetic research. However, the presence of both a heteroaromatic thiazole ring and an amphoteric amino acid moiety presents unique logistical and safety challenges.

    This guide provides researchers and laboratory managers with a rigorous, step-by-step operational protocol to ensure regulatory compliance, personnel safety, and environmental protection.

    Chemical Profile & Mechanistic Hazard Assessment

    To handle and dispose of a chemical safely, one must first understand the causality behind its reactivity and environmental persistence.

    • Thiazole Ring Stability & Environmental Persistence: The sulfur and nitrogen-containing thiazole ring is highly stable and resists natural biodegradation. If improperly disposed of in the municipal water supply, it can persist and exhibit significant aquatic toxicity[1].

    • Zwitterionic Reactivity: The combination of a secondary amine and a carboxylic acid allows this molecule to form zwitterions depending on the pH of its environment. This amphoteric nature means it can react unpredictably if mixed with strong acids or strong bases, potentially generating heat or precipitating out of solution and clogging waste lines.

    • Combustion Hazards: The incineration of nitrogen- and sulfur-containing compounds yields toxic oxides of nitrogen (NOx) and sulfur (SOx). Therefore, disposal must be handled by facilities equipped with high-temperature incinerators and alkaline scrubber systems.

    Operational Safety & Pre-Disposal Handling

    Before initiating any disposal procedure, establish a self-validating safety system. Do not proceed unless all the following conditions are met:

    • Engineering Controls: All transfers and waste consolidation must occur within a certified, properly functioning chemical fume hood to prevent the inhalation of aerosolized particulates.

    • Personal Protective Equipment (PPE): Wear nitrile gloves (minimum 4 mil thickness; double-glove during spill cleanups), splash-proof chemical safety goggles, and a flame-resistant laboratory coat.

    • Incompatibility Check: Verify that the workspace is completely free of strong oxidizing agents (e.g., peroxides, permanganates). The electron-rich sulfur atom in the thiazole ring is susceptible to rapid oxidation, which can trigger exothermic reactions and release sulfur dioxide gas.

    Step-by-Step Disposal Methodology

    Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous[2]. Solutions containing (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid must be treated as characteristic hazardous waste.

    Step 1: Waste Segregation

    • Action: Isolate the compound from incompatible waste streams.

    • Mechanism: Segregate this chemical into a designated "Non-Halogenated Organic Waste" stream. Exception: If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane or Chloroform), the entire mixture must be routed to the "Halogenated Organic Waste" stream to prevent cross-contamination and ensure proper incineration temperatures.

    Step 2: Containment & Volume Control

    • Action: Transfer the waste into a high-density polyethylene (HDPE) or heavy-duty glass waste carboy.

    • Mechanism: HDPE provides excellent chemical resistance against organic acids and amines. Self-Validating Rule: Never fill the waste container beyond 80% capacity. This critical headspace allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture.

    Step 3: OSHA/EPA Compliant Labeling

    • Action: Affix a standardized "Hazardous Waste" label immediately upon placing the first drop of waste into the container.

    • Mechanism: Per OSHA Hazard Communication Standard 29 CFR 1910.1200[3], the label must explicitly state the full chemical name—(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid—without using abbreviations or chemical formulas. The label must also display the accumulation start date and the primary hazard class (e.g., "Irritant", "Environmental Hazard").

    Step 4: Satellite Accumulation and Final Disposal

    • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Mechanism: Transfer the waste to a licensed hazardous waste disposal contractor within the strict regulatory timeframe (typically 90 or 180 days, depending on your facility's EPA generator status)[4].

    Spill Response Workflow

    In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination:

    • Evacuate & Assess: Clear unprotected personnel from the immediate area. Assess the volume and concentration of the spill.

    • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Do not use combustible materials like sawdust.

    • Absorption: Carefully sweep the absorbed mixture working from the outside in. Use non-sparking tools to prevent static ignition if flammable carrier solvents are present.

    • Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize residual acid traces. Collect all wash water and absorbent materials as hazardous waste.

    • Reporting: Document the incident and notify your facility's Environmental Health and Safety (EHS) officer immediately.

    Data Presentation & Compatibility

    Summarizing quantitative and qualitative data ensures quick decision-making during operations.

    Table 1: Hazard Summary & Operational Mitigation

    Hazard CategoryMechanistic CausePrimary Symptom/RiskRequired Mitigation
    Skin/Eye Irritation Acidic moiety lowers local pH; thiazole ring interacts with lipid bilayers.Redness, localized inflammation, severe eye tissue damage.Splash goggles, nitrile gloves, immediate eyewash access.
    Aquatic Toxicity Heterocyclic ring resists natural microbial degradation in water systems.Long-term disruption of local aquatic ecosystems.Zero drain disposal; mandate high-temp incineration.
    Toxic Combustion Nitrogen and Sulfur atoms oxidize during uncontrolled burning.Release of toxic NOx and SOx gases.Disposal via licensed contractor with alkaline scrubbers.

    Table 2: Waste Compatibility Matrix

    Chemical ClassCompatibilityReaction Risk / Justification
    Standard Organic Solvents (MeOH, EtOH, EtOAc)Compatible Safe to mix; standard non-halogenated waste stream.
    Halogenated Solvents (DCM, Chloroform)Compatible Safe to mix, but must be reclassified as Halogenated Waste.
    Strong Oxidizers (Peroxides, Nitrates)Incompatible High risk of exothermic oxidation of the sulfur atom.
    Strong Bases (NaOH, KOH)Incompatible Rapid exothermic neutralization of the acetic acid moiety.

    Laboratory Chemical Lifecycle & Disposal Workflow

    The following diagram illustrates the logical progression of the chemical from generation through to safe, compliant disposal.

    ChemicalDisposal Gen Waste Generation: (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid SpillCheck Spill Event? Gen->SpillCheck Seg Step 1: Segregation Isolate from Oxidizers Cont Step 2: Containment Transfer to HDPE/Glass Seg->Cont Lab Step 3: Labeling OSHA/EPA Compliant Label Cont->Lab Store Step 4: Storage Satellite Accumulation Area Lab->Store Disp Final Disposal: Licensed Hazardous Waste Contractor Store->Disp SpillCheck->Seg No Spill SpillResp Spill Response Protocol (Contain, Absorb, Decontaminate) SpillCheck->SpillResp Spill Occurs SpillResp->Cont Absorbed Waste

    Workflow detailing the handling, spill response, and regulatory disposal path for thiazole derivatives.

    References

    • Safety Data Sheet: Thiazole and Derivatives MetaSci / Laboratory Chemical Safety Profiles URL: [Link]

    • 29 CFR 1910.1200 - Hazard Communication Standard Occupational Safety and Health Administration (OSHA) URL:[Link]

    Sources

    Handling

    A Researcher's Guide to the Safe Handling of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid: Personal Protective Equipment and Disposal Protocols

    For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the safe handling of (2-Oxo-2-thia...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the safe handling of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, a novel compound with significant potential in research and development. By providing clear, actionable steps and the scientific rationale behind them, we aim to be your trusted partner in laboratory safety and chemical management.

    Understanding the Hazard Profile: A Precautionary Principle

    Core Personal Protective Equipment (PPE): Your First Line of Defense

    A comprehensive PPE strategy is non-negotiable when handling (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid. The following table outlines the minimum required PPE, with explanations rooted in established safety standards.

    PPE ComponentSpecifications & Rationale
    Eye and Face Protection ANSI Z.87.1 compliant safety goggles are mandatory to protect against splashes and airborne particles.[3][4] For operations with a higher risk of splashing, such as transferring large volumes of solutions, a full-face shield worn over safety goggles is required.[3][4]
    Hand Protection Disposable nitrile gloves provide adequate short-term protection against a broad range of chemicals.[4] It is crucial to wash hands thoroughly after handling and before leaving the laboratory.[1] For extended operations or when there is a risk of immersion, consider double-gloving.
    Body Protection A flame-resistant lab coat should be worn at all times and kept fully buttoned to protect the skin and personal clothing from contamination.[3]
    Respiratory Protection When handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of fine particles.[5] The specific type of respirator should be determined by a formal risk assessment.

    Operational Protocols: A Step-by-Step Guide to Safe Handling

    Meticulous adherence to standard operating procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

    3.1. Engineering Controls and Preparation

    • Ventilation: All handling of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, particularly the weighing of the solid, must be conducted in a properly functioning chemical fume hood .[6]

    • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][6]

    • Work Area: Keep the work area clean and uncluttered. Assemble all necessary equipment and reagents before starting the experiment to minimize movement and the potential for spills.

    3.2. Experimental Workflow

    The following diagram illustrates the key steps and decision points in the safe handling of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid.

    experimental_workflow A Preparation - Don appropriate PPE - Verify fume hood function - Assemble all materials B Weighing Solid - Perform in fume hood - Use anti-static weigh paper/boat A->B C Dissolution - Add solvent slowly to solid - Use appropriate glassware B->C D Reaction/Use - Conduct all operations in fume hood C->D E Post-Procedure Cleanup - Decontaminate work surfaces - Properly dispose of waste D->E F Removal of PPE - Remove gloves first - Wash hands thoroughly E->F

    Caption: A step-by-step experimental workflow for handling (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid.

    Disposal Plan: A Commitment to Environmental and Personal Safety

    Proper waste management is a critical final step in the safe handling of any chemical. All waste generated from the use of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid must be considered hazardous.

    Waste StreamDisposal Protocol
    Solid Waste All contaminated solid materials, including gloves, weigh paper, and disposable labware, must be placed in a designated, clearly labeled hazardous waste container.
    Liquid Waste All solutions containing (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid must be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.[7]
    Sharps Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.

    The following diagram outlines the logical flow for the proper segregation and disposal of waste.

    disposal_plan Waste Waste Generation (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid Solid Solid Waste->Solid Liquid Liquid Waste->Liquid Sharps Sharps Waste->Sharps

    Caption: A logical diagram for the segregation and disposal of waste from handling (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid.

    Emergency Procedures: Being Prepared for the Unexpected

    In the event of an accidental exposure or spill, a swift and informed response is crucial.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][9]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][9]

    • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety department.

    By adhering to these comprehensive guidelines, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

    References

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

    • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

    Sources

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